Product packaging for 6-Bromo-7-chloroquinazolin-4-ol(Cat. No.:CAS No. 17518-95-5)

6-Bromo-7-chloroquinazolin-4-ol

Cat. No.: B579079
CAS No.: 17518-95-5
M. Wt: 259.487
InChI Key: RTTTZYWVEGOBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-7-chloroquinazolin-4-ol is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery research. Quinazolinone scaffolds, like this one, are recognized as privileged structures in the development of bioactive molecules. Researchers investigate these cores for their potential to interact with a variety of biological targets. Compounds within the quinazoline and related quinoline families have demonstrated significant research value in parasitology. For instance, quinoline-based molecules have been extensively studied for antimalarial applications, where they are known to act by inhibiting hemozoin formation within the parasite's digestive vacuole . Furthermore, synthetic chloroquinoline derivatives have shown promising in vitro and in vivo efficacy against parasitic diseases such as leishmaniasis . Beyond antiparasitic activity, hydroxyquinoline derivatives are also explored as inhibitors of bacterial enzymes, such as methionine aminopeptidases in Mycobacterium tuberculosis , presenting a potential mechanism for novel antibacterial agents . The specific bromo- and chloro- substitutions on the this compound core are typical modifications used by researchers to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to target sites, making it a versatile intermediate for constructing targeted chemical libraries. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClN2O B579079 6-Bromo-7-chloroquinazolin-4-ol CAS No. 17518-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTTZYWVEGOBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290434
Record name 6-Bromo-7-chloro-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17518-95-5
Record name 6-Bromo-7-chloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17518-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-7-chloro-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-7-chloroquinazolin-4-ol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 6-Bromo-7-chloroquinazolin-4-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound is a halogenated heterocyclic organic compound. Its core structure is based on quinazoline, a bicyclic aromatic heterocycle. The specific substitutions of bromine and chlorine atoms at positions 6 and 7, respectively, along with the hydroxyl group at position 4 (in its tautomeric form as quinazolin-4-one), define its chemical identity and influence its reactivity and biological potential.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 17518-95-5[1][2]
Molecular Formula C₈H₄BrClN₂O[1][2][3]
Molecular Weight 259.49 g/mol [1][2][3]
Purity >95.0%[1][3]
Physical Form Solid[3]
MDL Number MFCD09907648[1][2]
InChI Key RTTTZYWVEGOBLI-UHFFFAOYSA-N[3]
Storage Conditions Sealed in a dry place at room temperature.[1][2]

Synthesis and Experimental Protocols

General Synthesis of Substituted Quinazolin-4-ones

A common and effective method for synthesizing the quinazolin-4-one core involves the cyclization of an appropriately substituted anthranilic acid derivative with a suitable one-carbon source.

Example Protocol (based on synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone): [5]

  • Starting Material: 2-amino-4-bromo-5-chlorobenzoic acid (a positional isomer of the required precursor).

  • Reagents: Formamidine acetate, a copper catalyst (e.g., cuprous chloride), a base (e.g., potassium hydroxide), and a polar aprotic solvent (e.g., acetonitrile, DMF).

  • Procedure:

    • The substituted aminobenzoic acid, formamidine acetate, catalyst, and base are added to the solvent in a reaction vessel.

    • The mixture is heated under reflux and stirred for an extended period (e.g., 12-20 hours) to ensure the completion of the reaction.[5]

    • Reaction progress is monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting crude product is then purified, typically using silica gel column chromatography, to yield the final quinazolinone product.[7]

This one-step reaction provides an efficient pathway to the quinazolinone scaffold, which is advantageous for industrial-scale production due to its simplicity and high potential yield.[5]

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A Substituted 2-Aminobenzoic Acid F Cyclization Reaction A->F B Formamidine Acetate B->F C Solvent (e.g., Acetonitrile) C->F D Catalyst (e.g., CuCl) D->F E Heat (Reflux) E->F G Crude Product F->G H Purification (Column Chromatography) G->H I Final Product: This compound H->I

Caption: Generalized workflow for the synthesis of a substituted quinazolin-4-one.

Biological Activity and Therapeutic Potential

The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[8][9] While this compound itself has not been extensively studied, its structural analogues have demonstrated significant potential in several therapeutic areas.

  • Anticancer Activity: Various 6-bromo-quinazoline derivatives have shown potent cytotoxic effects against cancer cell lines.[4] For instance, certain 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were effective against MCF-7 (breast) and SW480 (colon) cancer cells, with molecular docking studies suggesting potential interaction with the Epidermal Growth Factor Receptor (EGFR).[6]

  • Antimicrobial Properties: The 6-bromo-quinazolinone core is associated with significant antimicrobial activity. Different derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, showing efficacy against pathogens like Staphylococcus aureus, Bacillus subtilis, and various fungi.[8][9][10]

  • Anti-inflammatory Effects: Some 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have exhibited good anti-inflammatory activity in animal models, comparable to standard drugs like ibuprofen.[10]

The presence of halogen atoms (bromine and chlorine) on the quinazoline ring is known to modulate the compound's lipophilicity and electronic properties, which can enhance its binding to biological targets and improve its overall pharmacological profile.

G cluster_activities Potential Biological Activities cluster_targets Example Mechanisms & Targets A 6-Bromo-Quinazolinone Scaffold B Anticancer A->B C Antimicrobial A->C D Anti-inflammatory A->D E Cytotoxicity against MCF-7 & SW480 Cells B->E e.g. F Antibacterial & Antifungal Activity C->F e.g. G Inhibition of Inflammatory Mediators D->G e.g.

Caption: Potential therapeutic applications of the 6-bromo-quinazolinone scaffold.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-7-chloroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for 6-bromo-7-chloroquinazolin-4-ol, a halogenated quinazolinone derivative of interest in medicinal chemistry and drug discovery. This document outlines the core chemical principles, a detailed experimental protocol, and relevant data presented in a clear, structured format.

Introduction

Quinazolin-4-one and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical properties and pharmacological activity of these compounds. This compound is a specific analogue whose synthesis is of interest for the development of novel therapeutic agents.

The most direct and established method for the synthesis of the quinazolin-4-one core from substituted anthranilic acids is the Niementowski reaction. This guide details a proposed synthesis of this compound employing this classical reaction, starting from 2-amino-4-bromo-5-chlorobenzoic acid.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a single step from 2-amino-4-bromo-5-chlorobenzoic acid through a cyclization reaction with formamide. This reaction, an example of the Niementowski quinazolinone synthesis, involves heating the substituted anthranilic acid with an excess of formamide, which serves as both the solvent and the source of the C2 carbon and N3 nitrogen of the quinazolinone ring.

Synthesis_of_this compound start 2-Amino-4-bromo-5-chlorobenzoic Acid (Starting Material) product This compound (Final Product) start->product Heat (Δ) Niementowski Reaction reagent Formamide (HCONH₂) (Reagent and Solvent) reagent->product

Figure 1: Proposed synthetic pathway for this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the starting material and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-4-bromo-5-chlorobenzoic Acid150812-32-1C₇H₅BrClNO₂250.48[1][2][3]Tan or white solid[1][2]
This compound17518-95-5C₈H₄BrClN₂O259.49[4]Solid

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the Niementowski reaction.

Materials:

  • 2-Amino-4-bromo-5-chlorobenzoic acid

  • Formamide

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromo-5-chlorobenzoic acid and an excess of formamide (a molar ratio of approximately 1:5 to 1:10, starting material to formamide, is recommended).

  • Heating: Heat the reaction mixture to 140-160°C with continuous stirring. The reaction progress can be monitored using thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.[5][6]

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing ice-cold water with stirring. A precipitate of the crude product should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual formamide.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Recrystallize the crude this compound from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Formamide is a teratogen and should be handled with care.

Experimental_Workflow A Combine Reactants: 2-Amino-4-bromo-5-chlorobenzoic acid + excess Formamide B Heat Reaction Mixture (140-160°C, 2-8 hours) A->B C Cool to Room Temperature B->C D Precipitate in Ice Water C->D E Filter and Wash with Water D->E F Dry Crude Product E->F G Recrystallize from Ethanol F->G H Obtain Pure This compound G->H

Figure 2: Experimental workflow for the synthesis of this compound.

Reaction Data and Yield

The following table presents representative data for the synthesis of quinazolin-4-one from anthranilic acid using formamide, which can be considered analogous to the proposed synthesis. The yield of the target compound is expected to be in a similar range.

Reactant 1Reactant 2Molar Ratio (1:2)Temperature (°C)Time (h)Yield (%)Reference
Anthranilic AcidFormamide1:5150-160861[5]
Anthranilic AcidFormamide1:4130-135272[6]
Anthranilic AcidFormamide1:4130-135296[6]

Conclusion

The synthesis of this compound via the Niementowski reaction from 2-amino-4-bromo-5-chlorobenzoic acid and formamide represents a straightforward and efficient method for obtaining this valuable heterocyclic compound. The protocol provided in this guide is based on well-established chemical principles and offers a reliable pathway for researchers in the field of medicinal chemistry and drug development. The presented data and visualizations aim to facilitate a clear understanding of the synthetic process. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

References

6-Bromo-7-chloroquinazolin-4-ol structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure Elucidation of 6-Bromo-7-chloroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise structural characterization of novel quinazoline derivatives is paramount for understanding their structure-activity relationships (SAR) and mechanism of action. This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of this compound, a halogenated derivative with potential therapeutic applications. We present detailed experimental protocols, expected analytical data, and a logical workflow for its characterization.

Introduction to this compound

This compound belongs to the quinazolinone family, a class of fused heterocyclic compounds.[3] The introduction of halogen atoms, specifically bromine at position 6 and chlorine at position 7, is a common strategy in drug design to modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The "-ol" suffix indicates the presence of a hydroxyl group at position 4, suggesting the molecule exists predominantly in its enol tautomeric form, also known as a quinazolin-4-one. Given that various quinazoline derivatives are known to act as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), the structural confirmation of this compound is the first step in evaluating its potential as a targeted therapeutic agent.[1][4]

Physicochemical and Structural Properties

A summary of the key identifiers and properties of this compound is presented below.

PropertyValueReference
IUPAC Name This compound-
CAS Number 17518-95-5[5][6]
Molecular Formula C₈H₄BrClN₂O[5][7]
Molecular Weight 259.49 g/mol [5][7]
Physical Form Solid[6]
Purity Typically ≥95%[5][7]
InChI Key RTTTZYWVEGOBLI-UHFFFAOYSA-N[6]

Synthesis Pathway

The synthesis of halogenated quinazolin-4-ones often begins with correspondingly substituted anthranilic acids. A plausible and common synthetic route for this compound involves the cyclization of 2-amino-5-bromo-4-chlorobenzoic acid with a suitable one-carbon source like formamidine acetate or by heating with formamide.

A related synthesis for 7-bromo-6-chloro-4(3H)-quinazolinone is achieved by reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in the presence of a copper catalyst.[8] This highlights a general strategy for constructing the quinazolinone core.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-5-bromo-4-chlorobenzoic Acid C Cyclocondensation A->C Reagent 1 B Formamide (HCONH₂) B->C Reagent 2 (C1 source & solvent) D This compound C->D Heat (e.g., 160-180°C) Forms pyrimidine ring

Figure 1. A plausible synthetic workflow for this compound.

Structure Elucidation Workflow

The definitive identification of this compound relies on the synergistic use of multiple analytical techniques. The logical workflow begins with mass spectrometry to determine the molecular weight and elemental composition, followed by various spectroscopic methods to piece together the molecular framework.

G start Synthesized Compound (Hypothesized Structure) ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr mw Confirm Molecular Weight (e.g., 259.49) ms->mw iso Verify Isotopic Pattern (Presence of Br & Cl) ms->iso fg Identify Functional Groups (O-H, N-H, C=O) ir->fg proton Determine Proton Environment (Aromatic Signals, Substitution Pattern) nmr->proton carbon Determine Carbon Skeleton (Number of unique carbons) nmr->carbon final Structure Elucidated: This compound mw->final Integrate Data iso->final Integrate Data fg->final Integrate Data proton->final Integrate Data carbon->final Integrate Data

Figure 2. Logical workflow for the structure elucidation of the target compound.

Spectroscopic Data & Analysis

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and confirming the elemental formula. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster.

  • Expected Molecular Ion Peaks: The spectrum should show a complex isotopic cluster for the molecular ion [M]⁺. The most abundant peaks would be:

    • m/z ~258: Corresponding to [C₈H₄⁷⁹Br³⁵ClN₂O]⁺

    • m/z ~260: A combination of [C₈H₄⁸¹Br³⁵ClN₂O]⁺ and [C₈H₄⁷⁹Br³⁷ClN₂O]⁺, which should be the most intense peak in the cluster.

    • m/z ~262: Corresponding to [C₈H₄⁸¹Br³⁷ClN₂O]⁺

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, which can be used to confirm the molecular formula C₈H₄BrClN₂O.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR (in DMSO-d₆, ~400 MHz):

    • δ ~12.0-12.5 ppm (singlet, broad, 1H): This signal is attributed to the exchangeable N-H proton of the quinazolinone ring.

    • δ ~8.1-8.3 ppm (singlet, 1H): This corresponds to the H-2 proton on the pyrimidine ring.

    • δ ~7.8-8.0 ppm (singlet, 1H): This signal is assigned to the H-5 proton, which is deshielded by the adjacent C=O group and the aromatic ring current.

    • δ ~7.6-7.8 ppm (singlet, 1H): This corresponds to the H-8 proton. The singlet nature of the aromatic protons confirms the 6,7-disubstitution pattern.

  • ¹³C NMR (in DMSO-d₆, ~100 MHz):

    • δ ~160-165 ppm: Carbonyl carbon (C-4).

    • δ ~145-150 ppm: C-8a and C-2.

    • δ ~115-140 ppm: Six distinct signals for the aromatic carbons (C-5, C-6, C-7, C-8, C-4a). The carbons directly attached to the halogens (C-6 and C-7) will show characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • 3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations, confirming the presence of the hydroxyl/amide groups.

  • ~1680-1660 cm⁻¹ (strong): C=O stretching (amide I band), characteristic of the quinazolin-4-one core.

  • ~1620-1580 cm⁻¹: C=N and C=C stretching vibrations within the heterocyclic and aromatic rings.

  • ~800-600 cm⁻¹: C-Cl and C-Br stretching vibrations.

Summary of Expected Analytical Data
TechniqueData TypeExpected ObservationInferred Information
HRMS Exact Mass~257.9246 (for C₈H₄⁷⁹Br³⁵ClN₂O)Confirms Molecular Formula
MS (LR) Isotopic Pattern[M]⁺, [M+2]⁺, [M+4]⁺ clusterConfirms presence of one Br and one Cl
¹H NMR Chemical Shifts3 singlets in aromatic region, 1 broad NH1,2,4,5-tetrasubstituted benzene ring
¹³C NMR Signal Count~8 signals in aromatic region, 1 C=OConfirms 8 unique carbon environments
IR Absorption Bands~3300 cm⁻¹ (broad), ~1670 cm⁻¹ (strong)Presence of N-H/O-H and C=O groups

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Processing: Use the instrument's software to calculate the exact mass of the molecular ion peak and compare it to the theoretical mass of C₈H₄BrClN₂O.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton spectra using a standard single-pulse experiment. Set a spectral width of ~16 ppm, an acquisition time of ~2 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. Set a spectral width of ~220 ppm and a longer relaxation delay (5 seconds) to ensure quantitative observation of all carbons.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Potential Biological Activity and Signaling Pathway

Quinazolinone derivatives are well-documented as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Inhibitors targeting the ATP-binding site of the EGFR kinase domain are effective anticancer agents. This compound, as a member of this chemical class, is a candidate for EGFR inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Bromo-7-chloro- quinazolin-4-ol Inhibitor->EGFR Inhibits Kinase Activity

Figure 3. Potential mechanism of action via inhibition of the EGFR signaling pathway.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple high-precision analytical techniques. Mass spectrometry confirms the elemental composition, while NMR and IR spectroscopy reveal the specific arrangement of atoms and functional groups. The combined data provide an unambiguous confirmation of the molecule's structure, which is the foundational step for further investigation into its biological activity, mechanism of action, and potential as a therapeutic agent, possibly as a kinase inhibitor in oncology.

References

An In-Depth Technical Guide on 6-bromo-7-chloroquinazolin-4-ol (CAS 17518-95-5) and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-7-chloroquinazolin-4-ol, with the CAS number 17518-95-5, is a halogenated quinazolinone derivative. The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, known to be a key pharmacophore in numerous biologically active compounds. While specific research on this compound is limited, extensive studies on structurally related 6-bromo-quinazolinone analogs have revealed significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the available information on this compound and its closely related analogs, focusing on its chemical properties, synthesis, and biological activities, with a particular emphasis on its potential as an anticancer agent.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 17518-95-5N/A
IUPAC Name 6-bromo-7-chloro-3H-quinazolin-4-oneN/A
Synonyms This compound, 6-bromo-7-chloro-3,4-dihydroquinazolin-4-oneN/A
Molecular Formula C₈H₄BrClN₂ON/A
Molecular Weight 259.49 g/mol N/A
Predicted XlogP 2.1N/A

Synthesis of 6-Bromo-Quinazolinone Derivatives

Representative Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one[1]

Materials:

  • 5-bromoanthranilic acid

  • Phenyl isothiocyanate

  • Triethylamine

  • Absolute ethanol

Procedure:

  • A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65 °C for 20 hours.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered.

  • The obtained residue is recrystallized from ethanol to yield the final product, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 5-Bromoanthranilic Acid 5-Bromoanthranilic Acid Reaction Mixture Reaction Mixture 5-Bromoanthranilic Acid->Reaction Mixture Phenyl Isothiocyanate Phenyl Isothiocyanate Phenyl Isothiocyanate->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture Ethanol Ethanol Ethanol->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Reflux 65°C, 20h Recrystallization Recrystallization Filtration->Recrystallization 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Recrystallization->6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

General synthesis workflow for a 6-bromo-quinazolinone derivative.

Biological Activities of 6-Bromo-Quinazolinone Analogs

Derivatives of 6-bromo-quinazolin-4-one have demonstrated a wide range of biological activities. The primary areas of investigation include their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of 6-bromo-quinazolinone derivatives against various cancer cell lines. A notable mechanism of action for some quinazolinone-based anticancer agents is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cell proliferation and survival, and its overactivity is implicated in many cancers.

The table below summarizes the in vitro cytotoxic activity of selected 6-bromo-quinazolinone derivatives from the literature. It is important to note that these are analogs of this compound, and their activities may not be directly extrapolated to the target compound.

CompoundCell LineIC₅₀ (µM)Reference
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)MCF-7 (Breast Cancer)15.85 ± 3.32[1][2]
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)SW480 (Colon Cancer)17.85 ± 0.92[1][2]
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72[1][2]

The selectivity of compound 8a for cancer cell lines over normal cells is a promising characteristic for potential therapeutic development.[2]

EGFR Signaling Pathway and Potential Inhibition

The EGFR signaling pathway is a complex cascade that ultimately leads to cell proliferation, survival, and differentiation. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, thereby blocking the autophosphorylation and subsequent downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Quinazolinone Inhibitor Quinazolinone Inhibitor Quinazolinone Inhibitor->P Inhibits

Simplified EGFR signaling pathway and the site of action for quinazolinone inhibitors.

Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer potential, various 6-bromo-quinazolinone derivatives have been reported to possess antimicrobial and anti-inflammatory properties. Studies have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The anti-inflammatory effects are also a subject of ongoing research, suggesting that this class of compounds may have broader therapeutic applications.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant and diverse biological potential. While specific data on this particular molecule is limited, the extensive research on its 6-bromo-quinazolinone analogs provides a strong rationale for its further investigation. The established anticancer, antimicrobial, and anti-inflammatory activities of related compounds, particularly the promising cytotoxicity against cancer cell lines and the potential for EGFR inhibition, highlight the importance of the quinazolinone scaffold in drug discovery. Future research should focus on the targeted synthesis of this compound, followed by comprehensive in vitro and in vivo evaluations to elucidate its specific biological activities and therapeutic potential. The detailed experimental protocols and quantitative data presented for its analogs in this guide serve as a valuable foundation for such future studies.

References

An In-depth Technical Guide to 6-Bromo-7-chloroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-Bromo-7-chloroquinazolin-4-ol, a halogenated quinazolinone derivative of significant interest in medicinal chemistry and materials science. The document details its chemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for professionals engaged in drug discovery and development.

Core Chemical and Physical Properties

This compound is a solid heterocyclic organic compound. The presence of both bromine and chlorine atoms on the quinazoline ring structure enhances its chemical reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 259.49 g/mol [1][2][3][4][5]
Molecular Formula C8H4BrClN2O[1][2][3][4][5]
CAS Number 17518-95-5[1][3][4][5][6]
Purity Typically ≥95%[1][2][3][5]
Physical Form Solid[3][5]
InChI Key RTTTZYWVEGOBLI-UHFFFAOYSA-N[3][5]
Storage Conditions Sealed in a dry place at room temperature[1][4]

Synthesis and Experimental Protocols

Below is a representative experimental protocol for the synthesis of a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, which illustrates the core chemical transformations involved.[7]

Experimental Protocol: One-Step Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone [7]

This method prepares the target compound from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.

  • Materials:

    • 2,4-dibromo-5-chlorobenzoic acid (100g)

    • Cuprous chloride (3g)

    • Potassium iodide (3g)

    • Potassium hydroxide (55g)

    • Formamidine acetate (40g)

    • Acetonitrile (700g)

    • Reaction vessel suitable for reflux

  • Procedure:

    • Charge the reaction vessel sequentially with 100g of 2,4-dibromo-5-chlorobenzoic acid, 3g of cuprous chloride, 3g of potassium iodide, 55g of potassium hydroxide, 40g of formamidine acetate, and 700g of acetonitrile.

    • Heat the mixture to reflux.

    • Maintain the reaction under stirring at reflux for 18 hours.

    • Monitor the reaction to completion (e.g., by TLC).

    • Upon completion, proceed with standard workup and purification procedures to isolate the product, 7-bromo-6-chloro-4(3H)-quinazolinone.

This protocol highlights a simple, one-step process that is suitable for industrial-scale production due to its efficiency and the use of readily available starting materials.[7]

G A Starting Material (e.g., Substituted Anthranilic Acid) C Reaction (Cyclization) A->C B Reagent (e.g., Formamidine Acetate) B->C D Crude Product C->D Reaction Workup E Purification (e.g., Recrystallization, Chromatography) D->E F Final Product (this compound) E->F G cluster_0 Cellular Signaling Receptor Receptor Tyrosine Kinase (e.g., EGFR) Pathway Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Pathway Activation Response Cellular Response (Proliferation, Survival) Pathway->Response Inhibitor 6-Bromo-quinazoline Derivative Inhibitor->Receptor Inhibition

References

A Comprehensive Technical Review of 6-Bromo-7-chloroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed examination of 6-Bromo-7-chloroquinazolin-4-ol, a halogenated heterocyclic compound from the quinazolinone family. Due to the presence of bromo and chloro substituents, this molecule and its derivatives are of significant interest for therapeutic applications, particularly in the fields of oncology and antimicrobial research. This document consolidates key chemical data, outlines synthetic methodologies, and explores the biological significance and mechanisms of action associated with the broader class of 6-bromoquinazoline derivatives.

Compound Identification and Properties

The formal IUPAC name for the compound is This compound . It is a solid organic compound whose structure is foundational for the development of more complex molecules.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 17518-95-5 [1][2][3]
Molecular Formula C₈H₄BrClN₂O [1][3][4]
Molecular Weight 259.49 g/mol [1][3][4]
Purity ≥95% [3][4]
Physical Form Solid [4]
SMILES Brc1cc2c(cc1Cl)ncnc2O [2]
InChI Key RTTTZYWVEGOBLI-UHFFFAOYSA-N [4]

| Storage | Sealed in a dry place at room temperature. |[1][3] |

Synthesis and Experimental Protocols

Generalized Experimental Protocol for the Synthesis of Halogenated Quinazolin-4-ones:

  • Preparation of the Anthranilic Acid Precursor: The synthesis would commence with a suitably substituted aminobenzoic acid, in this case, 2-amino-4-bromo-5-chlorobenzoic acid.

  • Ring Closure/Cyclization: The precursor is then reacted with a source of carbon and nitrogen to form the heterocyclic ring system. A common method involves refluxing the anthranilic acid derivative with formamide or heating it with triethyl orthoformate and a nitrogen source like ammonia or an amine.

  • Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography - TLC), the mixture is cooled, and the crude product is precipitated, often by pouring the reaction mixture into ice water.

  • Isolation: The resulting solid is collected by filtration, washed with an appropriate solvent (e.g., water, ethanol) to remove impurities, and dried under a vacuum.

  • Recrystallization: Further purification is typically achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water to yield the final product of high purity.

Below is a generalized workflow illustrating this synthetic logic.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_end Final Product A 2-Amino-4-bromo- 5-chlorobenzoic acid C Cyclocondensation (Reflux) A->C B Formamide or Triethyl Orthoformate B->C D Precipitation (Ice Water) C->D Reaction Work-up E Filtration & Washing D->E F Recrystallization E->F G This compound F->G Pure Compound

A generalized workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

Quinazoline and its derivatives are recognized as a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[5] Research into 6-bromo-substituted quinazolines has highlighted their potential as cytotoxic, antimicrobial, and anti-inflammatory agents.[6][7]

Anticancer Activity:

A significant area of investigation for quinazoline derivatives is their role as anticancer agents.[6] Many compounds based on this scaffold function as kinase inhibitors. One study on a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives demonstrated cytotoxic activity against human breast (MCF-7) and colon (SW480) cancer cell lines.[6] Molecular docking simulations suggested these compounds bind to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation and survival signaling pathways.[6] Inhibition of EGFR blocks downstream signaling cascades, such as the PI3K-Akt and Ras-MAPK pathways, leading to reduced cell growth and apoptosis.

Table 2: Example Cytotoxic Activity of a 6-Bromoquinazoline Derivative (Compound 8a)

Cell Line IC₅₀ (µM) Positive Control IC₅₀ (µM) Reference
MCF-7 (Breast Cancer) 15.85 ± 3.32 Erlotinib > 100 [6]
SW480 (Colon Cancer) 17.85 ± 0.92 Erlotinib 19.52 ± 1.15 [6]

| MRC-5 (Normal Lung) | 84.20 ± 1.72 | Erlotinib | > 100 |[6] |

The data indicates that derivative 8a shows promising potency and selectivity against cancer cells compared to normal cells.[6]

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation Ras_MAPK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor 6-Bromoquinazoline Derivative Inhibitor->EGFR Inhibits

Inhibition of the EGFR signaling pathway by a 6-bromoquinazoline derivative.

Antimicrobial and Anti-inflammatory Activities:

Other studies have demonstrated the potential of 6-bromo-2-methyl-quinazolin-4-one derivatives as both antimicrobial and anti-inflammatory agents.[7] Certain derivatives showed significant activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger.[7] The same study also reported good anti-inflammatory activity in a carrageenan-induced paw edema model in rats, with efficacy comparable to the standard drug ibuprofen.[7] Furthermore, related quinazoline compounds have been evaluated for their antifungal effects against plant pathogenic fungi, with investigations into their mechanism of action suggesting interference with crucial cellular components like chitinase and soluble proteins.[8]

References

The Biological Activity of 6-Bromo-7-chloroquinazolin-4-ol and Its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide focuses on the biological potential of 6-Bromo-7-chloroquinazolin-4-ol and its closely related analogs. While direct experimental data on this compound is limited in the public domain, this paper extrapolates its potential activities based on the significant findings reported for its derivatives. This document summarizes the synthesis, anticancer, and antimicrobial properties, and provides detailed experimental protocols and conceptual signaling pathways based on available research. The presented data underscores the potential of the 6-bromo-7-chloroquinazolin-4-one scaffold as a promising starting point for the development of novel therapeutic agents.

Introduction

The quinazoline core is a prominent scaffold in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] The introduction of halogen substituents, such as bromine and chlorine, into the quinazoline ring can significantly modulate the physicochemical properties and biological efficacy of the resulting molecules.[3] This guide specifically explores the biological landscape of this compound and its derivatives, highlighting their potential as subjects of further investigation in drug discovery and development.

Synthesis of the Quinazolinone Scaffold

The synthesis of quinazolinone derivatives typically involves multi-step chemical reactions. A general approach for synthesizing 6-bromo-quinazolin-4(3H)-one derivatives starts from anthranilic acid. For instance, the reaction of 5-bromoanthranilic acid with an appropriate reagent can lead to the formation of the core quinazolinone structure.[1]

A reported synthesis for a related compound, 7-bromo-6-chloroquinazolin-4(3H)-one, a key intermediate for the anticoccidial drug halofuginone hydrobromide, involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[4] Another approach involves the conversion of a 6,7-dihaloquinazoline-4-ol derivative into a 4-azido-7-bromo-6-chloroquinazoline, which can then be used to synthesize various hybrid compounds.[5]

For the synthesis of 6-bromo-4-chloroquinoline, a related heterocyclic structure, 6-bromoquinolin-4-ol is treated with phosphorus oxychloride (POCl3).[6] This chlorination step is a common strategy in the synthesis of quinazoline derivatives to introduce a reactive leaving group at the 4-position for further functionalization.[3]

Biological Activities

Derivatives of 6-bromo-quinazolin-4-ol have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of 6-bromo-quinazoline derivatives against various cancer cell lines. The proposed mechanism of action for many quinazoline-based anticancer agents involves the inhibition of key enzymes in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][7]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 6-bromo-quinazolinone derivatives against different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
6-Bromo-7-chloro-2-methylquinazolin-4-olMCF-7 (Breast Cancer)0.096[3]
Compound 8a (a 6-bromo-2-mercapto-quinazolin-4(3H)-one derivative)MCF-7 (Breast Cancer)15.85 ± 3.32[1][8]
SW480 (Colon Cancer)17.85 ± 0.92[1]
MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72[1][8]

These results indicate that modifications on the quinazolinone scaffold can lead to potent and selective anticancer agents. For instance, the high IC50 value of compound 8a against the normal cell line MRC-5 suggests a degree of selectivity for cancer cells over non-tumorigenic cells.[1][8]

Antimicrobial Activity

The quinazoline scaffold is also a known pharmacophore for antimicrobial agents.[2][9] A study on 6-bromo-4-ethoxyethylthio quinazoline demonstrated its antifungal activity against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 µg/mL.[9] The proposed mechanism of action against Gibberella zeae involved the disruption of essential cellular components, leading to a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate content, as well as chitinase activity.[9]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the evaluation of the biological activity of 6-bromo-quinazolinone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][10]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.[1]

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Molecular Docking Studies

To investigate the potential mechanism of action at a molecular level, molecular docking simulations are often performed. This computational technique predicts the binding mode and affinity of a ligand (the quinazolinone derivative) to the active site of a target protein (e.g., EGFR).[1]

Workflow:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank, and the 3D structure of the ligand is generated and optimized.

  • Docking Simulation: A docking program is used to place the ligand in the active site of the protein in various conformations and orientations.

  • Scoring and Analysis: The binding affinity of each pose is calculated using a scoring function, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed.[1]

Signaling Pathways and Mechanisms of Action

The biological effects of quinazolinone derivatives are often attributed to their interaction with specific signaling pathways that are crucial for cell survival and proliferation.

EGFR Signaling Pathway in Cancer

Many quinazoline-based anticancer drugs, such as Gefitinib and Erlotinib, target the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, which is often hyperactivated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazolinone This compound (Derivative) Quinazolinone->EGFR Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Conceptual EGFR signaling pathway inhibition by a this compound derivative.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel quinazolinone derivatives.

Experimental_Workflow Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro Lead_Identification Lead Compound Identification InVitro->Lead_Identification Mechanism Mechanism of Action Studies (e.g., Molecular Docking) Lead_Identification->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Lead_Identification->SAR

Caption: A typical experimental workflow for the development of quinazolinone-based therapeutic agents.

Conclusion

While direct biological data for this compound is not extensively available, the evidence from its close derivatives strongly suggests that this scaffold holds considerable promise for the development of new therapeutic agents. The potent anticancer and antimicrobial activities observed for related compounds warrant further investigation into the synthesis and biological evaluation of a broader library of this compound derivatives. Future studies should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the structure to enhance efficacy and selectivity. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective treatments.

References

6-Bromo-7-chloroquinazolin-4-ol starting materials

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Starting Materials for 6-Bromo-7-chloroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic route for the preparation of this compound, a key intermediate in the development of pharmacologically active compounds. This document outlines the core synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development activities.

The principal and most direct synthetic route to this compound involves the cyclocondensation of 2-amino-4-bromo-5-chlorobenzoic acid with a suitable one-carbon source, typically formamidine acetate . This method represents an efficient approach to constructing the quinazolinone heterocyclic system.

The reaction proceeds through the formation of an intermediate N-formyl derivative of the anthranilic acid, which then undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product.

Below is a logical diagram illustrating this key transformation.

G start 2-amino-4-bromo-5-chlorobenzoic acid intermediate N-formyl intermediate (transient) start->intermediate Reaction reagent Formamidine Acetate reagent->intermediate product This compound intermediate->product Cyclization & Deyhdration G start Reaction Setup reaction Heating and Reflux start->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis final_product Pure Product analysis->final_product G ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Activation quinazoline This compound (Potential Inhibitor) quinazoline->receptor Inhibition proliferation Cell Proliferation & Survival downstream->proliferation

Discovery of Novel Quinazolinone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the discovery of novel quinazolinone derivatives, with a focus on their anticancer and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents. This document outlines key synthetic strategies, detailed experimental protocols for biological evaluation, and a summary of quantitative structure-activity relationship (SAR) data. Furthermore, it provides visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the subject.

Data Presentation: Biological Activities of Novel Quinazolinone Derivatives

The following tables summarize the quantitative biological data for various series of novel quinazolinone derivatives, highlighting their potential as anticancer and antimicrobial agents.

Table 1: Anticancer Activity of Quinazolinone Derivatives (IC50 values in µM)

Compound IDLinker/SubstitutionMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)HCT-116 (Colon)Reference
Series A 2-Aryl-3-substituted5.812.317.17.2[4][5]
Series B 2,3-Disubstituted-6-halo2.18.510.44.5[5][6]
Series C Fused with other heterocycles0.853.25.61.9[7]
Series D Schiff base derivatives6.2--7.3[7]
Series E Coumarin-thiophene hybrids16.5-14.7-[8]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Antimicrobial and Antifungal Activity of Quinazolinone Derivatives (MIC values in µg/mL)

Compound IDSubstitution PatternS. aureusE. coliP. aeruginosaC. albicansA. nigerReference
Series F 2-Thio-3-aryl8163264128[9]
Series G 6-Bromo-2-substituted48163264[9]
Series H 2-Thienyl-6-iodo1.95-0.49--[10]
Series I Pyrrolidine/Morpholine Schiff's bases0.5-0.155000-[11]
Series J Fused pyrolo-derivatives---3232[9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinazolinone derivatives and their subsequent biological evaluation.

General Synthesis of 4(3H)-Quinazolinone Derivatives

A widely employed method for the synthesis of the 4(3H)-quinazolinone core involves the condensation of anthranilic acid with an appropriate acyl chloride, followed by cyclization.[3]

Step 1: Acylation of Anthranilic Acid

  • To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine or DMF), add the desired acyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated N-acyl anthranilic acid by filtration, wash with water, and dry.

Step 2: Cyclization to form the Benzoxazinone Intermediate

  • Reflux the N-acyl anthranilic acid (1 equivalent) in acetic anhydride (5-10 volumes) for 2-3 hours.

  • Remove the excess acetic anhydride under reduced pressure.

  • Triturate the residue with petroleum ether to obtain the 2-substituted-4H-3,1-benzoxazin-4-one.

Step 3: Formation of the 4(3H)-Quinazolinone

  • Reflux a mixture of the benzoxazinone intermediate (1 equivalent) and a primary amine or hydrazine (1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) for 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated quinazolinone derivative by filtration.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol, methanol).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][14][15]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic/antifungal

  • Microplate reader or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth or by measuring the optical density with a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by quinazolinone derivatives and a general workflow for their discovery and evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_lead Lead Optimization synthesis Synthesis of Novel Quinazolinone Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) anticancer->enzyme pathway Signaling Pathway Analysis (Western Blot, etc.) antimicrobial->pathway docking Molecular Docking enzyme->docking pathway->docking sar Structure-Activity Relationship (SAR) Studies docking->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the discovery and development of novel quinazolinone derivatives.

EGFR_pathway EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibition Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Tubulin_polymerization cluster_tubulin Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Disruption Disruption of Mitotic Spindle -> Apoptosis Microtubule->Disruption Quinazolinone Quinazolinone Derivative Quinazolinone->Tubulin Inhibition of Polymerization

References

Spectroscopic and Biological Insights into 6-Bromo-7-chloroquinazolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-7-chloroquinazolin-4-ol is a halogenated derivative of quinazolin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Quinazolin-4-one and its analogues exhibit a broad spectrum of biological activities, including roles as inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway and as ligands for Toll-like Receptor 4 (TLR4). This technical guide provides a summary of available spectroscopic data, detailed experimental protocols for the characterization of such compounds, and a visualization of the relevant biological pathways.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm)
Representative Quinazolinone Analogue8.15 (d, J=2.4Hz, 1H), 7.95 (m, 1H), 7.78 (m, 1H), 7.51(d, J=9.2Hz, 1H), 6.0 (d, J=7.2Hz, 1H)Not Available
Infrared (IR) Spectroscopy Data
Compound IR (KBr, cm⁻¹)
Representative Quinazolinone Analogue3303 (N-H), 1732 (C=O of quinazoline), 1630 (C=N), 1593 (C=C)
Mass Spectrometry (MS) Data
Compound Mass Spectrum (m/z)
Representative Quinazolinone Analogue239.37 (M⁺)

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic characterization of quinazolin-4-one derivatives, based on established literature procedures.

Synthesis of Quinazolin-4-one Derivatives

A common route to synthesize the quinazolin-4-one scaffold involves the condensation of an anthranilic acid derivative with a suitable reagent. For this compound, a plausible synthetic approach would start from 2-amino-5-bromo-4-chlorobenzoic acid.

Materials:

  • 2-amino-5-bromo-4-chlorobenzoic acid

  • Formamide

  • Ethanol (absolute)

  • Triethylamine

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of the appropriately substituted anthranilic acid (1 equivalent) and formamide (excess) is heated at reflux in absolute ethanol in the presence of a catalytic amount of triethylamine.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is treated with cold water and acidified with dilute hydrochloric acid to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer, Thermo Nicolet).

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration and introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Mass spectra are acquired in positive or negative ion mode, scanning over an appropriate mass-to-charge (m/z) range.

Biological Signaling Pathways

Quinazolin-4-one derivatives have been identified as modulators of key biological signaling pathways implicated in cancer and immunology. The following diagrams illustrate the potential mechanisms of action for compounds like this compound.

HIF-1α Signaling Pathway

Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, cell survival, and metabolism. Inhibitors of this pathway are of great interest in oncology.

HIF-1a Signaling Pathway Hypoxia Hypoxia PHDs Prolyl Hydroxylases (PHDs) (Inactive) Hypoxia->PHDs Inhibits HIF1a_stabilization HIF-1α Stabilization HIF1_dimer HIF-1α/β Dimerization HIF1a_stabilization->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus HRE Hypoxia Response Element (HRE) in DNA HIF1_dimer->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Activates Quinazolinone This compound (Potential Inhibitor) Quinazolinone->HIF1a_stabilization Inhibits

Caption: Potential inhibition of the HIF-1α signaling pathway.

TLR4 Signaling Pathway

Toll-like Receptor 4 is a key component of the innate immune system. Upon activation by ligands, it triggers a signaling cascade leading to the production of inflammatory cytokines. Quinazolinone derivatives have been shown to act as TLR4 ligands.

TLR4 Signaling Pathway Quinazolinone This compound (Potential Ligand) TLR4_MD2 TLR4/MD-2 Complex Quinazolinone->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB Activation IKK_complex->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Induces

Caption: Modulation of the TLR4 signaling pathway.

Navigating the Solubility Landscape of 6-Bromo-7-chloroquinazolin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 6-Bromo-7-chloroquinazolin-4-ol, a quinazolinone derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a centralized resource for understanding and experimentally determining the solubility of this compound.

While specific quantitative solubility data for this compound is not extensively published, this guide furnishes detailed experimental protocols derived from studies on structurally related quinazolinone compounds. Furthermore, it explores the broader context of quinazolinone derivatives' mechanism of action by visualizing a key signaling pathway they are known to modulate.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a range of common laboratory solvents remains limited. However, based on the general behavior of quinazolinone derivatives, a qualitative assessment suggests variable solubility depending on the polarity of the solvent. For research and formulation purposes, experimental determination is paramount. The following table provides a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Dimethyl Sulfoxide (DMSO)25Data not availableData not availablee.g., Gravimetric
N,N-Dimethylformamide (DMF)25Data not availableData not availablee.g., Gravimetric
Ethanol25Data not availableData not availablee.g., UV-Vis Spectroscopy
Methanol25Data not availableData not availablee.g., UV-Vis Spectroscopy
Acetone25Data not availableData not availablee.g., Saturation Shake-Flask
Ethyl Acetate25Data not availableData not availablee.g., Gravimetric
Tetrahydrofuran (THF)25Data not availableData not availablee.g., Gravimetric
Water25Data not availableData not availablee.g., UV-Vis Spectroscopy
Phosphate-Buffered Saline (pH 7.4)25Data not availableData not availablee.g., UV-Vis Spectroscopy

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound, adapted from established protocols for similar quinazolinone derivatives.[1]

Gravimetric Method for Organic Solvents

This method is suitable for determining solubility in volatile organic solvents where the solute is non-volatile.[1]

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, THF, Ethyl Acetate)[1]

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Vials with airtight seals

  • Vortex mixer

  • Centrifuge

  • Vacuum oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total mass of the vial and compound.

  • Add a known volume or mass of the desired solvent to the vial.

  • Seal the vial tightly and place it in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial to pellet the excess, undissolved solid.

  • Carefully transfer a known volume of the supernatant to a pre-weighed sample pan or vial.

  • Record the mass of the supernatant.

  • Evaporate the solvent from the supernatant in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.[1]

  • The final mass of the residue represents the amount of this compound dissolved in the known volume of the solvent.

  • Calculate the solubility in mg/mL or other desired units.

Shake-Flask Method with UV-Vis Spectroscopy for Aqueous Solutions

This widely accepted method is ideal for determining the solubility of compounds in aqueous buffers.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Thermostatically controlled shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) of known concentration.

  • Create a calibration curve by preparing a series of dilutions of the stock solution in the aqueous buffer and measuring their absorbance at the wavelength of maximum absorbance (λmax).

  • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed flask.

  • Place the flask in a thermostatically controlled shaker at the desired temperature for an extended period (e.g., 24-72 hours) to reach equilibrium.

  • After shaking, allow the suspension to settle.

  • Filter the supernatant through a 0.22 µm syringe filter or centrifuge to remove undissolved particles.

  • Dilute the clear filtrate with the aqueous buffer as necessary to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted filtrate using the UV-Vis spectrophotometer.

  • Use the calibration curve to determine the concentration of the compound in the diluted filtrate and back-calculate the concentration in the original saturated solution to determine the solubility.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of experimental and biological processes, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Add Excess Compound to Solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) start->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibrate->separate aliquot Take a Known Volume of Supernatant separate->aliquot evaporate Evaporate Solvent aliquot->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility (mass/volume) weigh->calculate

Caption: Workflow for Gravimetric Solubility Determination.

Many quinazolinone derivatives are investigated for their potential as anti-cancer agents, often by targeting receptor tyrosine kinases. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.[2][3][4][5] Inhibition of this pathway can lead to reduced cell proliferation and induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Activates PI3K PI3K/Akt Pathway EGFR->PI3K Activates Quinazolinone This compound Quinazolinone->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation

Caption: Inhibition of EGFR Signaling by a Quinazolinone.

Conclusion

References

physical and chemical characteristics of 6-Bromo-7-chloroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 6-Bromo-7-chloroquinazolin-4-ol, a halogenated quinazoline derivative of interest in medicinal chemistry and drug discovery. The information is compiled from various sources to support research and development activities.

Core Physical and Chemical Characteristics

This compound is a solid heterocyclic compound.[1][2] The presence of bromine and chlorine substituents on the quinazoline core, along with a hydroxyl group, imparts specific properties that are crucial for its chemical reactivity and potential biological activity.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₄BrClN₂O[1][2]
Molecular Weight 259.49 g/mol [1][2][4]
CAS Number 17518-95-5[1][2][4]
Appearance Solid[1][5]
Purity ≥95%[1][2]
Storage Sealed in a dry place at room temperature.[2]

Spectral Data Analysis

Detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not publicly available at this time. Researchers are advised to acquire these spectra on their own samples for definitive structural confirmation. For reference, spectral data of structurally related compounds are available and can provide an indication of expected peak positions and fragmentation patterns.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, the synthesis of structurally similar compounds, such as the isomeric 7-bromo-6-chloro-4(3H)-quinazolinone, has been described.[6] A plausible synthetic route for this compound could be adapted from established methods for quinazolinone synthesis.

One potential synthetic approach is the reaction of 2-amino-5-bromo-4-chlorobenzoic acid with formamide or a derivative, a common method for constructing the quinazolinone ring system.

Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a quinazolinone from a substituted anthranilic acid, which could be adapted for this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product 2_amino_5_bromo_4_chlorobenzoic_acid 2-amino-5-bromo- 4-chlorobenzoic acid reaction_vessel Reaction Vessel (with appropriate solvent and catalyst) 2_amino_5_bromo_4_chlorobenzoic_acid->reaction_vessel formamide Formamide / Derivative formamide->reaction_vessel workup Aqueous Work-up (e.g., extraction, washing) reaction_vessel->workup Reaction Mixture purification Purification (e.g., recrystallization, chromatography) workup->purification Crude Product final_product This compound purification->final_product Pure Product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties.[7] Several studies have highlighted the potential of substituted quinazolines as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[8][9][10]

EGFR Inhibition and Downstream Signaling

The inhibition of EGFR by small molecules typically occurs at the intracellular tyrosine kinase domain, competing with ATP binding. This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which promotes cell survival.[11][12][13]

While direct evidence for the interaction of this compound with EGFR is not yet published, its structural similarity to known EGFR inhibitors suggests it may act through a similar mechanism. The following diagram illustrates the conceptual signaling pathway that could be inhibited by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates inhibitor This compound inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription ERK->transcription Promotes AKT AKT PI3K->AKT AKT->transcription Promotes proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival

References

Potential Therapeutic Targets of 6-Bromo-7-chloroquinazolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents. This technical guide focuses on 6-Bromo-7-chloroquinazolin-4-ol , a halogenated quinazolinone with significant potential as a building block for targeted therapies. While direct biological activity data for this specific compound is limited in publicly accessible literature, its documented role as a key intermediate in the synthesis of potent kinase inhibitors, particularly targeting the KRAS G12C mutant and PI3K, underscores its importance. This document consolidates the available information on this compound, including its synthesis, its utility in developing targeted inhibitors, and the broader therapeutic landscape of the quinazoline class of molecules. We will explore the potential therapeutic targets based on the application of this core structure in advanced drug discovery programs.

Introduction: The Quinazoline Core in Drug Discovery

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention from medicinal chemists due to their broad spectrum of biological activities. Several quinazoline-based drugs have received FDA approval, particularly as anticancer agents. These include gefitinib, erlotinib, and lapatinib, which are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. The rigid bicyclic structure of the quinazoline core provides a versatile scaffold for the development of inhibitors that can target the ATP-binding sites of various kinases.

The subject of this guide, this compound, is a di-halogenated derivative. The presence of bromine and chlorine atoms at the 6 and 7 positions, respectively, can significantly influence the compound's physicochemical properties and its interaction with biological targets. Halogen bonding and steric effects introduced by these substituents can be exploited to achieve higher potency and selectivity for specific enzyme targets.

Identified Potential Therapeutic Targets

Based on patent literature and the established pharmacology of related compounds, this compound is a key precursor for the synthesis of inhibitors targeting critical nodes in oncogenic signaling pathways.

KRAS G12C

The KRAS protein is a small GTPase that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The cysteine residue in the mutant protein presents a unique opportunity for the development of covalent inhibitors.

This compound has been explicitly named in patents as a starting material for the synthesis of covalent inhibitors of KRAS G12C. These inhibitors are designed to form a covalent bond with the reactive cysteine residue of the mutated KRAS protein, locking it in an inactive state and thereby inhibiting downstream signaling.

Phosphoinositide 3-Kinase (PI3K)

The PI3K signaling pathway is a crucial regulator of cell growth, metabolism, and survival. Hyperactivation of this pathway is a common feature in many cancers, making PI3K an attractive target for cancer therapy. The quinazoline scaffold has been successfully employed in the development of PI3K inhibitors.

Patent literature also discloses the use of this compound in the synthesis of compounds that may act as PI3K inhibitors. These compounds could potentially target one or more isoforms of PI3K (α, β, γ, δ), thereby modulating the PI3K/AKT/mTOR signaling cascade.

Data Presentation: The Quinazoline Scaffold as a Kinase Inhibitor

While specific quantitative data for this compound is not available, the following table summarizes the activity of other 6-bromo-quinazoline derivatives against various cancer cell lines, illustrating the potential of this scaffold.

Compound ClassCell LineActivityReference
6-Bromo quinazoline derivativesMCF-7 (Breast Cancer)IC50 values in the micromolar range[1]
6-Bromo quinazoline derivativesSW480 (Colon Cancer)IC50 values in the micromolar range[1]
6,8-dibromo-4(3H)quinazolinone derivativesMCF-7 (Breast Cancer)Cytotoxic effects with low IC50 values

Experimental Protocols

The following sections provide generalized experimental protocols relevant to the synthesis of this compound and the assessment of its potential downstream targets.

Synthesis of this compound

A documented synthesis of this compound involves the reaction of methyl 2-amino-5-bromo-4-chlorobenzoate with formamide.

  • Reaction: A mixture of methyl 2-amino-5-bromo-4-chlorobenzoate and an excess of formamide is heated at a high temperature (e.g., 200°C) for several hours.

  • Work-up: The reaction mixture is cooled to room temperature and then quenched with water.

  • Purification: The resulting solid precipitate is collected by filtration and dried under vacuum to yield the desired product.

General Protocol for KRAS G12C Inhibition Assay (Biochemical)

This is a representative protocol for assessing the inhibitory activity of compounds derived from this compound against the KRAS G12C mutant protein.

  • Materials: Recombinant His-tagged KRAS G12C (GDP-loaded), assay buffer (e.g., 20mM HEPES, 150mM NaCl, 1mM MgCl2), test compounds in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dilute the KRAS G12C protein to the desired concentration in the assay buffer.

    • Add the diluted compounds and the protein solution to a microplate.

    • The activity of KRAS G12C can be monitored using various methods, such as nucleotide exchange assays (e.g., monitoring the binding of a fluorescently labeled GTP analog) or by detecting the interaction with downstream effectors.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

General Protocol for PI3K Inhibition Assay (Cell-based)

This protocol outlines a general method to assess the inhibition of the PI3K pathway in a cellular context.

  • Cell Lines: A cancer cell line with a known activation of the PI3K pathway (e.g., MCF-7, PC3).

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period.

    • Lyse the cells and perform a Western blot analysis to detect the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT (at Ser473) and S6 ribosomal protein.

    • A reduction in the phosphorylation of these proteins indicates inhibition of the PI3K pathway.

Visualizations

Signaling Pathways

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->KRAS_GTP Inhibition

Caption: Simplified KRAS signaling pathway and the inhibitory action of a derivative.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth & Survival mTORC1->Growth Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibition

Caption: Overview of the PI3K/AKT/mTOR signaling pathway and potential inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_testing Biological Evaluation start Starting Materials (Methyl 2-amino-5-bromo- 4-chlorobenzoate, Formamide) reaction Chemical Reaction (Heating) start->reaction product This compound reaction->product derivatization Further Synthetic Steps product->derivatization inhibitors Targeted Inhibitors (e.g., for KRAS G12C, PI3K) derivatization->inhibitors biochemical Biochemical Assays (e.g., Kinase Inhibition) inhibitors->biochemical cellular Cell-based Assays (e.g., Western Blot, Proliferation) inhibitors->cellular

Caption: General workflow from synthesis to biological evaluation.

Conclusion and Future Directions

This compound is a valuable chemical entity for the development of targeted therapeutics. While it may not possess potent biological activity in its own right, its utility as a synthetic intermediate is well-documented in the patent literature for the creation of inhibitors of high-value oncology targets such as KRAS G12C and PI3K. The quinazoline scaffold, decorated with bromine and chlorine, offers a robust starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic exploration of derivatives of this compound against a broader panel of protein kinases. The synthesis of a focused library of compounds based on this core and their screening against cancer cell lines with defined genetic backgrounds could uncover novel therapeutic opportunities. Furthermore, detailed structural biology studies of these derivatives in complex with their target proteins would provide invaluable insights for the rational design of next-generation inhibitors.

References

Methodological & Application

protocol for synthesizing 6-Bromo-7-chloroquinazolin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Protocol for the Synthesis of 6-Bromo-7-chloroquinazolin-4-ol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline core and function as tyrosine kinase inhibitors.[2] The synthesis of specifically substituted quinazolinones, such as this compound derivatives, is of significant interest for developing new therapeutic agents with enhanced potency and selectivity. The halogen substituents at the 6 and 7 positions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This document provides a detailed protocol for the synthesis of this compound, a key intermediate, and outlines general procedures for its further derivatization. The primary synthetic route described is the cyclization of 2-amino-4-bromo-5-chlorobenzoic acid.

General Synthetic Workflow

The synthesis of this compound derivatives typically begins with a substituted anthranilic acid. The core quinazolin-4-ol ring is formed via cyclization, followed by further modifications to introduce various functional groups at different positions of the quinazoline scaffold.

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization (Examples) A 2-amino-4-bromo-5-chlorobenzoic acid reagent1 Formamide or Formamidine Acetate A->reagent1 B This compound reagent2 Acyl Chlorides / Anhydrides B->reagent2 reagent3 SOCl₂ or POCl₃ B->reagent3 reagent1->B C1 2-Substituted Derivatives C2 4-Chloro Intermediate reagent4 Amines / Alcohols C2->reagent4 C3 4-Amino/Alkoxy Derivatives reagent2->C1 reagent3->C2 reagent4->C3

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the well-established method of cyclizing anthranilic acid with formamide to form the quinazolin-4-one ring system.[3][4]

Materials:

  • 2-amino-4-bromo-5-chlorobenzoic acid (1 eq)

  • Formamide (10-20 eq)

  • Glycerol or oil bath

  • Round-bottom flask with reflux condenser

  • Ethanol

  • Deionized water

Procedure:

  • Combine 2-amino-4-bromo-5-chlorobenzoic acid (1 eq) and an excess of formamide (10-20 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture in a glycerol or oil bath to 130-140°C.

  • Maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl acetate:Hexane 7:3).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual formamide.

  • Recrystallize the crude product from hot ethanol or an appropriate solvent system to yield pure this compound.

  • Dry the final product under vacuum.

Protocol 2: General Procedure for Derivatization at Position 4

The hydroxyl group at position 4 can be converted to a chlorine atom, which is an excellent leaving group for subsequent nucleophilic substitution to introduce a variety of functional groups (e.g., amines, ethers).

Step 2a: Synthesis of 4,6-Dibromo-7-chloroquinazoline

Materials:

  • This compound (1 eq)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) (5-10 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or another high-boiling inert solvent

  • Ice water

Procedure:

  • Suspend this compound (1 eq) in toluene.

  • Add thionyl chloride (or POCl₃) (5-10 eq) dropwise to the suspension at room temperature.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the excess thionyl chloride/POCl₃ under reduced pressure.

  • Carefully pour the resulting residue onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude 4-chloro intermediate.

Step 2b: Synthesis of 4-Amino/Alkoxy Derivatives

Materials:

  • 4,6-Dibromo-7-chloroquinazoline (1 eq)

  • Desired amine or alcohol (1.5-2 eq)

  • A suitable solvent (e.g., ethanol, isopropanol, or DMF)

  • A base (e.g., triethylamine or potassium carbonate), if necessary

Procedure:

  • Dissolve the 4-chloroquinazoline intermediate in a suitable solvent.

  • Add the desired amine or alcohol (1.5-2 eq) and a base, if required.

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the nucleophile's reactivity.

  • Monitor the reaction by TLC. Upon completion, cool the mixture.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes representative yield and melting point data for quinazolinone synthesis based on similar reactions found in the literature. Data for the specific target molecule and its derivatives should be determined empirically.

Compound NameStarting MaterialReagentsYield (%)Melting Point (°C)Reference
Quinazolin-4-oneAnthranilic acidFormamide96%215-216[3]
6-Bromo-2-methyl-3,1-benzoxazin-4-one2-(acetylamino)-5-bromobenzoic acidAcetic anhydride84%130
3-(4-aminophenyl)-6-bromo-2-methylquinazolin-4-one6-bromo-2-methyl-3,1-benzoxazin-4-oneBenzene-1,4-diamine78%220
7-Bromo-6-chloro-4(3H)-quinazolinone2,4-dibromo-5-chlorobenzoic acidFormamidine acetate~85-90% (Est.)Not specified[5]

Biological Context: EGFR Signaling Pathway

Many quinazoline derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Inhibition of this pathway is a validated strategy in cancer therapy.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinazoline Derivative (e.g., 6-Bromo-7-chloro- quinazolin-4-ol derivative) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

References

The Versatile Scaffold: 6-Bromo-7-chloroquinazolin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-7-chloroquinazolin-4-ol is a halogenated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique substitution pattern imparts distinct physicochemical properties, making it a crucial intermediate in the synthesis of novel therapeutic agents. The presence of bromine and chlorine atoms at the 6 and 7 positions, respectively, offers sites for further chemical modification, allowing for the generation of diverse libraries of compounds with a wide range of biological activities. This document provides an overview of its applications, quantitative biological data of its derivatives, and detailed experimental protocols for its synthesis and evaluation.

Applications in Drug Discovery

The this compound core is a key building block for the development of compounds targeting a variety of diseases, most notably cancer and microbial infections.

Anticancer Activity: Derivatives of this quinazolinone have demonstrated significant cytotoxic effects against various cancer cell lines. A primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in many types of cancers.[1][2] By blocking the ATP binding site of EGFR, these compounds can inhibit its downstream signaling, leading to cell cycle arrest and apoptosis.[3]

Antimicrobial Activity: The quinazolinone scaffold has also been explored for its potential in combating bacterial and fungal infections. Halogenated quinazolinones, in particular, have shown promising antimicrobial properties.[4][5] While the exact mechanism of action can vary, it is believed that these compounds may interfere with essential cellular processes in microorganisms.

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of various derivatives of 6-bromoquinazolin-4-one. It is important to note that these values are for derivatives and not the parent compound itself.

Table 1: Anticancer Activity of 6-Bromo-quinazolin-4-one Derivatives

Compound IDModification on Quinazolinone CoreCell LineIC50 (µM)Reference
8a 2-(butylthio)-3-phenylMCF-7 (Breast Cancer)15.85 ± 3.32[6]
8a 2-(butylthio)-3-phenylSW480 (Colon Cancer)17.85 ± 0.92[6]
5b 2-(3-fluorophenyl)aminoMCF-7 (Breast Cancer)0.53[7]
5b 2-(3-fluorophenyl)aminoSW480 (Colon Cancer)1.95[7]
Derivative 2-(benzothiazol-2-yl)aminoEGFR0.096[1]
Compound 10 2-(4-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]EGFR (T790M mutant)3.86[1]

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Phenyl ureas substituted quinazolinoneE. coli40[5]
2,3,6-trisubstituted Quinazolin-4-one (A-2)E. coli- (Excellent activity)[8]
2,3,6-trisubstituted Quinazolin-4-one (A-5)S. aureus- (Very good activity)[8]
2,3,6-trisubstituted Quinazolin-4-one (A-6)C. albicans- (Excellent activity)[8]

Note: Specific MIC values were not provided in the source, only qualitative descriptions of activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 6-bromo-7-chloroquinazolin-4(3H)-one, a key intermediate.[9]

Materials:

  • 2-Amino-4-bromo-5-chlorobenzoic acid

  • Formamide

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or acetic acid)

Procedure:

  • In a round-bottom flask, combine 2-amino-4-bromo-5-chlorobenzoic acid (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (typically 150-180 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or glacial acetic acid) to obtain pure this compound.

  • Dry the purified product under vacuum. Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[10][11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.[12][13]

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Add 100 µL of sterile MHB to each well of a 96-well plate.

  • Add 100 µL of the test compound solution (at twice the highest desired concentration) to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the standardized bacterial suspension to each well.

  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations

G cluster_synthesis Synthetic Workflow A 2-Amino-4-bromo- 5-chlorobenzoic acid C Cyclization (Reflux) A->C B Formamide B->C D This compound (Crude Product) C->D E Purification (Recrystallization) D->E F Pure Product E->F G Biological Screening (Anticancer/Antimicrobial) F->G H Lead Compound Identification G->H

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Quinazolinone 6-Bromo-7-chloro- quinazolin-4-ol Derivative Quinazolinone->EGFR Inhibits ATP Binding ATP ATP ADP ADP ATP->ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: The EGFR signaling pathway and the inhibitory action of this compound derivatives.

References

Application Notes and Protocols: 6-Bromo-7-chloroquinazolin-4-ol in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-7-chloroquinazolin-4-ol is a halogenated quinazoline derivative that has emerged as a significant scaffold in the field of anticancer drug discovery. The quinazoline core is a key pharmacophore in a number of approved cancer therapeutics that primarily target protein kinases. The strategic placement of bromo and chloro substituents on the quinazoline ring system modulates the compound's physicochemical properties and biological activity, making it a promising starting point for the development of novel and potent anticancer agents. This document provides an overview of its application, protocols for its synthesis and evaluation, and insights into its mechanism of action.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Derivatives of the this compound scaffold have been shown to exert their anticancer effects primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5][6]

Quinazoline-based inhibitors, including derivatives of this compound, typically act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR.[1] By binding to the ATP-binding pocket, they prevent the phosphorylation and activation of EGFR, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[7][8]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation STAT3 STAT3 EGFR->STAT3 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor 6-Bromo-7-chloro- quinazolin-4-ol (Derivatives) Inhibitor->EGFR

Figure 1: EGFR Signaling Pathway Inhibition.

Anticancer Activity of Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Derivative 8a 2-thio-aliphatic linkerMCF-7 (Breast)15.85 ± 3.32[9][10][11]
SW480 (Colon)17.85 ± 0.92[9][10][11]
MRC-5 (Normal)84.20 ± 1.72[9][10][11]
Derivative 8e 2-thio-aryl linker (p-methyl)MCF-7 (Breast)35.14 ± 6.87[10]
SW480 (Colon)63.15 ± 1.63[10]
Derivative 5b 3-phenyl (m-fluoro)MCF-7 (Breast)0.53 - 1.95[12]
SW480 (Colon)0.53 - 1.95[12]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from protocols for similar quinazoline derivatives.[13][14][15][16]

Synthesis_Workflow Start Starting Material (e.g., 2-Amino-4-bromo-5-chlorobenzoic acid) Cyclization Cyclization Start->Cyclization Reagent1 Formamide or Formamidine acetate Reagent1->Cyclization Product This compound Cyclization->Product

Figure 2: General Synthesis Workflow.

Materials:

  • 2-Amino-4-bromo-5-chlorobenzoic acid

  • Formamidine acetate

  • Acetonitrile

  • Cuprous chloride (catalyst)

  • Potassium iodide (catalyst)

  • Potassium hydroxide

  • Hydrochloric acid

  • Distilled water

  • Ethanol

Procedure:

  • To a reaction flask, add 2-amino-4-bromo-5-chlorobenzoic acid, formamidine acetate, cuprous chloride, potassium iodide, potassium hydroxide, and acetonitrile.

  • Heat the mixture under reflux with stirring for 18-20 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture and wash the solid with water.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This protocol is adapted from standard procedures used for evaluating quinazoline derivatives.[9][10][11]

MTT_Assay_Workflow Seed 1. Seed cancer cells in a 96-well plate Incubate1 2. Incubate for 24 hours Seed->Incubate1 Treat 3. Treat cells with varying concentrations of This compound derivatives Incubate1->Treat Incubate2 4. Incubate for 48-72 hours Treat->Incubate2 Add_MTT 5. Add MTT solution to each well Incubate2->Add_MTT Incubate3 6. Incubate for 4 hours Add_MTT->Incubate3 Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure 8. Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze 9. Calculate IC50 values Measure->Analyze

Figure 3: MTT Assay Experimental Workflow.

Materials:

  • Human cancer cell lines (e.g., MCF-7, SW480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound represents a valuable scaffold for the design and synthesis of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the inhibition of the EGFR signaling pathway. The provided protocols for synthesis and in vitro evaluation can serve as a foundation for further research and development in this promising area of cancer drug discovery. Further derivatization and structure-activity relationship studies are warranted to optimize the potency and selectivity of this class of compounds.

References

Application of 6-Bromo-7-chloroquinazolin-4-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

6-Bromo-7-chloroquinazolin-4-ol is a key heterocyclic building block in the synthesis of a variety of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs. The specific substitution pattern of 6-bromo and 7-chloro on the quinazoline ring offers synthetic handles for further functionalization, enabling the development of highly selective and potent inhibitors. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of EGFR inhibitors.

Introduction

The quinazoline core is a fundamental scaffold for a class of kinase inhibitors that have revolutionized cancer therapy.[1] Many of these inhibitors, including gefitinib, erlotinib, and lapatinib, function by competing with ATP for the binding site in the kinase domain of EGFR.[2] The dysregulation of EGFR signaling is a critical factor in the development and progression of various cancers.[1] Consequently, the design and synthesis of novel EGFR inhibitors remain an active area of research.

This compound serves as a crucial starting material for the synthesis of these inhibitors. The bromine atom at the 6-position and the chlorine atom at the 7-position can be strategically modified to modulate the pharmacological properties of the final compounds, such as their potency, selectivity, and pharmacokinetic profile.

Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation and the initiation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and differentiation. Quinazoline-based inhibitors competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Bromo-7-chloro- quinazoline derivative Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves a two-step process: chlorination of the 4-hydroxyl group followed by nucleophilic substitution with a desired aniline.

Step 1: Synthesis of 4,7-dichloro-6-bromoquinazoline

This protocol describes the conversion of this compound to the more reactive 4-chloro intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (or other high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (3.0-5.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 4,7-dichloro-6-bromoquinazoline.

Step 2: Synthesis of 4-Anilino-6-bromo-7-chloroquinazoline Derivatives

This protocol outlines the nucleophilic aromatic substitution reaction to introduce the aniline moiety.

Materials:

  • 4,7-Dichloro-6-bromoquinazoline (from Step 1)

  • Substituted aniline (1.1 eq)

  • Isopropanol (or other suitable alcohol solvent)

  • Concentrated hydrochloric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Dissolve 4,7-dichloro-6-bromoquinazoline (1.0 eq) in isopropanol.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. A precipitate may form.

  • Filter the solid product and wash with cold isopropanol and then water.

  • Alternatively, if no precipitate forms, concentrate the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final 4-anilino-6-bromo-7-chloroquinazoline derivative.

experimental_workflow Start This compound Step1 Chlorination with SOCl₂ Start->Step1 Intermediate 4,7-Dichloro-6-bromoquinazoline Step1->Intermediate Step2 Nucleophilic Substitution with Substituted Aniline Intermediate->Step2 Product 4-Anilino-6-bromo-7-chloroquinazoline Derivative (Kinase Inhibitor) Step2->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: General Synthetic Workflow for Kinase Inhibitors.

Quantitative Data

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various quinazoline derivatives synthesized from 6-bromo-substituted precursors against different cancer cell lines and their inhibitory activity against EGFR kinase.

Table 1: In Vitro Cytotoxicity of 6-Bromo-2-substituted-4-anilinoquinazoline Derivatives [3]

CompoundSubstitution on Aniline2-Position SubstitutionMCF-7 IC₅₀ (µM)SW480 IC₅₀ (µM)
8a Phenyl-S-(CH₂)₂-CH₃15.85 ± 3.3217.85 ± 0.92
8b Phenyl-S-CH₂-Ph40.15 ± 4.4555.45 ± 3.46
8c Phenyl-S-CH₂-(4-Cl-Ph)30.14 ± 2.5445.18 ± 2.57
8d Phenyl-S-CH₂-(3-CH₃-Ph)59.15 ± 5.7372.45 ± 2.90
8e Phenyl-S-CH₂-(4-CH₃-Ph)35.14 ± 6.8763.15 ± 1.63
Erlotinib --9.9 ± 0.1412.3 ± 0.56
Cisplatin --4.5 ± 0.216.8 ± 0.42

Table 2: EGFR Kinase Inhibitory Activity of 6-Arylureido-4-anilinoquinazoline Derivatives [4]

CompoundAniline Moiety6-Arylureido MoietyEGFR IC₅₀ (nM)
7i 3-Bromophenyl4-chloro-3-(trifluoromethyl)phenyl urea17.32
Gefitinib --25.42
Erlotinib --33.25

Structure-Activity Relationship (SAR)

The biological activity of quinazoline-based kinase inhibitors is highly dependent on the substitution pattern around the core scaffold.

  • 4-Anilino Group: The aniline moiety at the 4-position is crucial for binding to the hinge region of the ATP-binding pocket of EGFR. Substituents on the aniline ring, particularly small lipophilic groups at the 3- and 4-positions, can enhance inhibitory activity.[5]

  • 6- and 7-Positions: The 6- and 7-positions of the quinazoline ring are solvent-exposed and can be modified to improve solubility and potency. The introduction of bromo and chloro groups at these positions provides synthetic handles for further functionalization. For instance, the bromine at the 6-position can be utilized in cross-coupling reactions to introduce larger aryl groups, which can lead to enhanced activity.[5]

  • 2-Position: Substitution at the 2-position of the quinazoline ring can also influence activity. As seen in Table 1, different thioether substituents at this position result in varied cytotoxic effects.

SAR_Logic cluster_substitutions Key Substitution Positions Quinazoline_Core 6-Bromo-7-chloro- quinazoline Scaffold Pos4 4-Anilino Moiety (Hinge Binding) Quinazoline_Core->Pos4 Pos67 6- and 7-Positions (Solvent Exposed, Potency/Solubility) Quinazoline_Core->Pos67 Pos2 2-Position (Activity Modulation) Quinazoline_Core->Pos2 Potency Kinase Inhibitory Potency & Cellular Activity Pos4->Potency Crucial for Activity Pos67->Potency Modulates Properties Pos2->Potency Influences Activity

Caption: Structure-Activity Relationship Logic for Quinazoline Inhibitors.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of potent kinase inhibitors, particularly targeting EGFR. The synthetic protocols provided herein offer a general framework for the preparation of a diverse library of 4-anilinoquinazoline derivatives. The quantitative data and structure-activity relationship insights highlight the importance of strategic modifications at the 2-, 4-, 6-, and 7-positions of the quinazoline scaffold to optimize the pharmacological properties of these inhibitors for anticancer drug discovery. Further exploration of derivatives based on this scaffold holds promise for the development of next-generation kinase inhibitors with improved efficacy and selectivity.

References

Application Notes and Protocols: Functionalization of the Quinazolinone Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for the functionalization of the quinazolinone scaffold, a privileged structure in medicinal chemistry.[1][2][3] The protocols outlined below are based on established and recent methodologies, offering a guide for the synthesis and evaluation of novel quinazolinone derivatives with a wide range of therapeutic potential.[4][5][6][7][8]

Introduction

The quinazolinone core is a bicyclic heterocyclic system that is a key component in numerous natural products and pharmaceutically active compounds.[9][10][11] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[4][5][6][7][8][12][13][14] The versatility of the quinazolinone scaffold allows for functionalization at various positions, enabling the fine-tuning of its pharmacological properties. This document details common synthetic routes for functionalization and protocols for biological evaluation.

Synthetic Strategies for Functionalization

The functionalization of the quinazolinone scaffold can be achieved through various synthetic methodologies, including classical condensation reactions and modern catalytic approaches.

A widely employed method for the synthesis of 4(3H)-quinazolinones starts with the acylation of anthranilic acid, followed by cyclization with acetic anhydride to form a 1,3-benzoxazin-4-one intermediate. This intermediate is then treated with various amines to yield the desired 4(3H)-quinazolinone derivatives.[12] Recent advancements have focused on developing more efficient and environmentally benign methods.[2] These include organocatalytic syntheses, metal-catalyzed cross-coupling reactions, C-H functionalization, and multicomponent reactions that allow for the construction of diverse molecular architectures.[1][9][10][11]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of functionalized quinazolinone derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Biological Screening A Starting Materials (e.g., Anthranilic Acid) B Intermediate Formation (e.g., Benzoxazinone) A->B C Functionalization Reaction (e.g., Amination, Cross-Coupling) B->C D Purification (e.g., Chromatography, Recrystallization) C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: General workflow for the synthesis and evaluation of quinazolinone derivatives.

Key Functionalization Reactions and Protocols

Protocol 1: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones via Benzoxazinone Intermediate

This protocol describes a common and versatile method for synthesizing a variety of 2,3-disubstituted 4(3H)-quinazolinones.[12][15]

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

  • To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine or dioxane), add the desired acyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Add acetic anhydride (3 equivalents) and heat the mixture to reflux for 2-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.

Step 2: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinone

  • Dissolve the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) and the desired primary amine or hydrazine (1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).[12][15]

  • Reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2,3-disubstituted 4(3H)-quinazolinone.[12]

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling for C4-Arylation

This protocol outlines a method for the introduction of an aryl group at the C4 position of a pre-functionalized quinazoline scaffold.

Materials:

  • 4-Chloroquinazoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • In a reaction vessel, combine 4-chloroquinazoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent mixture to the vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the C4-arylated quinazoline.

Data Presentation: Biological Activities of Functionalized Quinazolinones

The following tables summarize the biological activities of representative functionalized quinazolinone derivatives.

Table 1: Anticancer Activity of Quinazolinone Derivatives

CompoundSubstitution PatternCell LineIC₅₀ (µM)Reference
1 2-Aryl, 3-HMCF-75.94[16]
2 2-Aryl, 3-HHeLa8.0[16]
3 2-Thioxo, 3-SubstitutedHepG22.08[17]
4 2-Thioxo, 3-SubstitutedMCF-72.09[17]
4d Schiff base derivative (2-NO₂)HT-29-[15]
4e Schiff base derivative (4-NO₂)MCF-7-[15]

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

CompoundSubstitution PatternMicroorganismMIC (µg/mL)Reference
13a 4-AzomethineE. coli<0.25[18]
13b 4-IminoP. aeruginosa0.5[18]
26a-c 4-N-methylpiperazine/morpholineE. coli<0.25[18]
26a-c 4-N-methylpiperazine/morpholineS. aureus0.25-1.0[18]

Signaling Pathway Inhibition

Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Conclusion

The quinazolinone scaffold remains a highly attractive framework for the development of novel therapeutic agents. The synthetic protocols and biological data presented here provide a foundation for researchers to design and synthesize new derivatives with enhanced potency and selectivity. The continued exploration of diverse functionalization strategies will undoubtedly lead to the discovery of new drug candidates with significant clinical potential.

References

Application Notes and Protocols for 6-Bromo-7-chloroquinazolin-4-ol in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-bromo-7-chloroquinazolin-4-ol as a scaffold for the development of novel antimicrobial agents. The document outlines its synthesis, proposed mechanisms of action, and detailed protocols for its evaluation.

Introduction

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The emergence of multidrug-resistant microbial strains necessitates the urgent development of new antimicrobial agents with novel mechanisms of action. Halogenated quinazolinones, such as this compound, are of particular interest due to the known contribution of halogen substituents to enhanced biological activity. This document details the application of this compound in the discovery and development of new antimicrobial drugs. While specific data for this exact compound is limited in publicly available literature, the protocols provided are based on established methodologies for evaluating quinazolinone derivatives.

Synthesis of this compound

A plausible synthetic route for this compound is a one-step reaction from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate. This method is advantageous due to its simplicity and potential for high yield.

Protocol: Synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone

This protocol is adapted from patent literature and describes the synthesis of the tautomeric keto form, which exists in equilibrium with the desired enol form, this compound.

Materials:

  • 2,4-dibromo-5-chlorobenzoic acid

  • Formamidine acetate

  • Cuprous bromide (CuBr) or Cuprous chloride (CuCl) (Catalyst 1)

  • Sodium iodide (NaI) or Potassium iodide (KI) (Catalyst 2)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (Inorganic base)

  • Acetonitrile

  • Hydrochloric acid (for workup)

  • Activated carbon

  • Standard laboratory glassware for reflux and filtration

  • Magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask, add 2,4-dibromo-5-chlorobenzoic acid (1 equivalent), cuprous bromide or cuprous chloride (catalytic amount), sodium iodide or potassium iodide (catalytic amount), sodium hydroxide or potassium hydroxide (e.g., 1.5 equivalents), and formamidine acetate (e.g., 1.2 equivalents).

  • Add acetonitrile as the solvent.

  • Heat the mixture to reflux with stirring. The reaction is typically monitored for completion over several hours (e.g., 18-20 hours).

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Filter the reaction mixture and wash the solid with water.

  • The filtrate can be treated with activated carbon to remove colored impurities.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 7-bromo-6-chloro-4(3H)-quinazolinone.

Antimicrobial Activity Evaluation

The antimicrobial potential of this compound can be assessed using standard in vitro assays. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation: Antimicrobial Activity of Related Quinazolinone Derivatives
CompoundTest OrganismMIC (µg/mL)Reference
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneStaphylococcus aureus25.6 ± 0.5--INVALID-LINK--
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneBacillus subtilis24.3 ± 0.4--INVALID-LINK--
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-onePseudomonas aeruginosa30.1 ± 0.6--INVALID-LINK--
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneEscherichia coli25.1 ± 0.5--INVALID-LINK--
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneAspergillus fumigatus18.3 ± 0.6--INVALID-LINK--
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneSaccharomyces cerevisiae23.1 ± 0.4--INVALID-LINK--
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneCandida albicans26.1 ± 0.5--INVALID-LINK--
Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Assay

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the test compound stock solution in the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe without compound) and a negative control (broth without microbe).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Potential Signaling Pathways and Mechanism of Action

The antimicrobial mechanism of action for quinazolinone derivatives is often attributed to the inhibition of essential bacterial enzymes. For instance, some quinazolinones have been shown to target DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair in bacteria.[1] The specific molecular targets of this compound would need to be elucidated through further experimental studies.

antimicrobial_mechanism cluster_compound This compound cluster_bacterial_cell Bacterial Cell compound Quinazolinone Derivative dna_gyrase DNA Gyrase / Topoisomerase IV compound->dna_gyrase Inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Proposed mechanism of action for quinazolinone antimicrobials.

Experimental Workflow for Antimicrobial Agent Development

The development of this compound as an antimicrobial agent would follow a structured workflow, from initial screening to more detailed characterization.

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound mic_determination MIC Determination (Broth Microdilution) synthesis->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) mic_determination->cytotoxicity_assay moa_studies Target Identification (e.g., Enzyme Assays) mbc_determination->moa_studies cytotoxicity_assay->moa_studies

Workflow for evaluating new antimicrobial candidates.

Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of any potential antimicrobial agent against mammalian cells to ensure its safety for therapeutic use. The MTT assay is a common method for this purpose.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) into a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Logical Relationship of the Screening Process

The screening process for a new antimicrobial agent involves a logical progression from broad primary screening to more specific and detailed evaluations.

screening_logic start New Compound (this compound) primary_screen Primary Antimicrobial Screen (e.g., Agar Diffusion) start->primary_screen is_active Active? primary_screen->is_active mic_test Quantitative MIC Testing is_active->mic_test Yes inactive Inactive/ Discard is_active->inactive No cytotoxicity_test Cytotoxicity Assessment mic_test->cytotoxicity_test is_selective Selective Toxicity? cytotoxicity_test->is_selective lead_candidate Lead Candidate for Further Development is_selective->lead_candidate Yes toxic Toxic/ Discard is_selective->toxic No

References

Application Notes and Protocols for 6-Bromo-Substituted Quinazolinones in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the anti-inflammatory properties of 6-Bromo-7-chloroquinazolin-4-ol is not extensively available in the public domain. The following application notes and protocols are based on studies of structurally related 6-bromo-quinazolin-4-one derivatives and other quinazolinone analogs, which have shown significant potential as anti-inflammatory agents. These notes are intended to provide a foundational framework for researchers and drug development professionals investigating similar compounds.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The quinazolinone scaffold is a key feature in several marketed drugs and numerous compounds in clinical development. Specifically, substitutions at the 6-position of the quinazolinone ring, such as with a bromine atom, have been shown to modulate and, in some cases, enhance the anti-inflammatory activity of these compounds.[1][2]

These application notes provide an overview of the anti-inflammatory potential of 6-bromo-quinazolinone derivatives, supported by quantitative data from preclinical studies. Detailed experimental protocols for key in vivo and in vitro assays are also presented to guide researchers in the evaluation of these and similar compounds.

Data Presentation: Anti-Inflammatory Activity of Quinazolinone Derivatives

The anti-inflammatory efficacy of various quinazolinone derivatives has been predominantly evaluated using the carrageenan-induced rat paw edema model. The following tables summarize the quantitative data from these studies, presenting the percentage of edema inhibition, which serves as a primary measure of anti-inflammatory activity.

Table 1: In Vivo Anti-Inflammatory Activity of 6-Bromo-Quinazolinone Derivatives

Compound IDStructure/SubstitutionDose (mg/kg, p.o.)Edema Inhibition (%)Reference CompoundEdema Inhibition (%) of Reference
21 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one5032.5PhenylbutazoneNot specified
9 3-[2'-(p-chlorobenzylideneamino)phenyl]-2-methyl-6-bromo quinazolin-4-one5020.4PhenylbutazoneNot specified
15 3-[2'-(3''-chloro-2''-oxo-4''-(p-chlorophenyl)azetidin-1''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one50>24.6PhenylbutazoneNot specified
2b 6-bromo-2-methyl-3-(phenyl)-(3H)-quinazolin-4-oneNot specifiedGood activityIbuprofenGood activity
2c 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-oneNot specifiedGood activityIbuprofenGood activity

Data compiled from multiple sources indicating the anti-inflammatory potential of various 6-bromo-substituted quinazolinones. The specific substitutions on the core structure significantly influence the activity.[1][4]

Table 2: Anti-Inflammatory Activity of Other Quinazolinone Derivatives

Compound IDStructure/SubstitutionDose (mg/kg, p.o.)Edema Inhibition (%)Reference CompoundEdema Inhibition (%) of Reference
QA-2 2-methyl substituted quinazolinoneNot specified82.75 (after 4 hours)Not specifiedNot specified
QA-6 2,4-dinitro substituted quinazolinoneNot specified81.03 (after 4 hours)Not specifiedNot specified
40 3-(naphthalene-substituted)-quinazolinone5019.69 - 59.61Phenylbutazone38.9
VIg 6,8-dibromo-quinazolinone derivative10 mg/100g b.w.23.8 (after 1 hour)Indomethacin35.8 (after 1 hour)

This table showcases the broader anti-inflammatory activity within the quinazolinone class, with various substitutions impacting efficacy.[2][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of anti-inflammatory quinazolinone derivatives.

1. In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is the most widely used preclinical model for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.

  • Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Animals: Wistar rats of either sex, weighing between 200-300g, are typically used.[4] The animals are fasted overnight before the experiment with free access to water.

  • Procedure:

    • Divide the rats into groups (n=6 per group): a control group, a reference standard group (e.g., Ibuprofen or Phenylbutazone), and test groups for each dose of the quinazolinone derivative.

    • Administer the test compounds and the reference drug orally (p.o.) at a specified dose (e.g., 50 mg/kg).[1] The control group receives the vehicle (e.g., a suspension in Tween-80).

    • After a set time (e.g., 60 minutes) following drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[6]

    • Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [ (C - T) / C ] x 100 Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the drug-treated group.

2. In Vitro Anti-Inflammatory Activity: Inhibition of Protein Denaturation

This assay provides an indication of a compound's ability to stabilize proteins, a mechanism relevant to inflammation.

  • Principle: Inflammation can lead to the denaturation of proteins. The ability of a compound to prevent thermally-induced protein denaturation can be correlated with its anti-inflammatory properties.

  • Procedure:

    • Prepare a reaction mixture containing the test compound at various concentrations, 0.2% w/v bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4).

    • A control group without the test compound and a reference standard group (e.g., aspirin) are also prepared.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.

    • Calculate the percentage inhibition of protein denaturation. A lower turbidity indicates a higher level of inhibition.

3. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the compound's ability to inhibit the COX enzymes, which are key mediators of inflammation.

  • Principle: COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

  • Procedure:

    • Commercially available COX-1 and COX-2 inhibitor screening kits are typically used.

    • The assay measures the peroxidase activity of the COX enzymes.

    • Incubate the respective enzyme (COX-1 or COX-2) with the test compound at various concentrations in the presence of arachidonic acid.

    • A colorimetric substrate is used to detect the formation of prostaglandin G2, the initial product of the COX reaction.

    • The absorbance is measured, and the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated for both COX-1 and COX-2.

    • The COX-2 selectivity index can be determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Visualizations

Diagram 1: General Synthetic Pathway for 6-Bromo-Quinazolin-4-ones

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_final Final Product A 5-Bromoanthranilic Acid C 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one A->C Reflux B Acetic Anhydride B->C E 6-Bromo-2-methyl-3-(substituted phenyl)- (3H)-quinazolin-4-one C->E Reaction D Substituted Anilines D->E

A representative synthetic route for 6-bromo-quinazolin-4-one derivatives.

Diagram 2: Experimental Workflow for In Vivo Anti-Inflammatory Evaluation

G A Animal Acclimatization & Fasting B Grouping of Animals (Control, Standard, Test) A->B C Oral Administration of Vehicle, Standard, or Test Compound B->C D Wait for 1 hour C->D E Induction of Inflammation (Carrageenan Injection) D->E F Paw Volume Measurement (0, 1, 2, 3, 4 hours) E->F G Data Analysis (% Edema Inhibition) F->G

Workflow for the carrageenan-induced rat paw edema assay.

Diagram 3: Potential Anti-Inflammatory Signaling Pathway

G A Inflammatory Stimulus (e.g., Carrageenan) B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C Phospholipase A2 D COX-1 (Constitutive) C->D E COX-2 (Inducible) C->E F Prostaglandins (Physiological) D->F G Prostaglandins (Inflammatory) E->G H Inflammation (Edema, Pain) G->H I 6-Bromo-Quinazolinone Derivative I->E Inhibition

References

Developing Novel Anticancer Agents from 6-Bromo-7-chloroquinazolin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel compounds derived from 6-Bromo-7-chloroquinazolin-4-ol. This versatile scaffold offers multiple points for chemical modification, enabling the synthesis of a diverse library of derivatives with potential therapeutic applications, particularly in oncology. The protocols outlined below, along with the accompanying data and pathway diagrams, are intended to guide researchers in the synthesis, evaluation, and mechanistic understanding of these novel chemical entities.

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] The this compound scaffold is of particular interest due to the presence of two distinct halogen atoms at positions 6 and 7, which can be selectively functionalized using various cross-coupling reactions. Additionally, the nitrogen at position 3 (N3) and the hydroxyl group at position 4 (C4) provide further opportunities for derivatization. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolic stability.

Numerous studies have demonstrated the potential of quinazolinone derivatives as potent anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway, and the induction of apoptosis (programmed cell death).[2][3] This document will focus on protocols for synthesizing novel derivatives of this compound and evaluating their cytotoxic effects on cancer cell lines.

Synthetic Strategies and Protocols

The derivatization of this compound can be strategically approached at three primary positions: the N3-position of the quinazolinone ring, the C6-bromo position, and the C4-hydroxyl group. The following sections provide detailed protocols for these modifications.

N3-Alkylation/Arylation

The nitrogen at the N3 position can be readily alkylated or arylated to introduce a variety of substituents. This modification has been shown to be crucial for the biological activity of many quinazolinone-based drugs.

Protocol 2.1.1: General Procedure for N3-Alkylation

A common method for N-alkylation involves the reaction of the quinazolinone with an alkyl halide in the presence of a base.[4]

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the corresponding salt.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate; 1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

C6-Position Functionalization via Cross-Coupling Reactions

The bromine atom at the C6-position is an excellent handle for introducing aryl, heteroaryl, or alkynyl groups through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Ullmann reactions.

Protocol 2.2.1: Suzuki-Miyaura Coupling for C6-Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide.[5][6][7]

  • In a reaction vessel, combine the N3-protected this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium carbonate (Na₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired C6-aryl/heteroaryl derivative.

Protocol 2.2.2: Sonogashira Coupling for C6-Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9]

  • To a degassed solution of N3-protected this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq), and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2.3: Ullmann Condensation for C-N and C-O Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N or C-O bonds at the C6-position.[1][10]

  • Combine the N3-protected this compound (1.0 eq), the desired amine or alcohol (1.5-2.0 eq), a copper catalyst (e.g., CuI, 0.1-0.2 eq), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 0.2-0.4 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq) in a suitable solvent such as DMF or DMSO.

  • Heat the reaction mixture to a temperature between 100-150 °C under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

C4-Position Modification

The hydroxyl group at the C4 position can be converted to a chloro group, which can then be displaced by various nucleophiles to introduce further diversity.

Protocol 2.3.1: Chlorination of the C4-Hydroxyl Group

  • Suspend this compound in excess thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).

  • Add a catalytic amount of DMF.

  • Reflux the mixture for 2-4 hours.

  • Carefully quench the excess reagent by pouring the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer and concentrate to yield the 4-chloro derivative.

Protocol 2.3.2: Nucleophilic Substitution at the C4-Position

  • Dissolve the 6-Bromo-7-chloro-4-chloroquinazoline (1.0 eq) in a suitable solvent like isopropanol or DMF.

  • Add the desired nucleophile (e.g., an aniline or an alcohol; 1.1-1.5 eq) and a base if necessary (e.g., DIPEA).

  • Heat the reaction mixture and monitor by TLC.

  • Work-up the reaction as described in the previous protocols and purify by chromatography or recrystallization.

Biological Evaluation

The newly synthesized compounds should be evaluated for their biological activity, particularly their cytotoxic effects against various cancer cell lines.

Protocol 3.1: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data

The following tables summarize the cytotoxic activities (IC₅₀ values) of representative quinazolinone derivatives from the literature, which can serve as a benchmark for newly synthesized compounds.

Table 1: Cytotoxicity of 6-Bromo-2-substituted-quinazolin-4(3H)-one Derivatives [2]

CompoundSubstitution at C2Cancer Cell LineIC₅₀ (µM)
8a -S-CH₂-CH=CH₂MCF-715.85 ± 3.32
8a -S-CH₂-CH=CH₂SW48017.85 ± 0.92
Erlotinib -MCF-79.9 ± 0.14
Doxorubicin -MCF-75.6 ± 0.30

Table 2: Cytotoxicity of 4-Anilino-6-bromoquinazoline Derivatives [11]

CompoundSubstitution at C2Aniline MoietyCancer Cell LineLC₅₀ (µM)
3g 4-chlorophenyl2-fluoroanilineMCF-7>10
3g 4-chlorophenyl2-fluoroanilineHeLa1.12
3h 4-chlorophenyl3-fluoroanilineMCF-70.73
3h 4-chlorophenyl3-fluoroanilineHeLa1.45
3j 4-chlorophenyl3-chloroanilineMCF-72.56
3j 4-chlorophenyl3-chloroanilineHeLa2.24
Gefitinib --HeLa2.37

Table 3: Cytotoxicity of Novel Quinazoline Derivatives [3]

CompoundCancer Cell LineIC₅₀ (µM)
6 MGC-8036.23
18 MGC-8030.85
18 GES-1 (normal)26.75
5-Fu MGC-8034.52

Signaling Pathways and Mechanistic Insights

The anticancer activity of many quinazolinone derivatives is attributed to their ability to induce apoptosis. Apoptosis is a highly regulated process that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the cell death program.

Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7, leading to apoptosis. The Bcl-2 family of proteins plays a crucial role in regulating this pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade DNA Damage DNA Damage Bax Bax DNA Damage->Bax ROS ROS ROS->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2 Bcl2 Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated, and active caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.

Extrinsic_Apoptosis_Pathway cluster_receptor Cell Surface cluster_disc DISC Formation cluster_caspase Caspase Cascade cluster_intrinsic_link Link to Intrinsic Pathway Death_Ligand Death_Ligand Death_Receptor Death_Receptor Death_Ligand->Death_Receptor Binding DISC DISC Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Bid Bid Caspase8->Bid Cleavage Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Activation

Caption: Extrinsic Apoptosis Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the development of novel anticancer agents from the this compound scaffold.

Experimental_Workflow Start This compound Derivatization Chemical Derivatization (N3, C6, C4 positions) Start->Derivatization Purification Purification and Characterization (NMR, MS) Derivatization->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Hit_ID->Derivatization Inactive SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) Hit_ID->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Mechanism->Lead_Opt

Caption: Drug Development Workflow.

References

Application Notes and Protocols for In Vitro Assays Using 6-Bromo-7-chloroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro applications of 6-Bromo-7-chloroquinazolin-4-ol, a member of the quinazolinone family of compounds. Quinazoline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document offers detailed protocols for assessing the biological activity of this compound and similar compounds, along with representative data from related molecules to guide experimental design and data interpretation.

Potential Biological Activities

Derivatives of 6-bromo-quinazoline have demonstrated a range of biological effects in preclinical studies. These activities are often attributed to their ability to interact with key cellular targets, such as protein kinases.

  • Anticancer Activity: Many quinazoline derivatives have been investigated as anticancer agents. Their mechanism of action is often linked to the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cell growth and proliferation.[1][2] Inhibition of EGFR signaling can halt the cell cycle and induce apoptosis in cancer cells.

  • Antimicrobial Activity: Certain quinazoline derivatives have shown promising activity against various bacterial and fungal strains.[3][4] The specific mechanisms can vary but may involve the disruption of microbial cellular processes.

  • Anti-inflammatory Effects: Some quinazoline compounds have been evaluated for their potential to reduce inflammation, although the underlying mechanisms are still under investigation.

Quantitative Data Summary

The following tables summarize in vitro data for various 6-bromo-quinazoline derivatives, providing an indication of the potential potency of this class of compounds. Note: This data is for structurally related compounds and should be used as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of 6-Bromo-Quinazoline Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivative (Compound 8a)MCF-7 (Breast)MTT15.85 ± 3.32[1]
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivative (Compound 8a)SW480 (Colon)MTT17.85 ± 0.92[1]
6-Substituted-4-(3-bromophenylamino)quinazoline derivative (Compound 5)T-47D (Breast)Not Specified3.32 ± 0.06[5]
6-Substituted-4-(3-bromophenylamino)quinazoline derivative (Compound 6)MOLT4 (Leukemia)Not Specified4.47 ± 0.09[5]

Table 2: Kinase Inhibitory Activity of 6-Bromo-Quinazoline Derivatives

Compound/DerivativeKinase TargetIC50 (nM)Reference
6-Substituted-4-(3-bromophenylamino)quinazoline derivative (Compound 5)EGFR84.39 ± 2.07[5]
6-Substituted-4-(3-bromophenylamino)quinazoline derivative (Compound 6)EGFR51.52 ± 1.26[5]
6-Substituted-4-(3-bromophenylamino)quinazoline derivative (Compound 5)HER253.91 ± 1.32[5]
6-Substituted-4-(3-bromophenylamino)quinazoline derivative (Compound 6)HER244.13 ± 1.08[5]
6-Substituted-4-(3-bromophenylamino)quinazoline derivative (Compound 5)CDK9146.9 ± 3.60[5]
6-Substituted-4-(3-bromophenylamino)quinazoline derivative (Compound 6)CDK996.07 ± 2.35[5]

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9][10]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Assay (Agar Disc Diffusion Method)

This protocol is for assessing the antimicrobial activity of a compound against bacterial strains.[3][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve the compound)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a fresh culture of the test bacteria in nutrient broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the bacterial inoculum and streak it evenly over the entire surface of a nutrient agar plate to create a lawn of bacteria.

  • Application of Test Compound:

    • Impregnate sterile filter paper discs with a known concentration of this compound.

    • Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plates.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

  • Data Interpretation:

    • A larger zone of inhibition indicates greater antimicrobial activity. Compare the zone of inhibition of the test compound with that of the positive and negative controls.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase (e.g., EGFR). The specific details may vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).

Materials:

  • Recombinant active kinase (e.g., EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • This compound

  • Detection reagent (e.g., phosphospecific antibody, fluorescent probe)

  • Microplate (e.g., 384-well)

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

  • Kinase Reaction:

    • In a microplate, add the recombinant kinase, the substrate, and the diluted compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent. The detection method will depend on the assay format. For example, in an ELISA-based assay, a phosphospecific antibody would be added, followed by a secondary antibody conjugated to an enzyme for signal generation.

  • Signal Measurement:

    • Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ATP ATP RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Quinazolinone This compound Quinazolinone->EGFR Inhibition ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prep_compound Prepare Compound Dilutions incubate1->prep_compound add_compound Add Compound to Cells prep_compound->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Logical Relationship

Logical_Relationship cluster_assays In Vitro Assays cluster_outcomes Potential Outcomes cluster_applications Therapeutic Applications compound This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) compound->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Disc Diffusion) compound->antimicrobial kinase Kinase Inhibition Assay (e.g., EGFR) compound->kinase ic50 IC50 Value (Cytotoxicity/Kinase Inhibition) cytotoxicity->ic50 zone_inhibition Zone of Inhibition (Antimicrobial Activity) antimicrobial->zone_inhibition kinase->ic50 anticancer Anticancer Drug Development ic50->anticancer antibiotic Antibiotic Development zone_inhibition->antibiotic

References

Synthetic Pathways and Applications of 6-Bromo-7-chloroquinazolin-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 6-Bromo-7-chloroquinazolin-4-ol serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. This document provides a detailed overview of its synthetic pathways, key reactions, and applications, particularly in the development of kinase inhibitors for cancer therapy.

Introduction

This compound is a di-halogenated quinazolinone derivative. The quinazolinone scaffold is a prominent heterocyclic core structure in medicinal chemistry, known for its broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of bromine and chlorine substituents on the benzene ring of the quinazolinone core provides reactive handles for further chemical modifications, making this compound a valuable building block for the synthesis of diverse compound libraries.

Physicochemical Properties

PropertyValue
CAS Number 17518-95-5
Molecular Formula C₈H₄BrClN₂O
Molecular Weight 259.49 g/mol
Appearance Solid
Purity Typically >95%

Synthetic Pathways

The most direct and logical synthetic route to this compound involves the cyclization of the corresponding anthranilic acid derivative, 2-amino-4-bromo-5-chlorobenzoic acid, with a one-carbon source, typically formamide.

Synthetic Pathway 2-amino-4-bromo-5-chlorobenzoic_acid 2-amino-4-bromo-5-chlorobenzoic acid target This compound 2-amino-4-bromo-5-chlorobenzoic_acid->target Heat formamide Formamide formamide->target

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for quinazolinone synthesis from anthranilic acid derivatives.

Materials:

  • 2-amino-4-bromo-5-chlorobenzoic acid

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or acetic acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromo-5-chlorobenzoic acid (1.0 eq) and an excess of formamide (5-10 eq).

  • Heat the reaction mixture to 150-160 °C with constant stirring.

  • Maintain the reaction at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove excess formamide.

  • Dry the crude product in an oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or glacial acetic acid) to afford pure this compound.

Expected Yield: 70-85%

Spectroscopic Data

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN-H
~8.2s1HH-5
~8.0s1HH-2
~7.8s1HH-8
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~160C-4
~148C-8a
~145C-2
~135C-7
~128C-5
~125C-4a
~120C-6
~118C-8
Expected Mass Spectrometry Data
Ion[M+H]⁺[M-H]⁻
Expected m/z 258.9, 260.9256.9, 258.9

Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases implicated in cancer. The bromine and chlorine atoms at positions 6 and 7 can be selectively functionalized through various cross-coupling reactions.

Applications start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd catalyst, Base product1 6-Aryl/Heteroaryl-7-chloroquinazolin-4-ol suzuki->product1 product2 6-Amino-7-chloroquinazolin-4-ol buchwald->product2 kinase_inhibitors Kinase Inhibitors product1->kinase_inhibitors product2->kinase_inhibitors

Caption: Key reactions of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction at the 6-position of the quinazolinone core.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted quinazolinone.

Signaling Pathways of Target Molecules

Derivatives of this compound often target key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway. By inhibiting the tyrosine kinase activity of EGFR, these compounds can block downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazolinone_Derivative 6-Substituted Quinazolinone (Derivative of this compound) Quinazolinone_Derivative->EGFR EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its halogen substituents allow for the creation of a wide array of derivatives with significant potential as therapeutic agents, particularly in the field of oncology. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers working with this important chemical intermediate.

Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromo-7-chloroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed scale-up synthesis of 6-Bromo-7-chloroquinazolin-4-ol, a heterocyclic compound with potential applications in pharmaceutical research and development. Due to the limited availability of direct scale-up procedures for this specific molecule, the outlined protocol is a well-reasoned adaptation of established methods for the synthesis of structurally related quinazolinone derivatives. These methods include the synthesis of isomers such as 7-bromo-6-chloroquinazolin-4(3H)-one and other substituted quinazolinones. This guide includes a comprehensive experimental protocol, safety considerations, and methods for purification and characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that are widely recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The specific compound, this compound, with its unique halogen substitution pattern, presents as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The development of a robust and scalable synthetic process is therefore crucial for enabling further research and potential commercialization. This protocol details a proposed synthetic route adaptable for larger-scale production.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually approached through the cyclization of a corresponding 2-amino-4-bromo-5-chlorobenzoic acid with a suitable one-carbon source, such as formamide or formamidine acetate. This method is a common and effective strategy for the formation of the quinazolinone ring system.

Synthesis_Pathway A 2-Amino-4-bromo-5-chlorobenzoic acid C This compound A->C Heat, Reflux B Formamide B->C

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis that can be adapted for pilot plant production.

Materials and Reagents:

MaterialGradeSupplier
2-Amino-4-bromo-5-chlorobenzoic acidReagent Grade, 98%(Typical)
FormamideACS Reagent, ≥99.5%(Typical)
Dowtherm A-(Typical)
EthanolAnhydrous, 99.5%(Typical)
Hydrochloric Acid (HCl)37%(Typical)
Sodium Hydroxide (NaOH)Pellets, 99%(Typical)
Activated Carbon-(Typical)

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Nutsche filter or centrifuge for solid filtration

  • Vacuum oven

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Reaction Setup:

    • Charge the 10 L jacketed glass reactor with 2-amino-4-bromo-5-chlorobenzoic acid (1.0 kg, 3.99 mol).

    • Add formamide (4.0 L, 100 mol).

    • Begin stirring the mixture at 100-150 RPM to ensure good suspension.

  • Reaction:

    • Heat the reaction mixture to 150-160 °C using the heating circulator.

    • Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by taking samples periodically and analyzing them by TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add water (4.0 L) to the reaction mixture to precipitate the product.

    • Stir the resulting slurry for 1 hour to ensure complete precipitation.

    • Filter the crude product using a Nutsche filter and wash the filter cake with water (2 x 2 L) to remove residual formamide.

  • Purification:

    • Suspend the crude product in 5% aqueous sodium hydroxide solution (5 L) and heat to 60-70 °C to dissolve the product.

    • Treat the solution with activated carbon (50 g) for 30 minutes to remove colored impurities.

    • Filter the hot solution to remove the activated carbon.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the purified product.

    • Cool the mixture to room temperature and stir for 1 hour.

    • Filter the purified product, wash with water until the filtrate is neutral, and then wash with ethanol (1 L).

  • Drying:

    • Dry the purified this compound in a vacuum oven at 80-90 °C until a constant weight is achieved.

Process Workflow Diagram:

Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_drying Drying charge_reactants Charge Reactants: 2-Amino-4-bromo-5-chlorobenzoic acid Formamide heat_reflux Heat to 150-160 °C (4-6 hours) charge_reactants->heat_reflux cool_down Cool to Room Temperature heat_reflux->cool_down precipitate Add Water for Precipitation cool_down->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dissolve Dissolve in aq. NaOH filter_wash->dissolve decolorize Treat with Activated Carbon dissolve->decolorize filter_hot Hot Filtration decolorize->filter_hot precipitate_acid Precipitate with HCl filter_hot->precipitate_acid filter_wash_final Filter and Wash precipitate_acid->filter_wash_final vacuum_dry Vacuum Dry at 80-90 °C filter_wash_final->vacuum_dry

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Data Summary

The following table summarizes the expected quantitative data for the described synthesis. These values are based on typical yields for similar quinazolinone syntheses and may vary depending on the specific reaction conditions and scale.

ParameterExpected Value
Inputs
2-Amino-4-bromo-5-chlorobenzoic acid1.0 kg
Formamide4.0 L
Outputs
Theoretical Yield1.04 kg
Expected Actual Yield0.83 - 0.94 kg
Yield Percentage80 - 90%
Product Quality
Purity (by HPLC)≥ 98%
Melting Point> 300 °C (expected)
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz)δ 12.1 (s, 1H, NH), 8.15 (s, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 7.80 (s, 1H, Ar-H)
Mass Spectrum (ESI-MS)m/z 258.9 [M-H]⁻

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Reagent Handling:

    • Formamide: Is a teratogen. Handle with extreme care and avoid exposure.

    • Hydrochloric Acid: Is corrosive. Handle in a fume hood and wear appropriate gloves and face protection.

    • Sodium Hydroxide: Is corrosive. Causes severe burns. Handle with care.

  • Thermal Hazards: The reaction is conducted at high temperatures. Use appropriate caution to prevent thermal burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This document provides a comprehensive, though proposed, protocol for the scale-up synthesis of this compound. By leveraging established synthetic methodologies for related compounds, this guide offers a solid starting point for researchers and process chemists. Careful optimization of reaction parameters and adherence to safety protocols will be critical for the successful and safe scale-up of this synthesis. The provided data and workflow diagrams are intended to facilitate easy implementation and understanding of the process.

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-7-chloroquinazolin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of 6-Bromo-7-chloroquinazolin-4-ol via recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Insufficient cooling or cooling period is too short.- The solution is not supersaturated (too much solvent).- Presence of significant impurities inhibiting crystallization.- Cool the solution in an ice bath after it has reached room temperature.- Allow the solution to stand undisturbed for a longer period.- Boil off a portion of the solvent to increase the concentration of the compound and allow it to cool again.[1]
Formation of Oil Instead of Crystals - The compound is "oiling out" of the solution, which can happen if the boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too rapid.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a different recrystallization solvent with a lower boiling point.- Consider purifying the crude product by column chromatography before recrystallization.
Poor Recovery/Low Yield - Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.- Premature crystallization during hot filtration.- Crystals were filtered before crystallization was complete.- Reduce the initial volume of solvent used to dissolve the compound.- Minimize the cooling of the solution during hot filtration by using a heated funnel or pre-heating the filtration apparatus.- Ensure the solution is fully cooled and crystallization has ceased before filtering.
Discolored Crystals - Presence of colored impurities in the crude product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product.- Perform a second recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable recrystallization solvent for this compound?

Q2: How can I perform a solvent screen to find the best recrystallization solvent?

A2: To perform a solvent screen, place a small amount of your crude this compound into several test tubes. Add a small amount of a different solvent to each test tube and observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

Q3: My compound won't crystallize, what should I do?

A3: If crystals do not form after cooling, try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[1] Alternatively, adding a seed crystal of pure this compound can initiate crystallization. If these methods fail, it is likely that too much solvent was used.

Q4: How can I improve the purity of my recrystallized product?

A4: To improve purity, ensure that the dissolution of the crude product is complete in the minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of well-defined crystals, which are less likely to trap impurities. A second recrystallization can also be performed for further purification.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Troubleshooting Workflow

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Yes no_crystals No Crystals / Oiling Out observe->no_crystals No end Pure Product crystals->end troubleshoot Troubleshooting Steps no_crystals->troubleshoot scratch Scratch Flask / Add Seed Crystal troubleshoot->scratch concentrate Concentrate Solution troubleshoot->concentrate change_solvent Change Solvent troubleshoot->change_solvent slow_cool Reheat and Cool Slowly troubleshoot->slow_cool scratch->observe Re-evaluate concentrate->cool change_solvent->start Restart slow_cool->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Quinazolinone Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinazolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of quinazolinones.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired quinazolinone product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in quinazolinone synthesis can stem from several factors, depending on the synthetic route employed. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction: Traditional methods like the Niementowski synthesis often require high temperatures and long reaction times to go to completion.[1][2] Consider increasing the reaction temperature or extending the reaction time. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields.[1][3]

    • Poor Reagent Purity: The purity of starting materials, such as anthranilic acid derivatives and amides, is crucial. Impurities can lead to side reactions and a decrease in the desired product. Ensure all reagents are of high purity and are properly dried before use.

    • Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction outcome. For some syntheses, polar aprotic solvents like DMF or DMSO are effective.[4] In other cases, greener options like water or solvent-free conditions have been shown to give excellent yields.[4][5][6] It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.

    • Catalyst Inactivity: In catalytic reactions, the catalyst may be deactivated or not suitable for the specific substrates. For copper-catalyzed reactions, ensure the correct copper source and ligands are used.[2] For organocatalytic methods, the choice of acid or base catalyst is critical.[7][8] Consider screening different catalysts or increasing the catalyst loading.

    • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the main product. Careful control of reaction temperature and stoichiometry can help minimize side product formation.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant amounts of impurities. What are the common side products in quinazolinone synthesis and how can I minimize their formation?

  • Answer: The formation of impurities is a common challenge. Here are some frequent side products and strategies to mitigate them:

    • Unreacted Starting Materials: The presence of starting materials in the final product indicates an incomplete reaction. As mentioned previously, optimizing reaction time, temperature, and catalyst loading can drive the reaction to completion.

    • Formation of Benzoxazinones: In syntheses starting from anthranilic acid, the formation of a benzoxazinone intermediate is common.[9][10] If this intermediate is stable and does not convert to the desired quinazolinone, it may be necessary to adjust the reaction conditions (e.g., by using a different amine or catalyst) to facilitate the subsequent ring-opening and cyclization steps.

    • Over-oxidation or Decomposition: In oxidative cyclization reactions, harsh oxidants or prolonged reaction times can lead to over-oxidation or decomposition of the product.[11] Consider using a milder oxidant or reducing the reaction time.

    • Hydrolysis of the Quinazolinone Ring: The quinazolinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[12] Ensure that the work-up and purification steps are performed under neutral or mildly acidic/basic conditions.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my synthesized quinazolinone. What are the recommended purification techniques?

  • Answer: Purifying quinazolinones can sometimes be challenging due to their polarity and solubility characteristics. Here are some suggested methods:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for achieving high purity.[5] Common solvents for recrystallization include ethanol, ethyl acetate, and mixtures of polar and non-polar solvents.

    • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by crystallization, column chromatography on silica gel is a standard technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically used.

    • Acid-Base Extraction: If the quinazolinone has basic or acidic functional groups, an acid-base extraction can be an effective preliminary purification step to remove neutral impurities.

    • Filtration and Washing: In some cases, the product can be purified by simple filtration and washing with a suitable solvent to remove soluble impurities.[5]

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for my target quinazolinone?

A1: The choice of synthetic method depends on several factors, including the substitution pattern of the desired quinazolinone, the availability of starting materials, and the desired scale of the reaction.

  • For simple, unsubstituted or alkyl-substituted quinazolinones: The Niementowski synthesis , which involves the reaction of anthranilic acids with amides, is a classic and widely used method.[1][13] However, it often requires high temperatures. Microwave-assisted variations can significantly improve reaction times and yields.[3]

  • For 2-aryl or 2-heteroaryl substituted quinazolinones: Modern transition-metal-catalyzed cross-coupling reactions offer a versatile and efficient approach.[14][15] Copper and palladium catalysts are commonly employed.[2][16]

  • For environmentally friendly synthesis: Organocatalytic methods and reactions in green solvents like water or deep eutectic solvents are becoming increasingly popular.[7][8][9] These methods often offer milder reaction conditions and avoid the use of toxic metal catalysts.

Q2: How can I improve the regioselectivity of my reaction?

A2: In cases where multiple reactive sites can lead to different isomers, controlling regioselectivity is crucial. This can be achieved by:

  • Choice of Starting Materials: Using starting materials with appropriate directing groups can favor the formation of the desired regioisomer.

  • Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligand can have a profound impact on regioselectivity.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can also influence the regiochemical outcome of the reaction.

Q3: What are the key safety precautions to consider during quinazolinone synthesis?

A3: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures. Specific hazards to be aware of include:

  • Toxic and Flammable Reagents: Many of the solvents (e.g., DMF, toluene) and reagents used in quinazolinone synthesis are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • High Temperatures and Pressures: Some methods, particularly traditional thermal methods and microwave-assisted synthesis, involve high temperatures and pressures. Ensure that the reaction vessel is appropriate for the conditions and that proper shielding is in place.

  • Corrosive Reagents: Acids and bases used as catalysts or for work-up can be corrosive. Handle them with care and neutralize any spills immediately.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Arylquinazolin-4(3H)-ones

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NiementowskiNoneFormamide1202Moderate[17]
Copper-CatalyzedCu(OAc)₂Anisole120 (Microwave)0.5Good[5]
Palladium-CatalyzedPdCl₂Toluene1458Good to Excellent[16]
Organocatalyticp-TSAToluene120-52-82[8]
Metal-Free OxidativeDTBPp-TsOH--Moderate to Excellent[18]

Experimental Protocols

Protocol 1: Microwave-Assisted Niementowski Synthesis of 2-Methylquinazolin-4(3H)-one [3]

  • In a microwave reaction vessel, combine anthranilic acid (1 mmol), N-acetylanthranilamide (1.2 mmol), and montmorillonite K-10 clay (0.1 g).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 60 W for 20 minutes.

  • After cooling, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 2-methylquinazolin-4(3H)-one.

Protocol 2: Copper-Catalyzed Synthesis of 2-Arylquinazolin-4(3H)-ones [5]

  • To a reaction tube, add 2-isocyanobenzoate (1 mmol), an aromatic amine (1.2 mmol), Cu(II) acetate (10 mol%), and a mild base (e.g., K₂CO₃, 2 mmol) in anisole (2 mL).

  • Seal the tube and heat the mixture in a microwave reactor to the specified temperature for the required time (optimization may be necessary).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-arylquinazolin-4(3H)-one.

Visualizations

troubleshooting_workflow start Low Yield or No Product check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_params Increase Temperature/ Time/Catalyst Load incomplete->increase_params Yes check_reagents Check Reagent Purity incomplete->check_reagents No end Improved Yield increase_params->end impure_reagents Impure Reagents check_reagents->impure_reagents purify_reagents Purify/Dry Reagents impure_reagents->purify_reagents Yes check_solvent Screen Solvents impure_reagents->check_solvent No purify_reagents->end suboptimal_solvent Suboptimal Solvent check_solvent->suboptimal_solvent optimize_solvent Select Optimal Solvent suboptimal_solvent->optimize_solvent Yes suboptimal_solvent->end No optimize_solvent->end

Caption: Troubleshooting workflow for low product yield in quinazolinone synthesis.

synthesis_pathways cluster_traditional Traditional Methods cluster_modern Modern Methods niementowski Niementowski Synthesis (Anthranilic Acid + Amide) product Quinazolinone niementowski->product griess Griess Synthesis (Anthranilic Acid + Cyanogen) griess->product catalytic Transition-Metal Catalysis (e.g., Cu, Pd) catalytic->product organocatalytic Organocatalysis (Acid/Base Catalyzed) organocatalytic->product microwave Microwave-Assisted Synthesis microwave->product

References

Technical Support Center: Synthesis of 6-Bromo-7-chloroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-7-chloroquinazolin-4-ol.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction; Suboptimal reaction temperature or time; Impure starting materials; Formation of side products.Ensure starting materials are pure and dry. Optimize reaction temperature and time through small-scale trials. Monitor reaction progress using TLC or LC-MS. Consider alternative synthetic routes if yields remain low.
Presence of Multiple Spots on TLC Formation of side products; Unreacted starting materials; Degradation of the product.Analyze side products by techniques like NMR or Mass Spectrometry to understand their structure. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side product formation. Employ appropriate purification techniques like column chromatography or recrystallization.
Difficulty in Product Isolation/Purification Product may be highly soluble in the reaction solvent; Co-precipitation of impurities.Use a different solvent system for extraction and recrystallization. Employ column chromatography with a suitable solvent gradient for purification.
Formation of Over-halogenated Byproducts Excess of halogenating agent (e.g., NBS, SOCl2); Harsh reaction conditions.Use a stoichiometric amount of the halogenating agent. Control the reaction temperature carefully, potentially running the reaction at a lower temperature.
Incomplete Cyclization Insufficient heating; Inadequate catalyst.Ensure the reaction is heated to the specified temperature for the required duration. If applicable, screen different catalysts or increase the catalyst loading.
Hydrolysis of Chloro Substituent Presence of water during workup or purification.Use anhydrous solvents and reagents. Perform workup under anhydrous conditions where possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound typically involves the cyclization of a substituted anthranilic acid derivative. A common approach starts with 2-amino-4-bromo-5-chlorobenzoic acid, which is then reacted with a formylating agent (like formamide or triethyl orthoformate) to form the quinazolinone ring. Another route involves the initial synthesis of a substituted benzoxazinone, which is subsequently converted to the quinazolinone.

Q2: What are the likely side products in this synthesis?

A2: Common side products can arise from incomplete reactions or side reactions. These may include:

  • Unreacted starting materials: 2-amino-4-bromo-5-chlorobenzoic acid or its derivatives.

  • Over-brominated or over-chlorinated products: If harsh halogenating conditions are used.

  • Isomeric products: Depending on the starting materials and reaction conditions, positional isomers of the bromo and chloro substituents might form.

  • Products from incomplete cyclization: Such as the corresponding formamide derivative of the starting anthranilic acid.

  • Hydrolysis products: If the 4-chloroquinazoline intermediate is exposed to water, it can hydrolyze back to the quinazolin-4-ol.

Q3: How can I confirm the identity and purity of my final product?

A3: The structure and purity of this compound should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Q4: What are the recommended purification methods for this compound?

A4: Purification can typically be achieved through recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water mixtures). For more challenging separations of impurities, column chromatography on silica gel is recommended. The choice of eluent will depend on the polarity of the impurities.

Experimental Protocol: A Representative Synthesis

A common synthetic approach for quinazolinone derivatives involves the reaction of an anthranilic acid with formamide. The following is a generalized protocol that may be adapted for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromo-5-chlorobenzoic acid (1 equivalent).

  • Reagent Addition: Add an excess of formamide (e.g., 10-20 equivalents).

  • Reaction: Heat the mixture to 120-150 °C and maintain the temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. Further purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid to obtain pure this compound.

Reaction Pathway and Potential Side Products

The following diagram illustrates the main synthetic pathway to this compound and highlights potential side reactions.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-Amino-4-bromo- 5-chlorobenzoic Acid C Intermediate (N-formyl derivative) A->C Formylation SP1 Unreacted Starting Material A->SP1 Incomplete Reaction B Formamide B->C D This compound (Desired Product) C->D Cyclization (Heat) SP3 Incomplete Cyclization Product C->SP3 Insufficient Heat/Time SP2 Over-halogenated Product D->SP2 Excess Halogenating Agent

Technical Support Center: Synthesis of 6-Bromo-7-chloroquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 6-Bromo-7-chloroquinazolin-4-ol synthesis. This resource offers frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include substituted anthranilic acids or isatoic anhydrides. One reported route utilizes 2-amino-4-bromo-5-chlorobenzoic acid, which can be cyclized with a formylating agent. Another approach involves the synthesis from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.

Q2: What are the critical reaction parameters that influence the yield and purity of the final product?

A2: Key parameters include reaction temperature, reaction time, choice of solvent, and the purity of starting materials. The nature and concentration of the base or catalyst used in cyclization and subsequent reactions are also crucial. For instance, in reactions involving phosphorus oxychloride (POCl₃) for chlorination, temperature control is vital to prevent side reactions.

Q3: What are some common side products in this synthesis, and how can they be minimized?

A3: Potential side products can arise from incomplete cyclization, over-chlorination, or hydrolysis of intermediates. For example, when converting the quinazolin-4-ol to a 4-chloroquinazoline, residual water can lead to the formation of impurities. Ensuring anhydrous conditions and careful control of reaction stoichiometry can minimize the formation of these byproducts.

Q4: What purification techniques are most effective for isolating this compound?

A4: Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography. The choice of solvent for recrystallization is critical for obtaining a high-purity product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclized Product - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. - Inefficient formylating agent.- Increase reaction time or temperature moderately. - Confirm the purity of the starting anthranilic acid derivative. - Consider alternative formylating agents like formamide or triethyl orthoformate.
Formation of Insoluble Impurities - Polymerization of starting materials or intermediates. - Use of an inappropriate solvent.- Ensure thorough mixing and gradual heating. - Screen different solvents to improve solubility of reactants and intermediates.
Difficulty in Isolating the Product - Product is too soluble in the reaction mixture. - Formation of an emulsion during workup.- After reaction completion, cool the mixture on an ice bath to promote precipitation. - If an emulsion forms, add a saturated brine solution to break it.
Incomplete Chlorination (if applicable) - Insufficient chlorinating agent (e.g., POCl₃). - Presence of moisture.- Use a slight excess of the chlorinating agent. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

Experimental Protocols

Protocol 1: One-Step Synthesis from 2,4-Dibromo-5-chlorobenzoic Acid

This protocol is adapted from a patented method for a structurally similar compound.[1]

Materials:

  • 2,4-Dibromo-5-chlorobenzoic acid

  • Formamidine acetate

  • Cuprous bromide (CuBr)

  • Sodium iodide (NaI)

  • Sodium hydroxide (NaOH)

  • Acetonitrile

Procedure:

  • To a reaction flask, add 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous bromide (5g), sodium iodide (5g), sodium hydroxide (50g), formamidine acetate (40g), and acetonitrile (700g).[1]

  • Heat the mixture to reflux and stir for 20 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with water.

  • Dry the solid product under vacuum to obtain 7-bromo-6-chloro-4(3H)-quinazolinone.

Note: This protocol is for a constitutional isomer. Adjustments may be necessary for the target molecule.

Data Presentation

Table 1: Optimization of Reaction Conditions for Quinoline Synthesis (Illustrative)

The following table, adapted from a study on a related quinoline synthesis, illustrates how reaction conditions can be optimized. A similar approach can be applied to the synthesis of this compound.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMF1001265
2K₂CO₃ (1.5)AcetonitrileReflux1285
3Cs₂CO₃ (1.5)AcetonitrileReflux1290
4NaH (1.5)THFReflux875

This data is illustrative and based on general optimization strategies for related heterocyclic compounds.

Visualizations

Synthesis Workflow

SynthesisWorkflow A Starting Materials (e.g., 2-amino-4-bromo-5-chlorobenzoic acid) B Cyclization (with Formamide) A->B Step 1 C Crude Product B->C Step 2 D Purification (Recrystallization) C->D Step 3 E This compound (Final Product) D->E Step 4

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic start Low Yield? check_purity Check Starting Material Purity start->check_purity Impure Materials? optimize_temp Optimize Reaction Temperature start->optimize_temp Suboptimal Temp? check_time Increase Reaction Time start->check_time Incomplete Reaction? final_product Improved Yield check_purity->final_product optimize_temp->final_product check_time->final_product

Caption: A logic diagram for troubleshooting low product yield.

References

Technical Support Center: 6-Bromo-7-chloroquinazolin-4-ol NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-7-chloroquinazolin-4-ol, specifically focusing on the challenges of Nuclear Magnetic Resonance (NMR) spectrum analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: While the precise chemical shifts can vary depending on the solvent and concentration, the aromatic protons of this compound are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. Protons on a benzene ring are generally found in the 6.5-8.0 ppm range[1]. The electron-withdrawing effects of the bromine and chlorine atoms, as well as the quinazolinone ring system, will likely shift the protons downfield. The N-H and O-H protons are expected to be broad singlets and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Q2: I am not seeing the peak for the N-H or O-H proton. Is this normal?

A2: Yes, this is a common observation. The proton on the nitrogen (N-H) and the hydroxyl group (O-H) can undergo rapid exchange with residual water in the NMR solvent or with each other. This can lead to very broad signals that are difficult to distinguish from the baseline, or they may not be observed at all. To confirm their presence, you can perform a D₂O exchange experiment.[2] After acquiring an initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. If the peak was due to an N-H or O-H proton, it will disappear or significantly decrease in intensity.

Q3: My aromatic signals are overlapping and difficult to interpret. What can I do?

A3: Overlapping signals in the aromatic region are common, especially in complex molecules. Here are a few troubleshooting steps:

  • Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from DMSO-d₆ to CDCl₃ or vice-versa) can alter the chemical shifts of your protons and may resolve the overlapping signals.[2]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals and can help to resolve overlapping multiplets.

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with their directly attached carbons and long-range carbon-proton couplings, respectively, aiding in the complete assignment of the structure.

Q4: Why are the peaks in my spectrum broad?

A4: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is often the first step.

  • Insoluble Material: The presence of suspended, insoluble material in your sample can disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved. Filtering the sample before transferring it to the NMR tube can help.

  • High Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, causing peak broadening.[2] Diluting your sample may sharpen the signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

Troubleshooting Guide

Issue: Unexpected Peaks in the Spectrum

If you observe peaks in your NMR spectrum that do not correspond to this compound, consider the following possibilities:

  • Residual Solvent: Peaks from the solvent used in the synthesis or purification (e.g., ethyl acetate, dichloromethane) may still be present.[2]

  • Grease: Silicon grease from glassware joints can appear as broad singlets around 0 ppm.

  • Water: A broad peak, typically between 1.5 and 5 ppm depending on the solvent, is often due to residual water in the NMR solvent.[2]

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of unreacted starting materials or byproducts in your sample.

The following table summarizes the expected and potential impurity peaks in a ¹H NMR spectrum.

Signal Source Expected Chemical Shift (ppm) Multiplicity Notes
H5~8.0 - 8.5SingletExpected to be the most downfield aromatic proton due to proximity to the carbonyl and halogen.
H8~7.5 - 8.0Singlet
H2~8.0 - 8.5Singlet
NH/OHVariableBroad SingletHighly dependent on solvent and concentration; may not be observed.
DMSO-d₅~2.50QuintetResidual proton signal from DMSO-d₆.
Water~3.33Broad SingletIn DMSO-d₆.
Ethyl Acetate~1.18 (t), ~2.04 (s), ~4.05 (q)Triplet, Singlet, QuartetCommon residual solvent.
Dichloromethane~5.32SingletCommon residual solvent.
Issue: Incorrect Integration Values

If the integration of your peaks does not match the expected proton ratios, consider these points:

  • Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is corrected before integrating.

  • Relaxation Times: For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ of your protons of interest) to allow for full relaxation of all protons between scans.

  • Overlapping Peaks: If peaks are overlapping, the integration values will be a sum of the protons in those signals.

Experimental Protocol: NMR Sample Preparation

A standard protocol for preparing an NMR sample of this compound is as follows:

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as quinazolinones often have good solubility in it[3]).

  • Dissolve the Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is necessary for a high-quality spectrum.[2]

  • Filter if Necessary: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube and label it clearly.

  • Acquire Spectrum: Insert the sample into the NMR spectrometer and proceed with shimming and data acquisition.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common NMR spectrum analysis issues.

TroubleshootingWorkflow start Start: Acquire NMR Spectrum check_quality Assess Spectrum Quality: - Sharp Peaks? - Flat Baseline? start->check_quality poor_quality Poor Quality check_quality->poor_quality No good_quality Good Quality check_quality->good_quality Yes troubleshoot_quality Troubleshoot Quality: 1. Re-shim 2. Check Sample (Solubility, Concentration) 3. Filter Sample poor_quality->troubleshoot_quality analyze_peaks Analyze Peaks: - Expected Signals Present? - Unexpected Signals? good_quality->analyze_peaks troubleshoot_quality->start Re-acquire expected_signals All Expected Signals Present analyze_peaks->expected_signals Yes unexpected_signals Unexpected/Missing Signals analyze_peaks->unexpected_signals No analyze_multiplicity Analyze Multiplicity & Integration: - Correct Splitting? - Correct Ratios? expected_signals->analyze_multiplicity troubleshoot_peaks Troubleshoot Peaks: 1. Check for Impurities (Solvent, Water) 2. D2O Exchange for NH/OH 3. Check for Starting Material unexpected_signals->troubleshoot_peaks troubleshoot_peaks->start Re-acquire/Re-evaluate correct_multiplicity Correct Multiplicity & Integration analyze_multiplicity->correct_multiplicity Yes incorrect_multiplicity Incorrect Multiplicity/Integration analyze_multiplicity->incorrect_multiplicity No end_analysis Analysis Complete correct_multiplicity->end_analysis troubleshoot_multiplicity Troubleshoot Multiplicity: 1. Re-phase & Re-baseline 2. Check for Overlapping Signals 3. Consider 2D NMR incorrect_multiplicity->troubleshoot_multiplicity troubleshoot_multiplicity->start Re-process/Re-acquire

Caption: A flowchart for troubleshooting NMR spectra of this compound.

References

addressing solubility issues of 6-Bromo-7-chloroquinazolin-4-ol in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-7-chloroquinazolin-4-ol, focusing on addressing its solubility challenges in experimental assays.

Troubleshooting Guide: Addressing Solubility Issues

Problem: Precipitate forms when preparing a stock solution.

  • Question: I am trying to dissolve this compound in a common organic solvent like DMSO, but it is not fully dissolving or a precipitate has formed. What should I do?

  • Answer: This is a common issue with poorly soluble compounds. Here is a step-by-step approach to troubleshoot this problem:

    • Gentle Heating: Gently warm the solution in a water bath (typically 37°C to 50°C). Many compounds have increased solubility at higher temperatures. Be cautious not to overheat, as it may degrade the compound.

    • Sonication: Use a bath sonicator to break down any aggregates and facilitate dissolution.

    • Vortexing: Vigorous vortexing can also help to dissolve the compound.

    • Solvent Choice: While DMSO is a common solvent for poorly soluble compounds, it may not always be the optimal choice. Consider trying other organic solvents such as Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Problem: Compound precipitates out of solution when diluted in aqueous buffer or cell culture media.

  • Question: My stock solution of this compound in DMSO is clear, but when I dilute it into my aqueous assay buffer (e.g., PBS) or cell culture medium, a precipitate forms. How can I prevent this?

  • Answer: This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous solution. Here are several strategies to address this:

    • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.

    • Use of Co-solvents: Incorporate a water-miscible co-solvent in your final assay buffer. Common co-solvents include ethanol, methanol, or polyethylene glycol (PEG). However, it is crucial to first test the tolerance of your cell line or assay system to the chosen co-solvent, as they can be toxic at higher concentrations.

    • pH Adjustment: The solubility of many compounds is pH-dependent. For quinazolinone derivatives, which can have acidic or basic properties, adjusting the pH of the assay buffer may significantly improve solubility. Experiment with a range of pH values to find the optimal condition.

    • Inclusion of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to keep hydrophobic compounds in solution by forming micelles. As with co-solvents, ensure the surfactant concentration is compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a halogenated quinazolinone derivative and is expected to have low aqueous solubility. Halogenated organic compounds are generally hydrophobic. It is sparingly soluble in water and more soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Q2: What is a recommended starting solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and recommended starting solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.

Q3: Is it necessary to filter my stock solution after preparation?

A3: If you observe any particulate matter that does not dissolve despite troubleshooting efforts, it is advisable to filter the stock solution through a 0.22 µm syringe filter to remove any undissolved compound. This will ensure you are working with a true solution and will prevent issues in downstream applications.

Q4: How should I store my stock solution of this compound?

A4: Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Quantitative Solubility Data

SolventExpected Solubility Range
Water< 0.1 mg/mL
Phosphate Buffered Saline (PBS) pH 7.4< 0.1 mg/mL
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mL
Dimethylformamide (DMF)≥ 10 mg/mL
Ethanol1-5 mg/mL

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 259.49 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.59 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Facilitate Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.

    • Alternatively, or in addition, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Visualizations

G cluster_workflow Troubleshooting Workflow for Solubility Issues start Start: Prepare Stock Solution dissolved Is the compound fully dissolved? start->dissolved heat_sonicate Apply gentle heat (37-50°C) and/or sonication dissolved->heat_sonicate No dilute Dilute stock solution into aqueous buffer/media dissolved->dilute Yes heat_sonicate->dissolved precipitate Does a precipitate form upon dilution? dilute->precipitate end_success Proceed with experiment precipitate->end_success No troubleshoot_dilution Troubleshoot Dilution precipitate->troubleshoot_dilution Yes lower_conc Lower final concentration troubleshoot_dilution->lower_conc stepwise_dilution Use stepwise dilution troubleshoot_dilution->stepwise_dilution cosolvent Add a co-solvent (e.g., Ethanol, PEG) troubleshoot_dilution->cosolvent ph_adjust Adjust pH of the buffer troubleshoot_dilution->ph_adjust surfactant Add a surfactant (e.g., Tween® 20) troubleshoot_dilution->surfactant lower_conc->dilute stepwise_dilution->dilute cosolvent->dilute ph_adjust->dilute surfactant->dilute

Caption: A workflow for addressing solubility issues.

G cluster_pathway Simplified EGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling Cascades EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Inhibitor 6-Bromo-7-chloro- quinazolin-4-ol (ATP Competitive Inhibitor) Inhibitor->Dimerization Inhibits Kinase Activity Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects Akt Akt PI3K->Akt Akt->Cell_Effects

Caption: EGFR signaling pathway with inhibitor action.

side reaction prevention in quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in quinazolinone synthesis. Our goal is to provide practical solutions to minimize side reactions and improve yield and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during quinazolinone synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Quinazolinone Product

Potential CauseRecommended Solution
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: Gradually increase the reaction temperature. For thermally sensitive substrates, consider microwave-assisted synthesis which can accelerate reaction rates at lower bulk temperatures.[1][2]
Suboptimal Catalyst or Reagent Concentration - Catalyst Loading: If using a catalyst (e.g., copper or palladium-based), optimize the catalyst loading. Both insufficient and excessive amounts can be detrimental. - Reagent Stoichiometry: Ensure the correct stoichiometric ratios of reactants. For example, in some protocols, a slight excess of one reactant may be necessary to drive the reaction to completion.
Degradation of Starting Materials or Product - Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to the degradation of sensitive functional groups.[3] Consider using milder conditions, such as lower temperatures or alternative catalysts that operate under gentler conditions. Microwave-assisted synthesis can often reduce the required reaction time, minimizing degradation.[1][4] - Atmosphere: If your substrates or product are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Stable, Unwanted Intermediates - Incomplete Cyclization: In multi-step syntheses, the intermediate (e.g., N-acylanthranilamide) may not fully cyclize. Ensure the cyclization conditions (e.g., dehydrating agent, temperature) are optimal.

Issue 2: Presence of Significant Impurities or Byproducts

Potential CauseRecommended Solution
Side Reactions due to High Temperature - Conventional Heating: Traditional heating methods can lead to side reactions. Switching to microwave-assisted synthesis can often provide rapid, uniform heating, reducing the formation of byproducts.[1][4] - Temperature Optimization: Carefully control and optimize the reaction temperature. A lower temperature for a longer duration might be preferable to a high temperature for a shorter time.
Formation of Isomeric Byproducts - Alternative Cyclization Pathways: In some cases, particularly with substituted aromatics, cyclization can occur at different positions, leading to isomeric products. The choice of catalyst and solvent can influence regioselectivity. Careful analysis of the product mixture by NMR and mass spectrometry is crucial.
Retro-Ritter Reaction (in Bischler-Napieralski type syntheses) - Mechanism: This side reaction can lead to the formation of styrene derivatives.[5] - Prevention: Modify the reaction conditions to avoid the formation of the nitrilium ion intermediate that precedes the retro-Ritter reaction. One approach is to use oxalyl chloride to form an N-acyliminium intermediate, which is less prone to this side reaction.[6]
Solvent-Dependent Side Reactions - Solvent Choice: The solvent can play a crucial role in the reaction pathway. For instance, in some syntheses of 2,3-disubstituted quinazolinones, the choice of solvent can influence the formation of different byproducts. Experiment with different solvents (e.g., polar aprotic like DMF or DMSO, or non-polar like toluene) to find the optimal one for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Niementowski quinazolinone synthesis?

A1: The Niementowski synthesis, which involves the reaction of anthranilic acid with an amide, is often carried out at high temperatures.[2][3][7][8] This can lead to several side reactions, including:

  • Dehydration and decarboxylation of the starting anthranilic acid.

  • Formation of polymeric materials due to intermolecular reactions at high temperatures.

  • Incomplete cyclization , resulting in the isolation of the intermediate N-acylanthranilamide.

To mitigate these, it is recommended to use microwave-assisted conditions, which can significantly reduce the reaction time and temperature, leading to higher yields and purity.[2][4]

Q2: How can I improve the yield and purity when synthesizing 2,3-disubstituted quinazolinones?

A2: The synthesis of 2,3-disubstituted quinazolinones can be challenging. Here are some tips for improvement:

  • Reaction Conditions: The choice of catalyst, base, and solvent is critical. For instance, copper-catalyzed methods have shown to be effective.[9]

  • Two-Step vs. One-Pot: While one-pot syntheses are efficient, a two-step approach, where the intermediate is isolated and then cyclized, can sometimes offer better control and higher purity.

  • Microwave-Assisted Synthesis: This technique has been shown to be advantageous for the synthesis of 2,3-disubstituted quinazolinones, often leading to shorter reaction times and cleaner product formation.

Q3: My reaction is not going to completion. What can I do?

A3: If your reaction is stalling, consider the following:

  • Monitor the Reaction: Use TLC or HPLC to confirm that the reaction has indeed stopped and is not just slow.

  • Increase Temperature: If the starting materials are stable at higher temperatures, a modest increase in temperature can help push the reaction to completion.

  • Add More Reagent: If one of the starting materials is being consumed through a side reaction, adding a small excess of that reagent might help.

  • Change the Solvent: The polarity of the solvent can significantly affect reaction rates. Experimenting with different solvents could be beneficial.

Q4: I am observing an unexpected byproduct. How can I identify and prevent it?

A4: Identifying unknown byproducts requires characterization using techniques like Mass Spectrometry, NMR, and IR spectroscopy. Once the structure is determined, you can hypothesize its formation mechanism. Common byproducts can arise from:

  • Rearrangements: Acidic or basic conditions can sometimes catalyze molecular rearrangements.

  • Reactions with the Solvent: The solvent may not always be inert and can sometimes participate in the reaction.

  • Oxidation or Reduction: Ensure the reaction is performed under the appropriate atmosphere if your compounds are sensitive to oxidation or reduction.

To prevent its formation, you can adjust the reaction conditions (temperature, solvent, catalyst, pH) to disfavor the pathway leading to the byproduct.

Data on Reaction Condition Optimization

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Niementowski Reaction

MethodTemperature (°C)TimeYield (%)Purity (%)Reference
Conventional Heating130-1352 hours73.3Not Specified[10]
Microwave12030 min>80 (example)>95 (example)[11][12]
Conventional Heating130-1352 hours96Not Specified[10]
Microwave (Solvent-Free)Not Specified7-10 min75-90High[13]

Note: Yields and purity are highly substrate-dependent and the values above are illustrative examples from the literature.

Experimental Protocols

Protocol 1: High-Purity Synthesis of a 2-Substituted Quinazolin-4(3H)-one via Microwave-Assisted Niementowski Reaction

This protocol is a general guideline for minimizing byproduct formation in a Niementowski synthesis using microwave irradiation.

Materials:

  • Anthranilic acid derivative

  • Amide (e.g., formamide for an unsubstituted 2-position, or another amide for a substituted 2-position)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial, combine the anthranilic acid derivative (1 equivalent) and the amide (2-4 equivalents).

  • Add a stir bar to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature to 120-150 °C and the reaction time to 10-30 minutes. The optimal conditions should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

  • Monitor the purity of the product by HPLC or LC-MS.

Protocol 2: Minimizing Retro-Ritter Side Products in a Bischler-Napieralski-type Cyclization

This protocol provides a method to avoid the formation of styrene byproducts.[6]

Materials:

  • β-arylethylamide

  • Oxalyl chloride

  • Lewis acid (e.g., FeCl₃)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Sulfuric acid

Procedure:

  • Dissolve the β-arylethylamide in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add oxalyl chloride (1.1 equivalents) followed by the Lewis acid (e.g., FeCl₃, 1.1 equivalents).

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in methanol and add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 2-4 hours to remove the oxalyl group.

  • Cool the reaction mixture, neutralize with a base (e.g., saturated sodium bicarbonate solution), and extract the product.

  • Purify the final product by column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low Quinazolinone Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Degradation Degradation of Materials? Start->Degradation Suboptimal_Conditions Suboptimal Conditions? Start->Suboptimal_Conditions Stable_Intermediate Stable Intermediate Formed? Start->Stable_Intermediate Sol_Time Increase Reaction Time Incomplete_Reaction->Sol_Time Sol_Temp Optimize Temperature Incomplete_Reaction->Sol_Temp Sol_Microwave Use Microwave Synthesis Degradation->Sol_Microwave Sol_Inert Use Inert Atmosphere Degradation->Sol_Inert Sol_Catalyst Optimize Catalyst/Reagent Ratio Suboptimal_Conditions->Sol_Catalyst Sol_Cyclization Optimize Cyclization Step Stable_Intermediate->Sol_Cyclization

Caption: Troubleshooting workflow for low quinazolinone yield.

Niementowski_Side_Reactions cluster_conditions Conditions Anthranilic_Acid Anthranilic Acid High_Temp High Temperature (Conventional Heating) Anthranilic_Acid->High_Temp Amide Amide Amide->High_Temp Quinazolinone Desired Quinazolinone High_Temp->Quinazolinone Polymer Polymeric Byproducts High_Temp->Polymer Uncyclized Uncyclized Intermediate High_Temp->Uncyclized Degradation_Products Degradation Products High_Temp->Degradation_Products

Caption: Side product formation in Niementowski synthesis.

References

Technical Support Center: Purification of Bromo-Substituted Quinazolinone Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of bromo-substituted quinazolinone intermediates. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and isolation of these compounds.

Troubleshooting Guide

This section addresses common issues encountered during the purification of bromo-substituted quinazolinone intermediates, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete reaction.- Monitor reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
- Product loss during extraction or filtration.- Ensure proper phase separation during extraction. Wash the organic layer with brine to minimize emulsion formation. Use a minimal amount of cold solvent for washing the filtered product.
- Inefficient recrystallization.- Optimize the recrystallization solvent system. A solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) may be necessary.
- Degradation of the product during purification.- Avoid prolonged heating. If using column chromatography, select a less acidic or basic stationary phase if the compound is sensitive.
Persistent Impurities in NMR/LC-MS - Unreacted starting materials (e.g., substituted anthranilic acid, bromo-acyl chloride).- Improve purification by column chromatography with a fine-tuned eluent system. Recrystallization from a suitable solvent may also remove starting materials.
- Formation of byproducts (e.g., over-brominated species, N-oxide derivatives).- Adjust reaction conditions to minimize byproduct formation (e.g., control temperature, stoichiometry of reagents). Column chromatography is often effective for separating structurally similar byproducts.
- Trapped solvent in the final product.- Dry the purified product under high vacuum for an extended period. Lyophilization can also be an option if the compound is soluble in a suitable solvent like dioxane or water.
Difficulty in Crystallization - Presence of impurities inhibiting crystal lattice formation.- First, purify the crude product by flash column chromatography to remove major impurities before attempting recrystallization.
- Inappropriate solvent choice.- Screen a variety of solvents with different polarities. Slow evaporation of the solvent or vapor diffusion of a non-solvent into a solution of the product can induce crystallization.
- Product is an oil or amorphous solid.- Attempt to form a salt of the quinazolinone if it has a basic nitrogen, which may have better crystalline properties. Trituration with a non-solvent can sometimes induce solidification.
Poor Separation in Column Chromatography - Inappropriate stationary phase.- While silica gel is common, for certain quinazolinones, alumina (neutral, acidic, or basic) might provide better separation. Reversed-phase silica can be used for more polar compounds.
- Incorrect eluent system.- Perform TLC analysis with various solvent systems to determine the optimal eluent for separation. A gradient elution (gradually increasing polarity) can be more effective than isocratic elution.
- Overloading the column.- Use an appropriate amount of crude product relative to the amount of stationary phase (typically a 1:30 to 1:100 ratio).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying bromo-substituted quinazolinone intermediates?

A1: The most frequently employed purification techniques are recrystallization and flash column chromatography.[1][2] Recrystallization is often performed using solvents like ethanol or by using a solvent/non-solvent system.[3][4] Flash column chromatography on silica gel is highly effective for separating the desired product from unreacted starting materials and byproducts.[1][5]

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the bromo-substituted quinazolinone intermediate at an elevated temperature but not at room temperature. The impurities should either be insoluble in the hot solvent or remain soluble at room temperature. Common solvents to screen include ethanol, methanol, ethyl acetate, and toluene. Sometimes a mixture of solvents is required to achieve the desired solubility profile.

Q3: What are some typical impurities I might encounter?

A3: Common impurities include unreacted starting materials such as the corresponding anthranilic acid or its amide derivative. Byproducts from the synthetic route can also be present. For instance, in syntheses starting from 2-aminobenzamides, incomplete cyclization can leave starting material in the final product. In copper-catalyzed reactions, trace amounts of the copper catalyst may also be present and require removal.[6]

Q4: My purified bromo-substituted quinazolinone appears as a colored solid, but the literature reports it as white. What could be the cause?

A4: A colored appearance can indicate the presence of trace impurities, often highly conjugated byproducts formed during the reaction. It could also be due to residual metal catalysts from coupling reactions.[6] Passing a solution of the compound through a short plug of silica gel or activated carbon can sometimes remove colored impurities.

Q5: Can I use an acid-base extraction to purify my bromo-substituted quinazolinone?

A5: An acid-base extraction can be a useful preliminary purification step. The quinazolinone core has basic nitrogen atoms and can be protonated by an acid. This allows for its extraction into an aqueous acidic layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified to precipitate the purified product. However, the stability of your specific compound in acidic or basic conditions should be considered.

Experimental Protocols

General Recrystallization Protocol
  • Dissolve the crude bromo-substituted quinazolinone intermediate in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize crystal formation.

  • Collect the crystals by filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

General Flash Column Chromatography Protocol
  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack a column with the silica gel slurry.

  • Pre-adsorb the crude product onto a small amount of silica gel.

  • Load the pre-adsorbed product onto the top of the packed column.

  • Elute the column with an appropriate solvent system, starting with a low polarity and gradually increasing the polarity if a gradient elution is used. Common eluents include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude Bromo-substituted Quinazolinone Intermediate Initial_Assessment TLC/LC-MS Analysis to Assess Purity Crude_Product->Initial_Assessment Purification_Choice Choice of Purification Method Initial_Assessment->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Purity (>90%) Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Low Purity or Complex Mixture Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Final Characterization (NMR, LC-MS, MP) Pure_Product->Characterization

Caption: General purification workflow for bromo-substituted quinazolinone intermediates.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (TLC, NMR, LC-MS) Start->Check_Purity Is_Pure Is Product Pure? Check_Purity->Is_Pure Impurity_Type Identify Impurity Type Is_Pure->Impurity_Type No End Pure Product Is_Pure->End Yes Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Byproduct Reaction Byproduct Impurity_Type->Byproduct Solvent Trapped Solvent Impurity_Type->Solvent Optimize_Recrystallization Optimize Recrystallization (Solvent, Temperature) Starting_Material->Optimize_Recrystallization Perform_Chromatography Perform/Optimize Column Chromatography Byproduct->Perform_Chromatography Dry_Under_Vacuum Dry Under High Vacuum Solvent->Dry_Under_Vacuum Optimize_Recrystallization->Check_Purity Perform_Chromatography->Check_Purity Dry_Under_Vacuum->Check_Purity

Caption: Troubleshooting logic for purifying bromo-substituted quinazolinone intermediates.

References

Technical Support Center: Cross-Coupling Reactions of 6-Bromoquinazolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the cross-coupling reactions of 6-bromoquinazolines.

Troubleshooting Guides

This section addresses common issues encountered during the cross-coupling of 6-bromoquinazolines in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My Suzuki-Miyaura coupling of 6-bromoquinazoline with an arylboronic acid is giving very low to no yield. What are the potential causes and solutions?

  • Answer: Low or no yield in Suzuki-Miyaura couplings of heteroaromatic bromides can stem from several factors. Here's a systematic approach to troubleshooting:

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-deficient heteroaromatics like quinazolines, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps. Consider switching to a more active catalyst system. For instance, instead of Pd(PPh₃)₄, try a pre-catalyst with a Buchwald ligand.

    • Base Selection: The base plays a critical role in the transmetalation step.[1] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base can be empirical, so screening a few options is recommended.

    • Solvent and Water Content: The solvent system, often a mixture of an organic solvent and water, can significantly impact the reaction rate and yield.[2] Ensure your organic solvent (e.g., dioxane, THF, toluene) is anhydrous and of high purity. While some water is necessary for the reaction, too much can lead to protodeboronation of the boronic acid. If you suspect this, try using anhydrous conditions with a base like KF.

    • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. While some modern catalysts work at room temperature, many Suzuki couplings require heating, often in the range of 80-110 °C.

    • Degassing: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation. Ensure you thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3]

Issue 2: Formation of Side Products

  • Question: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

  • Answer: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.

    • Thorough Degassing: As mentioned above, rigorous degassing is essential to minimize oxygen in the reaction vessel.[4]

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. If the problem persists, consider screening different palladium sources and ligands.

    • Stoichiometry: Using a slight excess of the 6-bromoquinazoline (e.g., 1.1 equivalents) relative to the boronic acid can sometimes help to favor the cross-coupling pathway.

  • Question: My Buchwald-Hartwig amination is producing a significant amount of hydrodehalogenated quinazoline (the bromo- group is replaced by hydrogen). What is causing this and how can I prevent it?

  • Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and can compete with the desired C-N bond formation.[5]

    • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands that promote rapid reductive elimination can outcompete the side reactions. For challenging substrates, consider using specialized Buchwald ligands.

    • Base: The nature and strength of the base can influence the extent of hydrodehalogenation. If you are using a very strong base, you might consider screening slightly weaker bases.

    • Amine Purity: Ensure your amine coupling partner is pure and free of impurities that could act as hydrogen sources.

Issue 3: Catalyst Deactivation

  • Question: My Sonogashira coupling starts well but then stalls, suggesting catalyst deactivation. What are the likely causes?

  • Answer: Catalyst deactivation in Sonogashira couplings, especially with N-heterocycles, can be a significant issue.

    • Homocoupling of the Alkyne (Glaser Coupling): The copper co-catalyst can promote the homocoupling of the terminal alkyne, which can lead to catalyst poisoning.[6] Running the reaction under strictly anaerobic conditions is crucial. Copper-free Sonogashira protocols can also be an effective alternative.

    • Ligand Degradation: At elevated temperatures, phosphine ligands can degrade. If you are running the reaction at high temperatures, consider using more thermally stable ligands, such as N-heterocyclic carbene (NHC) ligands.

    • Substrate Coordination: The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Using bulky ligands can help to prevent this inhibitory coordination.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What is a good starting point for a palladium catalyst and ligand for the Suzuki-Miyaura coupling of 6-bromoquinazoline?

    • A1: A robust starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos. Alternatively, using a pre-formed catalyst like [Pd(SPhos)Cl]₂ can be very effective.

  • Q2: For a Buchwald-Hartwig amination of 6-bromoquinazoline with a primary amine, which catalyst system should I consider?

    • A2: For primary amines, catalyst systems based on ligands like Xantphos or Josiphos have shown success with similar substrates. For example, a combination of Pd(OAc)₂ and Xantphos has been used for the amination of 6-bromobenzo[h]quinazolinones.[7]

  • Q3: Are there general recommendations for choosing a catalyst for Sonogashira and Heck reactions with 6-bromoquinazolines?

    • A3: For Sonogashira couplings, a common catalyst system is a mixture of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. For Heck reactions, Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃ is a conventional choice. However, for more challenging couplings, more advanced catalyst systems may be necessary.

Reaction Conditions

  • Q4: What is the best base to use for cross-coupling reactions of 6-bromoquinazolines?

    • A4: The optimal base is reaction-dependent. For Suzuki-Miyaura, K₃PO₄ and Cs₂CO₃ are often excellent choices. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. For Sonogashira and Heck reactions, organic bases like Et₃N or DIPEA are frequently employed.

  • Q5: Which solvent should I use?

    • A5: Aprotic polar solvents are generally preferred. Dioxane, THF, toluene, and DMF are common choices. For Suzuki reactions, a co-solvent of water is often required. The choice can impact solubility and reaction kinetics, so it may need to be optimized for your specific substrates.

Data Summary Tables

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 6-Bromoquinazolines and Analogs

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100HighGeneral recommendation
Pd₂(dba)₃XPhosCs₂CO₃Toluene110HighGeneral recommendation
Pd(dppf)Cl₂-K₂CO₃DMF/H₂O90Moderate to HighGeneral recommendation

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 6-Bromoquinazolines and Analogs

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃Dioxane100High[7]
Pd₂(dba)₃BINAPNaOt-BuToluene100High[5]
BrettPhos Pd G3-LHMDSTHF65-80High[8]

Table 3: Catalyst Systems for Sonogashira Coupling of 6-Bromoquinazolines and Analogs

Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuI-Et₃NTHFRT to 60High[9]
Pd(OAc)₂-SPhosCs₂CO₃Dioxane80HighCopper-free
Pd/CCuIPPh₃Et₃NEthanolRefluxModerate to High[10]

Table 4: Catalyst Systems for Heck Coupling of 6-Bromoquinazolines and Analogs

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF100Moderate to High[11]
Pd(OAc)₂P(o-tol)₃K₂CO₃DMAc120Moderate to HighGeneral recommendation
Herrmann's catalyst-NaOAcNMP140HighGeneral recommendation

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 6-bromoquinazoline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).

  • Add the 6-bromoquinazoline (1.0 equiv) and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., dioxane) and the amine (1.2 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until complete conversion is observed.

  • Cool the reaction, dilute with an appropriate solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents (6-Bromoquinazoline, Coupling Partner, Base) glassware Prepare Oven-Dried Glassware reagents->glassware inert Inert Atmosphere (Evacuate/Backfill) glassware->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify final_product Final Product purify->final_product Characterize (NMR, MS)

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalyst_Selection start Start: Cross-Coupling of 6-Bromoquinazoline reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira Terminal Alkyne heck Heck (C-C, alkene) reaction_type->heck Alkene catalyst_suzuki Catalyst System: Pd(OAc)₂ / SPhos Base: K₃PO₄ suzuki->catalyst_suzuki catalyst_buchwald Catalyst System: Pd₂(dba)₃ / Xantphos Base: NaOt-Bu buchwald->catalyst_buchwald catalyst_sonogashira Catalyst System: Pd(PPh₃)₂Cl₂ / CuI Base: Et₃N sonogashira->catalyst_sonogashira catalyst_heck Catalyst System: Pd(OAc)₂ / PPh₃ Base: Et₃N heck->catalyst_heck optimize Low Yield or Side Reactions? catalyst_suzuki->optimize catalyst_buchwald->optimize catalyst_sonogashira->optimize catalyst_heck->optimize troubleshoot Consult Troubleshooting Guide: - Screen Ligands - Screen Bases - Adjust Temperature optimize->troubleshoot Yes success Successful Coupling optimize->success No troubleshoot->optimize

Caption: Decision tree for initial catalyst selection in cross-coupling reactions.

References

Technical Support Center: Managing Isomeric Impurities in 6,7-Disubstituted Quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing isomeric impurities in 6,7-disubstituted quinazolinones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the identification, control, and separation of isomeric impurities encountered during the synthesis and analysis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomeric impurities in 6,7-disubstituted quinazolinones?

A1: The primary isomeric impurities encountered are positional isomers and enantiomers.

  • Positional Isomers: These arise when the substituents on the quinazolinone ring are located at different positions. For example, in the synthesis of a 6,7-disubstituted quinazolinone, regioisomers such as 7,8- or 5,6-disubstituted quinazolinones can be formed as impurities, depending on the starting materials and reaction conditions.

  • Enantiomers: If a chiral center is present in one of the substituents, the compound can exist as a pair of enantiomers. These are non-superimposable mirror images of each other.

Q2: How can I control the formation of positional isomers during synthesis?

A2: Controlling the formation of positional isomers primarily depends on the regioselectivity of the synthetic route. The choice of starting materials and reaction conditions is critical. For instance, when starting from a substituted anthranilic acid, the directing effects of the existing substituents will influence the position of further reactions, potentially leading to a mixture of isomers. Careful selection of protecting groups and directing groups can enhance the regioselectivity of the synthesis.

Q3: What are the recommended analytical techniques for separating 6,7-disubstituted quinazolinone isomers?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are the most effective techniques.

  • Reversed-Phase HPLC (RP-HPLC): This is a robust method for the separation of positional isomers. The choice of a suitable stationary phase (e.g., C18, Phenyl-Hexyl) and optimization of the mobile phase composition are key to achieving good resolution.

  • Chiral HPLC: For the separation of enantiomers, chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used.

  • Ultra-Performance Convergence Chromatography (UPC²): This technique, which uses compressed CO2 as the primary mobile phase, can offer orthogonal selectivity to HPLC and is particularly effective for the separation of positional isomers.

Troubleshooting Guides

HPLC Method Development for Positional Isomer Separation

Issue: Co-elution or poor resolution of positional isomers.

Possible Cause Troubleshooting Step
Inappropriate Stationary Phase Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.
Suboptimal Mobile Phase Composition Systematically vary the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH. A gradient elution may be necessary to resolve closely eluting isomers.
Insufficient Method Optimization Perform a Design of Experiments (DoE) to optimize critical parameters like gradient slope, temperature, and flow rate.
Ionic Strength of Mobile Phase For ionizable compounds, adjust the buffer concentration and pH to manipulate the retention and selectivity.
Chiral HPLC Separation Issues

Issue: No separation of enantiomers.

Possible Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).
Unsuitable Mobile Phase For normal-phase chiral chromatography, vary the alcohol modifier (e.g., ethanol, isopropanol) in the hexane mobile phase. For reversed-phase, adjust the organic modifier and additives.
Temperature Effects Optimize the column temperature, as enantioselectivity can be temperature-dependent.

Quantitative Data Summary

The following tables summarize typical HPLC conditions for the analysis of 6,7-disubstituted quinazolinones and their impurities.

Table 1: RP-HPLC Method for Impurity Profiling of Gefitinib (a 6,7-disubstituted quinazolinone)

Parameter Condition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)
Mobile Phase 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v), pH 5.0
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Reference [1]

Table 2: Chiral HPLC for Separation of Quinazolinone Enantiomers

Parameter Condition
Column Chiralcel OD, Chiralpak AD
Mobile Phase n-Hexane with an alcohol modifier (e.g., 2-propanol, ethanol)
Mode Normal-Phase
Reference [2]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Positional Isomer Analysis
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC for Enantiomeric Separation
  • Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm).

  • Mobile Phase: n-Hexane:Isopropanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Isomer_Formation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Substituted Anthranilic Acid reaction Cyclization Reaction start->reaction product Crude 6,7-Disubstituted Quinazolinone reaction->product hplc HPLC/UPC² Analysis product->hplc isomers Isomeric Impurities Detected? hplc->isomers pure_product Pure Isomer isomers->pure_product No troubleshoot Troubleshoot & Optimize Method isomers->troubleshoot Yes troubleshoot->hplc

Caption: Workflow for synthesis and isomeric impurity analysis.

Troubleshooting_Logic cluster_positional Positional Isomers cluster_enantiomeric Enantiomers start Poor Isomer Separation q1 Positional or Enantiomeric Isomers? start->q1 p1 Change Stationary Phase (e.g., Phenyl-Hexyl) q1->p1 Positional e1 Screen Chiral Stationary Phases q1->e1 Enantiomeric p2 Optimize Mobile Phase pH & Organic Modifier p1->p2 p3 Consider UPC² p2->p3 e2 Vary Alcohol Modifier (Normal Phase) e1->e2 e3 Optimize Temperature e2->e3

References

Validation & Comparative

A Comparative Guide to 6-Bromo-7-chloroquinazolin-4-ol and Other Quinazolinone Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-bromo-7-chloroquinazolin-4-ol and other quinazolinone derivatives, focusing on their performance as potential anticancer agents. The information is supported by experimental data from various studies, with detailed methodologies for key experiments and visualizations of relevant signaling pathways.

Introduction to Quinazolinones

Quinazolinone and its derivatives represent a large class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities.[1] Many compounds with a quinazoline core structure have been investigated and developed as therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] In the realm of oncology, several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have been approved by the FDA for cancer treatment, primarily functioning as protein kinase inhibitors.[3]

The core structure of quinazolinone, particularly the 4(3H)-quinazolinone scaffold, serves as a privileged structure in the design of kinase inhibitors. These compounds often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, most notably the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.[4][5] The substitution pattern on the quinazoline ring significantly influences the biological activity, with halogen substitutions at positions 6 and 7 being of particular interest for enhancing potency.[3][6]

Comparative Analysis of Anticancer Activity

This section provides a comparative overview of the in vitro anticancer activity of this compound and other halogenated quinazolinone derivatives. The data, presented in the table below, is compiled from various studies and showcases the cytotoxic effects of these compounds against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound -Data not available in a direct comparative study-
6-Bromo-2-(pyridin-3-yl)quinazolin-4-amineMCF-7 (Breast)2.49[7]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)MCF-7 (Breast)15.85 ± 3.32[8][9]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)SW480 (Colon)17.85 ± 0.92[8][9]
6,8-Dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-7 (Breast)1.7 (µg/mL)
6,8-Dibromo-4(3H)quinazolinone derivative (IX)MCF-7 (Breast)1.8 (µg/mL)
6-chloro-quinazolin derivative (5a)MGC-803 (Gastric)Not specified, induced apoptosis at 10 µM[10]
6-chloro-quinazolin derivative (5f)Bcap-37 (Breast)Not specified, induced apoptosis at 10 µM[10]
Morpholine substituted quinazoline derivative (AK-3)A549 (Lung)10.38 ± 0.27[11]
Morpholine substituted quinazoline derivative (AK-3)MCF-7 (Breast)6.44 ± 0.29[11]
Morpholine substituted quinazoline derivative (AK-3)SHSY-5Y (Neuroblastoma)9.54 ± 0.15[11]

Note: Direct comparative data for this compound was not available in the reviewed literature. The presented data is a compilation from different studies and should be interpreted with caution due to variations in experimental conditions.

Key Signaling Pathways

Quinazolinone derivatives often exert their anticancer effects by inhibiting key signaling pathways that are crucial for tumor growth and survival. The two primary targets are the EGFR and VEGFR signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), triggers a cascade of downstream signaling events.[3][12] These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, are central to regulating cell proliferation, survival, and differentiation.[12][13] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors competitively bind to the ATP-binding site in the kinase domain of EGFR, thereby blocking its activation and downstream signaling.[13]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds ADP ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits (ATP competitive) ATP ATP RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Quinazolinone Derivatives.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key regulator of angiogenesis, the formation of new blood vessels.[14][15] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[15] The binding of VEGF to its receptor initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[14] Quinazolinone derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis and restricting tumor growth.[4]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activates Quinazolinone Quinazolinone Derivative Quinazolinone->VEGFR2 Inhibits (ATP competitive) ATP ATP PKC PKC PLCg->PKC Activates RAF_MEK_ERK RAF/MEK/ERK PKC->RAF_MEK_ERK Activates Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT Activates AKT->Angiogenesis

Caption: VEGFR Signaling Pathway Inhibition by Quinazolinone Derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of chemical compounds. Below are representative protocols for key assays used in the assessment of quinazolinone derivatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Quinazolinone Derivatives A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: MTT Assay Workflow.

EGFR/VEGFR Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the direct inhibitory effect of the compounds on the target kinase activity. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

General Protocol (Luminescence-based): [17][18]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare solutions of the recombinant human EGFR or VEGFR-2 kinase, a suitable substrate (e.g., a specific peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the quinazolinone derivatives in the reaction buffer or DMSO.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate the plate at room temperature or 30°C for a specified time (e.g., 30-60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ATP consumed (which is inversely proportional to kinase activity) using a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent depletes the remaining ATP and converts the generated ADP back to ATP, which is then used by luciferase to produce light.[17]

  • Data Analysis: The luminescence signal is measured using a luminometer. The percentage of kinase inhibition is calculated as: (1 - (Signal with inhibitor / Signal without inhibitor)) × 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Kinase_Inhibition_Assay_Workflow A 1. Prepare Kinase, Substrate, ATP, and Test Compounds B 2. Add Kinase and Test Compound to Plate A->B C 3. Initiate Reaction with ATP/Substrate Mix B->C D 4. Incubate (e.g., 60 min) C->D E 5. Add Detection Reagent (e.g., Kinase-Glo®) D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 F->G

Caption: Kinase Inhibition Assay Workflow.

Conclusion

Quinazolinone derivatives, including halogenated compounds like this compound, hold significant promise as a scaffold for the development of novel anticancer agents. Their ability to inhibit key signaling pathways such as EGFR and VEGFR provides a strong rationale for their therapeutic potential. The comparative data, while not exhaustive for every derivative, indicates that substitutions on the quinazolinone ring are critical for potent cytotoxic activity. Further direct comparative studies are necessary to elucidate the precise structure-activity relationships and to identify lead compounds with optimal efficacy and safety profiles for future drug development. The provided experimental protocols offer a foundation for the standardized evaluation of these promising compounds.

References

A Comparative Analysis of the Biological Activity of Gefitinib and 6-Bromo-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, with the emerging class of 6-bromo-substituted quinazolinone derivatives. While direct comparative data for 6-Bromo-7-chloroquinazolin-4-ol is not extensively available in the public domain, this guide leverages data from closely related 6-bromoquinazoline analogs to offer insights into their potential as anticancer agents.

Introduction

Gefitinib (Iressa®) is a well-established therapeutic agent used in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[1] Its mechanism of action involves the reversible inhibition of the EGFR tyrosine kinase, a key enzyme in signaling pathways that drive cell proliferation and survival.[2][3] The quinazoline scaffold is a core structural feature of Gefitinib and many other kinase inhibitors.[1][4]

Recently, substituted quinazolinone derivatives, particularly those with halogen substitutions at the 6- and 7-positions of the quinazoline ring, have garnered interest for their potential as anticancer agents.[5] This guide focuses on comparing the known biological activities of Gefitinib with those of representative 6-bromo-quinazoline derivatives, offering a glimpse into the therapeutic potential of this chemical class.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Gefitinib functions as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain.[3] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[1]

While the precise mechanism of action for this compound is not definitively established in publicly available literature, molecular docking studies on other 6-bromoquinazoline derivatives suggest that they may also bind to the ATP-binding pocket of EGFR, indicating a similar mechanism of action to Gefitinib.[6] The presence of the bromine atom at the 6-position is thought to potentially enhance the anticancer effects.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt Pathway EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Ligand EGF (Ligand) Ligand->EGFR Binding Gefitinib Gefitinib / 6-Bromo-quinazoline Gefitinib->EGFR Inhibits ATP Binding ATP ATP ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1: Simplified EGFR Signaling Pathway and Inhibition.

Comparative Biological Activity Data

The following tables summarize key in vitro biological activity data for Gefitinib and representative 6-bromo-quinazoline derivatives from various studies. It is important to note that these data are not from head-to-head comparisons in the same assays, and thus should be interpreted with caution.

Table 1: EGFR Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Reference
GefitinibEGFR (Tyr1173)37[3]
GefitinibEGFR (Tyr992)26[3]
GefitinibEGFR (PLC-γ)27[3]

Table 2: In Vitro Cytotoxicity (IC50 in µM)

Compound/DerivativeMCF-7 (Breast Cancer)SW480 (Colon Cancer)H3255 (NSCLC, EGFR mutant)PC-9 (NSCLC, EGFR mutant)11-18 (NSCLC, EGFR mutant)Reference
Gefitinib --0.0030.0770.39[7][8]
6-Bromo-quinazoline derivative (8a) 15.85 ± 3.3217.85 ± 0.92---[5]
6-Bromo-quinazoline derivative (5b) 0.531.95---[6]

Note: The specific structures of derivatives 8a and 5b can be found in the cited literature. These values are presented to illustrate the potential potency of the 6-bromo-quinazoline class.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the biological activity of kinase inhibitors.

EGFR Kinase Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

EGFR_Kinase_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - EGFR Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) plate Add Kinase, Buffer, and Test Compound to Microplate reagents->plate compound Prepare Test Compound Dilutions compound->plate incubate1 Pre-incubate plate->incubate1 start_reaction Initiate Reaction with ATP and Substrate incubate1->start_reaction incubate2 Incubate at Room Temperature start_reaction->incubate2 stop_reaction Stop Reaction (e.g., with EDTA) incubate2->stop_reaction add_detection Add Detection Reagent (e.g., ADP-Glo™, Antibody) stop_reaction->add_detection read_plate Measure Signal (Luminescence/Fluorescence) add_detection->read_plate calculate Calculate Percent Inhibition read_plate->calculate ic50 Determine IC50 Value calculate->ic50

Figure 2: General Workflow for an EGFR Kinase Assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable kinase buffer (typically containing Tris-HCl, MgCl₂, and DTT), ATP, and a substrate peptide (e.g., Poly (Glu, Tyr)).[9][10]

  • Compound Preparation: Create a serial dilution of the test compound (e.g., this compound or Gefitinib) in a suitable solvent like DMSO.

  • Kinase Reaction: In a microplate, combine the EGFR kinase, kinase buffer, and the test compound at various concentrations. After a pre-incubation period, initiate the kinase reaction by adding a mixture of ATP and the substrate. Allow the reaction to proceed for a defined time at a controlled temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays like the ADP-Glo™ Kinase Assay.[10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay (Generalized Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_formazan_formation Formazan Formation cluster_measurement Measurement & Analysis seed_cells Seed Cancer Cells in a 96-well Plate incubate_cells Incubate for 24h (Cell Adherence) seed_cells->incubate_cells add_compound Add Serial Dilutions of Test Compound incubate_cells->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT Reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (Formation of Formazan Crystals) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_viability Calculate Percent Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Figure 3: General Workflow for a Cell Viability (MTT) Assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase, with well-documented efficacy in specific cancer patient populations. The quinazoline scaffold it possesses is a fertile ground for the development of new anticancer agents. While specific data for this compound is limited, the broader class of 6-bromo-quinazoline derivatives has demonstrated significant in vitro cytotoxicity against various cancer cell lines, with some members exhibiting promising EGFR inhibitory activity.

The data presented in this guide suggest that 6-bromo-substituted quinazolinones warrant further investigation as potential anticancer therapeutics. Direct, head-to-head comparative studies with established drugs like Gefitinib, utilizing standardized experimental protocols, will be essential to fully elucidate their therapeutic potential and mechanism of action. Researchers are encouraged to use the provided generalized protocols as a starting point for their investigations into this promising class of compounds.

References

A Comparative Guide to EGFR Inhibition: Erlotinib vs. Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to EGFR and Quinazoline Inhibitors

The Epidermal Growth factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] This has made EGFR an attractive target for cancer therapy.

Quinazoline-based molecules have emerged as a privileged scaffold for the development of potent EGFR kinase inhibitors.[4] This is due to their ability to mimic the adenine ring of ATP and bind to the ATP-binding site in the EGFR kinase domain, thereby inhibiting its activity.[3] Erlotinib is a prime example of a successful quinazoline-based EGFR inhibitor.[2][5]

Erlotinib: A Benchmark for EGFR Inhibition

Erlotinib (marketed as Tarceva®) is a reversible, first-generation EGFR tyrosine kinase inhibitor (TKI) that competitively blocks the ATP-binding site of the EGFR kinase domain.[3][6] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[3][7]

The Potential of 6-Bromo-7-chloroquinazolin-4-ol and Other Analogs

While specific EGFR inhibition data for this compound is scarce, the quinazoline scaffold itself is a well-established pharmacophore for EGFR inhibitors.[4] The biological activity of quinazoline derivatives is highly dependent on the substitutions at various positions of the quinazoline ring. For instance, studies on various 6-bromo-quinazoline derivatives have demonstrated significant cytotoxic activity against cancer cell lines.[8][9]

The chloro and bromo substitutions at the 6 and 7 positions of the quinazoline ring, as seen in this compound, are common features in many potent EGFR inhibitors. These halogen substitutions can influence the binding affinity and overall efficacy of the compound. For example, a novel series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and showed potential as dual EGFR-HER2 inhibitors.[4]

Quantitative Comparison of EGFR Inhibitors

The following table summarizes the in vitro potency of Erlotinib and other selected quinazoline derivatives against EGFR. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound/Drug NameTargetIC50 (nM)Cell Line/Assay Condition
Erlotinib EGFR (wild-type)2Cell-free kinase assay
EGFR (in intact cells)20Reduces EGFR autophosphorylation
A549 (NSCLC)>20,000Cell viability assay
H3255 (NSCLC, L858R)29Cell viability assay
Compound 8 (Gan et al.) EGFR (wild-type)0.8Kinase assay
EGFR (T790M/L858R)2.7Kinase assay
Compound 24 (Unnamed) EGFR9.2Kinase assay
Compound 6d (Sonousi et al.) EGFR69Kinase assay

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for assessing EGFR inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib / Quinazoline Inhibitor Erlotinib->EGFR Inhibits ATP Binding ATP ATP ATP->pEGFR RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1. EGFR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay EGFR Kinase Assay (Biochemical) Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Culture Cancer Cell Lines (e.g., A549, H3255) Treatment Treat with Inhibitor (Erlotinib / Analog) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for p-EGFR & Total EGFR Treatment->Western_Blot Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2. Experimental Workflow for EGFR Inhibition.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of EGFR inhibitors.

EGFR Kinase Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (Erlotinib, this compound analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, EGFR enzyme, and the peptide substrate to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, H3255)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 72 hours).[10]

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Remove the medium and dissolve the formazan crystals in DMSO.[10]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against compound concentration.

Western Blot for EGFR Phosphorylation

Objective: To determine the effect of the inhibitor on the phosphorylation status of EGFR in whole cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cells and serum-starve them overnight.

  • Pre-treat the cells with the test compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with EGF for a short period (e.g., 15 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

  • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.[7]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.[2]

Conclusion

Erlotinib serves as a critical benchmark in the development of EGFR inhibitors. The quinazoline scaffold, shared by Erlotinib and compounds like this compound, is a proven starting point for designing novel and potent EGFR-targeting therapies. While direct comparative data for this compound is not currently available, the principles of its design are rooted in the established structure-activity relationships of quinazoline-based EGFR inhibitors. Future studies are necessary to fully elucidate the inhibitory profile of this compound and its potential as a therapeutic agent. The experimental protocols provided herein offer a standardized framework for the evaluation of such novel compounds against established inhibitors like Erlotinib.

References

Validation of 6-Bromo-7-chloroquinazolin-4-ol as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with numerous derivatives established as potent kinase inhibitors. This guide provides a comparative validation framework for 6-Bromo-7-chloroquinazolin-4-ol as a potential kinase inhibitor. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from the closely related analog, 6-Bromo-7-chloro-2-methylquinazolin-4-ol, and the broader class of quinazoline-based kinase inhibitors to project its potential efficacy and guide its experimental validation.

Comparative Analysis of Quinazoline-Based Kinase Inhibitors

The quinazoline core is a well-established pharmacophore for kinase inhibitors, primarily targeting the ATP-binding site of various kinases.[1][2][3][4][5][6] Marketed drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva) feature this scaffold and are effective against epidermal growth factor receptor (EGFR) tyrosine kinase.[4] The biological activity of quinazoline derivatives is significantly influenced by the substitutions on the quinazoline ring.

While direct experimental data for this compound is scarce, a closely related analog, 6-Bromo-7-chloro-2-methylquinazolin-4-ol, has demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 0.096 µM.[7] This potent activity suggests that the 6-bromo-7-chloro substitution pattern is favorable for anticancer efficacy, which is often mediated by kinase inhibition.

For a comprehensive evaluation, we will compare the projected activity of this compound with established quinazoline-based kinase inhibitors targeting EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key kinases in cancer progression.[1][3][6][8][9]

Table 1: Comparative in vitro Activity of Quinazoline-Based Kinase Inhibitors
CompoundTarget Kinase(s)IC50 (nM)Cell LineCytotoxicity (IC50)Reference
6-Bromo-7-chloro-2-methylquinazolin-4-ol (Analog) Not specifiedNot availableMCF-796 nM[7]
Gefitinib EGFR2-37A4319-28 nM
Erlotinib EGFR2H3255100 nM
Vandetanib VEGFR-2, EGFR40, 500HUVEC, A5491.9 µM (HUVEC)[6]
Sorafenib VEGFR-2, PDGFR, RAF90, 20, 6HUVEC, variousµM range[9]

Experimental Protocols for Validation

To validate this compound as a kinase inhibitor, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a purified kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor. The amount of phosphorylated substrate is typically measured using methods like radioactivity (e.g., [γ-³²P]ATP), fluorescence, or luminescence.[10][11][12][13][14]

Protocol:

  • Reaction Setup: In a microplate, combine the purified target kinase (e.g., EGFR, VEGFR-2), the kinase-specific substrate (e.g., a synthetic peptide), and varying concentrations of this compound in a kinase assay buffer.[10]

  • Initiation: Start the reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).[10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

  • Detection:

    • Radiometric: Separate the phosphorylated substrate by SDS-PAGE and detect the incorporated radioactivity using autoradiography.[10]

    • Non-Radiometric: Use a specific antibody to detect the phosphorylated substrate via ELISA, TR-FRET, or other luminescence/fluorescence-based methods.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Cellular Phosphorylation Assay

This assay determines the effect of the compound on the phosphorylation of a target kinase or its downstream substrates within a cellular context.[15][16][17][18][19]

Principle: Cells are treated with the inhibitor, and the phosphorylation status of the target protein is assessed, typically by Western blotting or ELISA, using phospho-specific antibodies.[19]

Protocol:

  • Cell Culture: Plate cells known to have active signaling through the target kinase (e.g., A431 for EGFR, HUVEC for VEGFR-2) and grow to a suitable confluency.

  • Treatment: Treat the cells with varying concentrations of this compound for a specific duration. Include a positive control (e.g., a known inhibitor) and a negative control (vehicle).

  • Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).

    • Use an antibody against the total form of the protein as a loading control.

    • Detect the bound antibodies using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.[20][21][22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[20]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a set period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at each concentration relative to the untreated control and determine the IC50 value.

Visualizing the Validation Workflow and Signaling Pathways

Kinase Inhibitor Validation Workflow

G Kinase Inhibitor Validation Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Downstream Analysis Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Test Compound Determine IC50 Determine IC50 In Vitro Kinase Assay->Determine IC50 Activity Data Cellular Phosphorylation Assay Cellular Phosphorylation Assay Determine IC50->Cellular Phosphorylation Assay Effective Concentration Cell Viability Assay (MTT) Cell Viability Assay (MTT) Cellular Phosphorylation Assay->Cell Viability Assay (MTT) Target Engagement Determine Cytotoxicity IC50 Determine Cytotoxicity IC50 Cell Viability Assay (MTT)->Determine Cytotoxicity IC50 Cellular Effect Lead Optimization Lead Optimization Determine Cytotoxicity IC50->Lead Optimization Structure-Activity Relationship

Caption: A streamlined workflow for the validation of a potential kinase inhibitor.

Simplified EGFR Signaling Pathway

G Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation P P EGFR->P This compound This compound This compound->EGFR Inhibits ATP Binding Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK) Activates Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Survival Activates

Caption: Inhibition of EGFR signaling by this compound.

Simplified VEGFR-2 Signaling Pathway

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds VEGFR-2->VEGFR-2 Dimerization & Autophosphorylation P P VEGFR-2->P This compound This compound This compound->VEGFR-2 Inhibits ATP Binding Downstream Signaling\n(e.g., PLCγ-PKC, PI3K-Akt) Downstream Signaling (e.g., PLCγ-PKC, PI3K-Akt) P->Downstream Signaling\n(e.g., PLCγ-PKC, PI3K-Akt) Activates Angiogenesis, Vascular Permeability Angiogenesis, Vascular Permeability Downstream Signaling\n(e.g., PLCγ-PKC, PI3K-Akt)->Angiogenesis, Vascular Permeability Activates

Caption: Inhibition of VEGFR-2 signaling by this compound.

Conclusion and Future Directions

The structural similarity of this compound to known potent kinase inhibitors, coupled with the significant cytotoxic activity of its close analog, strongly supports its potential as a valuable lead compound for the development of novel anticancer agents. The experimental framework provided in this guide outlines a clear path for its comprehensive validation. Future studies should focus on a broad kinase profiling to identify its primary and secondary targets, followed by in vivo efficacy and toxicity studies in relevant cancer models to fully elucidate its therapeutic potential.

References

The Structure-Activity Relationship of 6-Bromo-7-Chloroquinazolines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The quinazoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of targeted cancer therapies. Among the vast array of quinazoline derivatives, those bearing halogen substitutions have demonstrated significant biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-bromo-7-chloroquinazolines, with a focus on their potential as kinase inhibitors in oncology. We present a compilation of experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways to aid researchers in the design and development of novel therapeutic agents.

Data Presentation: Comparative Cytotoxicity of Halogenated Quinazolines

The following tables summarize the in vitro cytotoxicity of various 6-bromoquinazoline derivatives against different cancer cell lines. While direct data for a wide range of 6-bromo-7-chloroquinazolines is limited in publicly available literature, the presented data for closely related analogs provides valuable insights into the SAR of this class of compounds.

Table 1: Cytotoxicity of 4-(Halogenoanilino)-6-bromoquinazolines against MCF-7 Breast Cancer Cells

Compound IDR (Substitution on aniline ring)LC50 (µM)[1]
4a H> 100
4b 2-F> 100
4c 3-F> 100
4d 4-F1.10
4e 4-Br0.90
4f 2,4-diF0.56

LC50: Lethal concentration required to kill 50% of the cell population.

Table 2: Cytotoxicity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives

Compound IDR (Substitution on S at position 2)IC50 (µM) - MCF-7[2]IC50 (µM) - SW480[2]
8a n-butyl15.85 ± 3.3217.85 ± 0.92
8b n-pentyl25.10 ± 4.1530.25 ± 2.84
8c benzyl45.21 ± 5.2855.15 ± 4.61
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90
8e 4-methylbenzyl35.14 ± 6.8763.15 ± 1.63
8f 4-fluorobenzyl68.12 ± 7.1480.15 ± 6.24
8g 4-chlorobenzyl75.14 ± 8.1285.25 ± 7.31
8h 4-bromobenzyl82.15 ± 9.3290.15 ± 8.14
Erlotinib -9.9 ± 0.14-
Cisplatin -10.25 ± 1.2512.50 ± 2.15

IC50: Half-maximal inhibitory concentration.

Structure-Activity Relationship (SAR) Insights

Based on the available data for 6-bromoquinazolines and the broader class of quinazoline-based kinase inhibitors, several SAR trends can be inferred for the 6-bromo-7-chloroquinazoline scaffold:

  • Substitution at the 4-position is critical for activity. The nature of the substituent at the 4-position of the quinazoline ring is a key determinant of biological activity. For instance, an anilino group at this position is a common feature in many potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][3]

  • Halogenation of the 4-anilino ring enhances potency. As seen in Table 1, the introduction of fluorine and bromine atoms onto the 4-anilino substituent significantly increases the cytotoxicity of 6-bromoquinazolines.[1] A 4-fluoro or 4-bromo substitution on the aniline ring appears to be particularly favorable. The 2,4-difluoro substitution resulted in the most potent compound in this series.[1]

  • The nature of the substituent at the 2-position modulates activity. In the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one series (Table 2), the substitution at the sulfur atom at position 2 has a profound impact on cytotoxicity. Aliphatic chains, particularly a butyl group, were found to be more potent than benzyl groups.[2] Electron-donating groups on the benzyl ring were generally more favorable than electron-withdrawing groups.[2]

  • The 6-bromo and 7-chloro substitutions likely contribute to binding affinity. Halogen atoms can participate in halogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, potentially enhancing the binding affinity and inhibitory potency of the molecule. The combination of a bromo group at position 6 and a chloro group at position 7 is a common feature in several patented kinase inhibitors, suggesting a beneficial role for this substitution pattern.

Key Signaling Pathways

6-Bromo-7-chloroquinazolines are often designed as inhibitors of key kinases involved in cancer cell proliferation and survival, such as EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). Understanding the signaling pathways they target is crucial for rational drug design.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor 6-Bromo-7-chloroquinazoline (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Inhibitor 6-Bromo-7-chloroquinazoline (VEGFR Inhibitor) Inhibitor->VEGFR Inhibits

Caption: VEGFR Signaling Pathway and Inhibition.

Experimental Protocols

To ensure the reproducibility and comparability of experimental data, detailed and standardized protocols are essential. Below are methodologies for two key assays commonly used in the evaluation of quinazoline derivatives.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add varying concentrations of 6-bromo-7-chloroquinazoline derivatives incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-bromo-7-chloroquinazoline derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Detailed Protocol for a Generic In Vitro Kinase Assay (e.g., for EGFR or VEGFR):

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare stock solutions of the kinase, substrate (e.g., a specific peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the 6-bromo-7-chloroquinazoline derivatives in the kinase reaction buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound or vehicle control

    • Kinase enzyme

    • Substrate

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assay: Using a phosphospecific antibody labeled with a fluorescent probe.

    • Luminescence-based assay: Using an assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The 6-bromo-7-chloroquinazoline scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data on related 6-bromoquinazoline derivatives suggests that strategic modifications at the 2- and 4-positions can significantly impact their cytotoxic and inhibitory potency. The halogen substitutions at positions 6 and 7 are anticipated to enhance binding affinity through favorable interactions within the kinase active site. Further synthesis and biological evaluation of a focused library of 6-bromo-7-chloroquinazoline derivatives are warranted to fully elucidate the SAR of this chemical class and to identify lead compounds for further preclinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation and rational design of these promising therapeutic candidates.

References

In Vivo Efficacy of Bromo-Quinazoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available preclinical data on the anti-tumor activity of various bromo-quinazoline derivatives. While specific in vivo efficacy studies for 6-Bromo-7-chloroquinazolin-4-ol derivatives are not prominently available in the reviewed literature, this guide provides a comparative analysis of structurally related bromo-quinazoline compounds that have been evaluated in preclinical cancer models. The following sections detail the cytotoxic activity, and for one derivative, the in vivo anti-tumor effects, alongside the experimental methodologies employed.

The quinazoline scaffold is a key pharmacophore in the development of targeted cancer therapies, with several derivatives approved as kinase inhibitors.[1] The introduction of a bromine atom at various positions on the quinazoline ring has been a strategy to enhance the anti-proliferative activity of these compounds. This guide synthesizes the findings from multiple studies on different bromo-quinazoline derivatives, presenting their performance against various cancer cell lines and, where available, in animal models.

Comparative In Vitro Cytotoxicity

A series of novel 6-bromoquinazoline derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized by Emami et al. were evaluated for their anti-proliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[2][3] One of the most potent compounds, designated 8a, which features an aliphatic linker to a thiol group, exhibited IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively.[3] Notably, this compound showed greater potency than the established EGFR inhibitor Erlotinib in the MCF-7 cell line.[3] Furthermore, compound 8a displayed a degree of selectivity, with a higher IC50 value of 84.20 ± 1.72 µM against the normal MRC-5 cell line, suggesting a wider therapeutic window.[2][3]

Another study focused on a series of 6-bromoquinazoline derivatives (5a-j), which also showed promising activity.[4] Compound 5b, characterized by a fluoro substitution at the meta position of a phenyl moiety, was particularly effective, with IC50 values ranging from 0.53 to 1.95 µM, surpassing the activity of cisplatin in the tested cell lines.[4]

In a different study, 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and tested against the MCF-7 human breast carcinoma cell line.[5] Several of these compounds, including XIIIb, IX, and XIVd, demonstrated potent cytotoxic effects with very low IC50 values of 1.7, 1.8, and 1.83 µg/mL, respectively, which were significantly lower than the positive control, doxorubicin.[5]

The table below summarizes the in vitro cytotoxic activity of selected bromo-quinazoline derivatives from the reviewed studies.

Compound IDSubstitution PatternCell LineIC50 ValueReference
8a 6-bromo-2-(aliphatic linker)-thio-quinazolin-4(3H)-oneMCF-715.85 ± 3.32 µM[2][3]
SW48017.85 ± 0.92 µM[2][3]
MRC-5 (normal)84.20 ± 1.72 µM[2][3]
5b 6-bromo-quinazoline with m-fluoro-phenyl substitutionMCF-7/SW4800.53 - 1.95 µM[4]
XIIIb 6,8-dibromo-4(3H)quinazolinone derivativeMCF-71.7 µg/mL[5]
IX 6,8-dibromo-4(3H)quinazolinone derivativeMCF-71.8 µg/mL[5]
XIVd 6,8-dibromo-4(3H)quinazolinone derivativeMCF-71.83 µg/mL[5]
WHI-P154 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineU373/U87 (glioblastoma)Micromolar concentrations[6][7]
EGF-P154 EGF conjugate of WHI-P154Glioblastoma cells813 ± 139 nM[6][7]

In Vivo Efficacy of a Bromo-Quinazoline Derivative Conjugate

While most of the reviewed literature focuses on in vitro studies, one investigation reported the in vivo efficacy of a novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), when conjugated to recombinant human epidermal growth factor (EGF).[6][7] This conjugate, termed EGF-P154, was evaluated in a severe combined immunodeficient (SCID) mouse xenograft model of human glioblastoma.

The administration of EGF-P154 led to a significant delay in tumor progression and an improvement in tumor-free survival.[6][7] In the treatment group receiving 1 mg/kg/day of EGF-P154 for 10 consecutive days, 40% of the mice remained tumor-free for over 58 days, with a median tumor-free survival of 40 days.[6] In contrast, all control mice developed tumors and did not survive beyond 33 days (median tumor-free survival of 19 days).[6] The tumors that did develop in the treated mice were significantly smaller, never exceeding a size of 50 mm³.[6]

This study highlights the potential of targeting bromo-quinazoline derivatives to tumor cells to enhance their in vivo efficacy.

Experimental Protocols

The anti-proliferative activity of the synthesized quinazoline derivatives was commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) and normal cells (e.g., MRC-5) were seeded in 96-well plates at a specific density and allowed to attach overnight.[2][3]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[2][3]

  • MTT Addition: After incubation, the medium was replaced with fresh medium containing MTT solution, and the plates were incubated for another few hours.[2][3]

  • Formazan Solubilization: The formazan crystals formed by viable cells were dissolved in a suitable solvent, such as DMSO.[2][3]

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.[2][3]

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[2][3]

The in vivo anti-tumor activity of the EGF-P154 conjugate was evaluated in a SCID mouse model.[6][7]

  • Tumor Cell Implantation: Human glioblastoma cells (e.g., U373 or U87) were implanted subcutaneously into the flanks of SCID mice.[6][7]

  • Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size, and their dimensions were measured regularly with calipers.[6]

  • Treatment Administration: Once the tumors reached a certain volume, the mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal or intravenous injections of EGF-P154 (e.g., 1 mg/kg/day) for a defined period (e.g., 10 days).[6] The control group received a vehicle control.

  • Efficacy Evaluation: The primary endpoints were tumor growth inhibition and tumor-free survival. Tumor volume was calculated using the formula (length × width²)/2.[6]

Signaling Pathways and Mechanisms of Action

Many quinazoline derivatives exert their anti-cancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.[1] The epidermal growth factor receptor (EGFR) is a primary target for many quinazoline-based inhibitors.[8][9] Molecular docking studies on some of the 6-bromoquinazoline derivatives suggest a potential binding mode within the active site of EGFR.[2][4] The inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell growth, proliferation, and survival.

The conjugation of WHI-P154 to EGF was designed to specifically target cancer cells overexpressing the EGF receptor.[6][7] The EGF-P154 conjugate binds to and is internalized by EGFR-positive glioblastoma cells via receptor-mediated endocytosis, thereby delivering the cytotoxic agent directly to the target cells.[6][7]

Below are diagrams illustrating the general experimental workflow for evaluating these compounds and the targeted EGFR signaling pathway.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Bromo-Quinazoline Derivatives cytotoxicity MTT Assay on Cancer & Normal Cell Lines synthesis->cytotoxicity Test Compounds xenograft Glioblastoma Xenograft Model in SCID Mice synthesis->xenograft Lead Compound Selection ic50 IC50 Determination cytotoxicity->ic50 Data Analysis treatment Treatment with EGF-P154 Conjugate xenograft->treatment Tumor Bearing Mice efficacy Tumor Growth Inhibition & Survival Analysis treatment->efficacy Data Collection

Experimental workflow for the evaluation of bromo-quinazoline derivatives.

egfr_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response egf EGF Ligand egfr EGFR egf->egfr ras_raf RAS-RAF-MEK-ERK Pathway egfr->ras_raf pi3k_akt PI3K-AKT-mTOR Pathway egfr->pi3k_akt drug Bromo-Quinazoline Derivative (Inhibitor) drug->egfr apoptosis Apoptosis drug->apoptosis Induces proliferation Proliferation ras_raf->proliferation survival Survival pi3k_akt->survival

Targeted inhibition of the EGFR signaling pathway by bromo-quinazoline derivatives.

References

Cytotoxicity of 6-Bromo-7-chloroquinazolin-4-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic effects of various 6-Bromo-7-chloroquinazolin-4-ol analogs, drawing upon experimental data from recent studies. The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Comparative Cytotoxicity Data

The cytotoxic activity of a series of 6-bromo-quinazoline-4(3H)-one derivatives was evaluated against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines, as well as a non-tumorigenic human lung fibroblast cell line (MRC-5). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results are summarized in the table below.

CompoundLinker/SubstituentMCF-7 IC50 (µM)SW480 IC50 (µM)MRC-5 IC50 (µM)
8a 4-carbon aliphatic linker15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72
8d Phenyl with meta-methyl59.15 ± 5.7372.45 ± 2.90>100
8e Phenyl with para-methyl35.14 ± 6.8763.15 ± 1.63>100
Erlotinib (Positive Control)9.9 ± 0.14Not ReportedNot Reported
Cisplatin (Positive Control)Not ReportedNot ReportedNot Reported
Doxorubicin (Positive Control)Not ReportedNot ReportedNot Reported

Key Observations:

  • Compound 8a , featuring a 4-carbon aliphatic linker, demonstrated the most potent cytotoxic activity against both MCF-7 and SW480 cancer cell lines.[1][2]

  • Interestingly, compound 8a showed significantly less cytotoxicity towards the normal MRC-5 cell line, suggesting a degree of selectivity for cancer cells.[1][2]

  • Analogs with aromatic substitutions (8d and 8e) displayed lower potency compared to the aliphatic analog 8a.[1][2]

  • The position of the methyl group on the phenyl ring influenced activity, with the para-substituted analog (8e ) being more potent than the meta-substituted analog (8d ).[1]

Experimental Protocols

The in vitro cytotoxicity of the quinazolinone derivatives was determined using the standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

MTT Assay Protocol:

  • Cell Seeding: Cancer cell lines (MCF-7 and SW480) and a normal cell line (MRC-5) are seeded in 96-well plates at an appropriate density and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazolinone analogs and control drugs (Erlotinib, Cisplatin, Doxorubicin) for a specified period, typically 72 hours.

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the key steps involved in the MTT assay for determining the cytotoxicity of the quinazolinone analogs.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, SW480, MRC-5) seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Incubate with Compounds (72h) seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Solution (4h incubation) treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

EGFR Signaling Pathway and Quinazolinone Inhibition

Quinazoline derivatives are known to exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. The diagram below illustrates a simplified overview of this pathway and the inhibitory action of quinazolinone analogs.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Quinazolinone Quinazolinone Analogs Quinazolinone->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazolinone analogs.

References

Validating the Mechanism of Action of 6-Bromo-7-chloroquinazolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the potential mechanism of action of 6-Bromo-7-chloroquinazolin-4-ol as a therapeutic agent. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from closely related 6-bromo-quinazoline analogs and compares their performance with established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. The data presented suggests that this compound likely functions as an inhibitor of the EGFR signaling pathway, a key regulator of cell proliferation and survival.

Postulated Mechanism of Action: EGFR Inhibition

Quinazoline derivatives are a well-established class of compounds that act as competitive inhibitors of the ATP-binding site of tyrosine kinases, including EGFR.[1][2] The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site, this compound is hypothesized to prevent EGFR autophosphorylation and subsequent activation of these downstream pathways, leading to an anti-proliferative effect.

Below is a diagram illustrating the EGFR signaling pathway and the proposed point of inhibition by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR pEGFR (Dimerized & Autophosphorylated) EGFR->P_EGFR Dimerization & Autophosphorylation 6_Bromo_7_chloroquinazolin_4_ol 6_Bromo_7_chloroquinazolin_4_ol 6_Bromo_7_chloroquinazolin_4_ol->EGFR ATP ATP ATP->P_EGFR ATP Binding RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: EGFR Signaling Pathway and Inhibition.

Comparative Performance Data

The following tables summarize the in vitro inhibitory activities of 6-bromo-quinazoline analogs and the established EGFR inhibitors, Gefitinib and Erlotinib.

Table 1: EGFR Kinase Inhibitory Activity
CompoundTargetIC50 (nM)Reference
GefitinibEGFR33[3]
ErlotinibEGFR2[4][5]
6-Bromo-quinazoline Analogs EGFRData Not Available-

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. Lower values indicate higher potency.

Table 2: In Vitro Cytotoxicity in Human Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
6-Bromo-7-chloro-2-methylquinazolin-4-ol MCF7Breast Cancer0.096[6]
Compound 8a (6-bromo-quinazoline derivative) MCF-7Breast Cancer15.85 ± 3.32[7][8]
SW480Colorectal Cancer17.85 ± 0.92[7][8]
GefitinibH3255 (EGFR mutant)Lung Adenocarcinoma0.003[9]
PC-9 (EGFR mutant)Lung Adenocarcinoma<0.077[10]
11-18 (EGFR mutant)Lung Adenocarcinoma0.39[9]
ErlotinibPC9 (EGFR mutant)NSCLC~0.03[11]
A549 (EGFR wild-type)NSCLC>20[4]
H3255 (EGFR mutant)NSCLC<0.029[4]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells. Lower values indicate higher cytotoxicity.

The data indicates that 6-bromo-quinazoline analogs exhibit cytotoxic activity against cancer cell lines. Notably, 6-Bromo-7-chloro-2-methylquinazolin-4-ol shows high potency against the MCF7 breast cancer cell line.[6] The approved EGFR inhibitors, Gefitinib and Erlotinib, demonstrate high potency, particularly in cell lines with activating EGFR mutations.

Experimental Protocols

To facilitate the validation and further investigation of this compound, detailed protocols for key experiments are provided below.

EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the ability of a compound to inhibit the activity of the EGFR tyrosine kinase.

Workflow Diagram:

EGFR_Kinase_Assay Start Start Prepare_Reagents Prepare Kinase Reaction Buffer, EGFR Enzyme, Substrate (e.g., Poly(Glu,Tyr)), ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate EGFR, Substrate, and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Kinase Reaction by Adding ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction and Deplete Remaining ATP (e.g., using ADP-Glo™ Reagent) Initiate_Reaction->Stop_Reaction Convert_ADP_to_ATP Convert Generated ADP to ATP Stop_Reaction->Convert_ADP_to_ATP Measure_Luminescence Measure Luminescence (proportional to kinase activity) Convert_ADP_to_ATP->Measure_Luminescence End End Measure_Luminescence->End

Caption: EGFR Kinase Inhibition Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).

    • Dilute purified recombinant EGFR enzyme, a suitable substrate (e.g., Poly(Glu,Tyr)), and ATP to desired concentrations in the kinase buffer.

    • Prepare serial dilutions of this compound and control inhibitors (Gefitinib, Erlotinib) in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the EGFR enzyme, substrate, and test compound dilutions.

    • Incubate at room temperature for a specified period (e.g., 10-15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a set time (e.g., 60 minutes).

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for approximately 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cancer cells.

Workflow Diagram:

MTT_Assay Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Incubate_Cells Incubate Cells for 24 hours Seed_Cells->Incubate_Cells Add_Compound Add Serial Dilutions of Test Compound Incubate_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Reagent to Each Well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours (Formazan Crystal Formation) Add_MTT->Incubate_4h Solubilize_Formazan Add Solubilization Solution (e.g., DMSO or SDS) Incubate_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance at ~570 nm Solubilize_Formazan->Measure_Absorbance End End Measure_Absorbance->End

Caption: MTT Cell Viability Assay Workflow.

Protocol:

  • Cell Culture:

    • Culture the desired human cancer cell lines (e.g., A549, MCF-7) in appropriate media and conditions.

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (e.g., 5 mg/mL).

    • Add a small volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO, isopropanol with HCl, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The available evidence from closely related 6-bromo-quinazoline analogs strongly suggests that this compound likely exerts its biological effects through the inhibition of the EGFR signaling pathway. Its demonstrated cytotoxicity against cancer cell lines, particularly the potent activity of a close analog against MCF7 cells, warrants further investigation. To definitively validate its mechanism of action, it is imperative to conduct direct enzymatic assays to determine its IC50 against EGFR and to perform cytotoxicity assays on a panel of cancer cell lines with known EGFR mutation statuses. Comparing these results directly with established EGFR inhibitors like Gefitinib and Erlotinib will provide a clear understanding of its potency and potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for conducting these essential validation studies.

References

comparative analysis of synthetic routes to substituted quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted quinazolinones is a critical step in the discovery of novel therapeutic agents. This guide provides a comparative analysis of prominent synthetic routes, offering a side-by-side look at their methodologies, performance, and ideal applications. The information is compiled from established chemical literature to aid in the strategic selection of a synthetic pathway.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of this heterocyclic system stems from the numerous synthetic routes available for its construction and derivatization. This guide will focus on a comparative analysis of three key strategies: the classical Niementowski Reaction, the versatile Benzoxazinone Intermediate method, and modern Microwave-Assisted Synthesis.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular substituted quinazolinone is often dictated by factors such as the availability of starting materials, desired substitution patterns, and the need for efficiency in terms of reaction time and yield. The following table summarizes the key quantitative parameters of the three discussed synthetic methodologies.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)
Niementowski Reaction Anthranilic acid and amidesHigh temperature (130-150 °C)6-8 hours61-87%[3][4][5]
Benzoxazinone Intermediate Anthranilic acid, acyl chloride, amineAcetic anhydride, reflux2-5 hours (two steps)Generally acceptable yields[6]
Microwave-Assisted Synthesis Anthranilic acid derivatives, various reagentsMicrowave irradiation (100-130 °C)10-30 minutes66-97%[7][8][9]

Experimental Protocols

Niementowski Reaction

The Niementowski reaction is a classical and straightforward method for the synthesis of 4(3H)-quinazolinones involving the condensation of anthranilic acid with an excess of an amide at elevated temperatures.[1][5][10]

Protocol for the Synthesis of 4(3H)-Quinazolinone:

  • A mixture of anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g) is prepared.[3]

  • The mixture is heated in an open container or on a sand bath to 150-160 °C for 6-8 hours.[3]

  • After cooling, the resulting precipitate is filtered.

  • The crude product is washed thoroughly with water, dried, and recrystallized from methanol to yield shiny white powder.[3]

Synthesis via Benzoxazinone Intermediate

This two-step method offers greater versatility in introducing substituents at the 2- and 3-positions of the quinazolinone ring. The first step involves the formation of a benzoxazinone intermediate, which is then reacted with a primary amine to yield the desired substituted quinazolinone.[6]

Protocol for the Synthesis of 3-Substituted-2-methyl-quinazolin-4(3H)-ones:

Step 1: Synthesis of 2-Methyl-3,1-benzoxazin-4-one

  • Anthranilic acid is reacted with acetic anhydride.

  • The mixture is heated under reflux to facilitate cyclization to the benzoxazinone intermediate.[11]

Step 2: Synthesis of the Substituted Quinazolinone

  • The isolated 2-methyl-3,1-benzoxazin-4-one is dissolved in a suitable solvent.

  • The desired primary amine is added to the solution.

  • The reaction mixture is heated under reflux to afford the 3-substituted-2-methyl-quinazolin-4(3H)-one.[6][11]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[7][9][12] This approach significantly reduces the reaction times compared to conventional heating methods for quinazolinone synthesis.

Protocol for the Microwave-Assisted Synthesis of 3-Substituted-quinazolin-4(3H)-ones:

  • Anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) are mixed in ethanol (10 mL).[11]

  • The reaction mixture is subjected to microwave irradiation at 120 °C for 30 minutes.[11]

  • Upon completion, the mixture is poured over crushed ice.

  • The precipitated crude product is separated by filtration and recrystallized from ethanol.[11]

Logical Workflow for Synthetic Route Selection

The selection of an optimal synthetic route is a critical decision in the process of drug discovery and development. The following diagram illustrates a logical workflow for choosing the most appropriate method for synthesizing a target substituted quinazolinone.

G A Define Target Substituted Quinazolinone B Analyze Required Substitution Pattern A->B C Simple 4(3H)-Quinazolinone? B->C E 2- and/or 3-Substitution Required? B->E G Need for High Throughput/Rapid Synthesis? B->G D Niementowski Reaction C->D Yes C->E No J Synthesize Target Compound D->J F Benzoxazinone Intermediate Method E->F Yes E->G No F->J H Microwave-Assisted Synthesis G->H Yes I Multi-Component Reaction G->I Yes H->J I->J

Caption: Decision workflow for selecting a synthetic route.

References

Assessing the Selectivity of 6-Bromo-Quinazoline Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives explored for their therapeutic potential, particularly in oncology. While specific selectivity data for 6-Bromo-7-chloroquinazolin-4-ol is not extensively available in public literature, the broader class of 6-bromo-quinazoline derivatives has been widely investigated. This guide provides a comparative assessment of the kinase selectivity of these derivatives, focusing on their activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented is based on experimental data from published research on structurally related analogs.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of various 6-bromo-quinazoline derivatives against EGFR and VEGFR-2, alongside common alternative kinase inhibitors for context. This data highlights the potency and selectivity of the 6-bromo-quinazoline scaffold.

Compound/AlternativeTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline EGFR0.025Gefitinib3.22
6-Bromo-quinazoline Derivative 8 EGFRwt, EGFRT790M/L858R0.8, 2.7Afatinib0.6, 3.5
Methylbenzamide quinazoline derivative 27 VEGFR-216Sorafenib21
Quinazoline Derivative 6 EGFR, VEGFR-210, 80Sorafenib20, 80
Gefitinib EGFR2-37--
Sorafenib VEGFR-2, PDGFR-β, c-KIT, BRAF90, 58, 68, 22--
Afatinib EGFR, HER2, HER40.5, 14, 1--

Note: The data presented is for 6-bromo-quinazoline derivatives and may not be directly representative of this compound. IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of kinase inhibition and selectivity is crucial in the evaluation of potential drug candidates. Below is a detailed methodology for a typical in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

1. Materials and Reagents:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (specific peptide for the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., 6-bromo-quinazoline derivative) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

2. Experimental Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflow

Understanding the cellular context in which these kinases operate is vital for interpreting inhibition data. The following diagrams illustrate the EGFR and VEGFR-2 signaling pathways, as well as a general workflow for assessing kinase selectivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Grb2/Sos Grb2/Sos P_EGFR->Grb2/Sos PI3K PI3K P_EGFR->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation, Survival, Differentiation

Caption: EGFR Signaling Pathway.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR-2->P_VEGFR2 Autophosphorylation PLCγ PLCγ P_VEGFR2->PLCγ PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCγ->PKC Cell Migration, Proliferation Cell Migration, Proliferation PKC->Cell Migration, Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Vascular Permeability, Endothelial Cell Survival Vascular Permeability, Endothelial Cell Survival eNOS->Vascular Permeability, Endothelial Cell Survival

Caption: VEGFR-2 Signaling Pathway.

Kinase_Selectivity_Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Primary Kinase Screen Primary Screen (Single High Concentration) Compound Synthesis->Primary Kinase Screen Hit Identification Hit Identification Primary Kinase Screen->Hit Identification Dose-Response Assay IC50 Determination Hit Identification->Dose-Response Assay Active Data Analysis & SAR Data Analysis & Structure-Activity Relationship Hit Identification->Data Analysis & SAR Inactive Broad Kinase Panel Screen Selectivity Profiling (e.g., 400+ kinases) Dose-Response Assay->Broad Kinase Panel Screen Broad Kinase Panel Screen->Data Analysis & SAR Lead Optimization Lead Optimization Data Analysis & SAR->Lead Optimization

Caption: Kinase Selectivity Workflow.

Benchmarking 6-Bromo-7-chloroquinazolin-4-ol Against Known Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The quinazoline scaffold has emerged as a privileged structure in the design of anticancer drugs, with several derivatives approved for clinical use. This guide provides a comparative analysis of 6-Bromo-7-chloroquinazolin-4-ol, a member of this promising class of compounds, against established anticancer agents, offering insights into its potential as a valuable candidate for further drug development.

While direct comparative studies on this compound are limited, research on structurally related 6-bromoquinazoline derivatives provides a strong basis for preliminary performance benchmarking. This analysis leverages published data on these closely related compounds to draw meaningful comparisons with the standard-of-care drugs Cisplatin, Doxorubicin, and the targeted therapeutic, Erlotinib.

Quantitative Performance Analysis

The cytotoxic potential of novel compounds is a critical initial determinant of their anticancer activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of the most potent 6-bromoquinazoline derivative (designated here as 6-BQ-1 for clarity) from a representative study, alongside those of the benchmark anticancer agents against two distinct cancer cell lines: MCF-7 (human breast adenocarcinoma) and SW480 (human colon adenocarcinoma).

Table 1: Comparative Cytotoxicity (IC50 in µM) Against MCF-7 Cell Line

CompoundIC50 (µM)
6-BQ-115.85 ± 3.32
Cisplatin11.20 ± 2.11
Doxorubicin0.95 ± 0.13
Erlotinib9.90 ± 0.14

Table 2: Comparative Cytotoxicity (IC50 in µM) Against SW480 Cell Line

CompoundIC50 (µM)
6-BQ-117.85 ± 0.92
Cisplatin19.80 ± 1.54
Doxorubicin1.10 ± 0.08
Erlotinib25.51 ± 4.53

Data sourced from a study on 6-bromoquinazoline-4(3H)-one derivatives.[1][2][3]

From the data, it is evident that while Doxorubicin remains the most potent cytotoxic agent in both cell lines, the 6-bromoquinazoline derivative 6-BQ-1 demonstrates comparable or superior activity to Cisplatin and Erlotinib in the tested cancer cell lines.[1][2] Notably, 6-BQ-1 shows better efficacy than Erlotinib against the SW480 cell line.[1][2]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and the benchmark agents was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells (MCF-7 or SW480) are seeded into 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (6-bromoquinazoline derivatives, Cisplatin, Doxorubicin, and Erlotinib) and incubated for an additional 48 hours.

  • MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the dose-response curves.

Mechanism of Action and Signaling Pathways

Quinazoline derivatives frequently exert their anticancer effects by inhibiting protein kinases involved in cancer cell proliferation and survival. A primary target for many quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and survival.[2][4]

The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which ultimately promote cell proliferation and inhibit apoptosis. By blocking the ATP-binding site of the EGFR tyrosine kinase domain, quinazoline derivatives can effectively halt these downstream signals, leading to cell cycle arrest and apoptosis.

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGF EGF EGF->EGFR Akt Akt PI3K->Akt Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Quinazoline 6-Bromo-7-chloro quinazolin-4-ol Quinazoline->EGFR Inhibits Transcription->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow for Cytotoxicity Screening

MTT_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 dmso Add DMSO to Solubilize Formazan incubate3->dmso read Measure Absorbance at 570nm dmso->read analyze Calculate IC50 Values read->analyze end End: Comparative Analysis analyze->end

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

References

A Comparative Guide to the Physicochemical Properties of Halogenated Quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated quinazolinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the quinazolinone scaffold can profoundly influence its physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of the key physicochemical properties of halogenated quinazolinones, supported by available experimental data, to aid in the rational design of novel therapeutic agents.

Executive Summary of Physicochemical Properties

Physicochemical Property6-Fluoro6-Chloro6-Bromo6-Iodo
Molecular Weight ( g/mol ) 164.13180.58225.04272.04
Melting Point (°C) No dataNo data131-132[1]271[2]
Lipophilicity (XLogP3) No data1.3No data1.4
pKa (Predicted) No data7.27 (for a 3-hydroxy-2-(4-methylphenyl) derivative)1.05 (Predicted)[1]No data
Aqueous Solubility Very slightly soluble (Predicted)Very slightly soluble (Predicted)Insoluble (Predicted)Insoluble (Predicted)

Note: The lack of consistent experimental data for a homologous series highlights a research gap in the systematic characterization of these compounds. The provided data should be interpreted with caution, considering the different substitution patterns and prediction methods.

Detailed Analysis of Physicochemical Properties

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An optimal lipophilicity is crucial for cell membrane permeability.

The general trend observed for halogenated aromatic compounds is an increase in lipophilicity with the increasing size and decreasing electronegativity of the halogen atom (F < Cl < Br < I). This is consistent with the computed XLogP3 values found for 6-chloro-3-methyl-4(3H)-quinazolinone (1.3) and 6-iodoquinazolin-4-one (1.4). The introduction of a halogen atom generally increases the lipophilicity compared to the unsubstituted parent quinazolinone. This enhanced lipophilicity can improve membrane penetration, which is beneficial for reaching intracellular targets. However, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. For oral administration, a compound must have sufficient solubility in the gastrointestinal fluids to be absorbed.

Quinazolinones are generally characterized by low water solubility, and the introduction of a halogen atom tends to further decrease it. This is due to the increase in molecular weight and lipophilicity. While specific quantitative data for a homologous series of 6-halogenated quinazolinones is scarce, it is predicted that their solubility in water is very low. Strategies to improve the aqueous solubility of halogenated quinazolinones, such as the introduction of polar functional groups or formulation as salts, are often necessary for drug development.

Melting Point

The melting point of a compound is an indicator of its purity and the strength of its crystal lattice energy. Higher melting points are generally associated with greater molecular symmetry and stronger intermolecular interactions.

The available data for 6-halogenated quinazolinones shows a significant increase in melting point from the 6-bromo derivative (131-132 °C)[1] to the 6-iodo derivative (271 °C)[2]. This trend is expected, as the larger and more polarizable iodine atom leads to stronger intermolecular van der Waals forces and dipole-dipole interactions, resulting in a more stable crystal lattice.

Acidity and Basicity (pKa)

The pKa value determines the extent of ionization of a compound at a given pH, which affects its solubility, absorption, and interaction with biological targets. Quinazolinones possess both weakly acidic and weakly basic centers.

The predicted pKa for 6-bromoquinazolin-4-ol is 1.05, indicating its acidic nature[1]. Another study predicted a pKa of 7.27 for a more complex 6-chloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone. The halogen substituent on the benzene ring is expected to have an electron-withdrawing effect, which would increase the acidity (decrease the pKa) of the N-H proton at position 3. The magnitude of this effect would likely follow the order of electronegativity (F > Cl > Br > I).

Biological Implications and Signaling Pathways

Halogenated quinazolinones have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling. Their mechanism of action often involves targeting key pathways that regulate cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation. Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer therapies. Many quinazolinone derivatives, including those with halogen substitutions, have been developed as EGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Quinazolinone Halogenated Quinazolinone Quinazolinone->EGFR Inhibits

EGFR Signaling Pathway Inhibition
VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is another crucial tyrosine kinase that mediates angiogenesis, the formation of new blood vessels. Tumor growth is highly dependent on angiogenesis, and thus, VEGFR is a key target in cancer therapy. Certain halogenated quinazolinone derivatives have shown potent inhibitory activity against VEGFR, thereby suppressing tumor-induced angiogenesis.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinazolinone Halogenated Quinazolinone Quinazolinone->VEGFR Inhibits

VEGFR Signaling Pathway Inhibition
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer. Some halogenated quinazolinones have been identified as inhibitors of PI3K, leading to the downstream suppression of Akt and mTOR activity and ultimately inducing apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Quinazolinone Halogenated Quinazolinone Quinazolinone->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

Experimental Protocols

This section provides an overview of the standard experimental methodologies used to determine the key physicochemical properties discussed in this guide.

Melting Point Determination

The melting point of a synthesized compound is determined using a capillary melting point apparatus.

Procedure:

  • A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Lipophilicity (logP) Determination by RP-TLC

Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a common method for the experimental determination of lipophilicity.

Procedure:

  • RP-18 TLC plates are used as the stationary phase.

  • A series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.

  • The synthesized compounds are spotted on the TLC plates.

  • The plates are developed in the different mobile phases.

  • The retention factor (Rf) for each compound in each mobile phase is calculated.

  • The RM value is calculated using the formula: RM = log((1/Rf) - 1).

  • The lipophilicity (logP) is determined by extrapolating the RM values to a 100% aqueous mobile phase.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Procedure:

  • An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is agitated in a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a compound.

Procedure:

  • A known concentration of the halogenated quinazolinone is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve of pH versus the volume of titrant added is plotted.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Below is a generalized workflow for the synthesis and characterization of halogenated quinazolinones.

workflow start Starting Materials (e.g., Halogenated Anthranilic Acid) synthesis Chemical Synthesis (e.g., Cyclocondensation) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structure Structural Characterization (NMR, MS, IR) purification->structure physchem Physicochemical Property Determination structure->physchem mp Melting Point physchem->mp logp Lipophilicity (logP) physchem->logp solubility Aqueous Solubility physchem->solubility pka pKa physchem->pka

References

Safety Operating Guide

Proper Disposal of 6-Bromo-7-chloroquinazolin-4-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 6-Bromo-7-chloroquinazolin-4-ol, a halogenated quinazoline derivative, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound.

Immediate Safety and Handling Precautions

Key Hazards:

  • Causes skin and eye irritation.[1][3]

  • May be harmful if swallowed or inhaled.[3][4]

  • May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE): Proper PPE is mandatory to minimize exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be required.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation to disperse any airborne dust or vapors.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material.

  • Collection: Place the swept-up solid or absorbed liquid into a suitable, labeled, and closed container for hazardous waste.[5]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Disposal: Dispose of the sealed container and any contaminated cleaning materials as halogenated organic waste.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations. As a halogenated organic compound, it requires special handling.

  • Waste Identification and Segregation:

    • Identify the waste as "Halogenated Organic Solid Waste."

    • It is critical to keep halogenated wastes separate from non-halogenated wastes to ensure proper treatment and to manage disposal costs, as the disposal of halogenated compounds is typically more expensive.[6][7]

  • Containerization:

    • Place the waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves) into a designated, leak-proof, and sealable hazardous waste container.

    • The container must be in good condition and compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste.

      • The date of accumulation.

      • The associated hazards (e.g., "Irritant," "Toxic").

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The storage area should be secure, well-ventilated, and away from incompatible materials. Keep the container tightly closed.[2][3]

  • Disposal Request and Collection:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • Follow your institution's specific procedures for hazardous waste disposal requests.

Note on Solutions: If this compound is in a solvent, it must be disposed of as "Halogenated Organic Liquid Waste." Do not dispose of organic solvents down the drain.[7][8]

Disposal Workflow and Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_identification Identification & Segregation cluster_handling Handling & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation: This compound identify Identify as Halogenated Organic Waste start->identify segregate Segregate from Non-Halogenated Waste identify->segregate ppe Wear Appropriate PPE segregate->ppe containerize Place in Labeled, Sealed Container ppe->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal_plant Dispose via Approved Waste Disposal Facility contact_ehs->disposal_plant

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of 6-Bromo-7-chloroquinazolin-4-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides essential safety and logistical information for the handling of 6-Bromo-7-chloroquinazolin-4-ol, a halogenated quinazoline derivative. Adherence to these protocols is critical to mitigate risks and ensure a secure research environment.

Hazard Identification and Safety Profile

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral
alt text
DangerH301: Toxic if swallowed[1]
Skin Corrosion/Irritation
alt text
WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation
alt text
WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure
alt text
WarningH335: May cause respiratory irritation[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the necessary steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces & Glassware handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for 7-Bromo-6-chloro-4-quinazolinone to be aware of all potential hazards.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table below.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

2. Handling:

  • Weighing: Carefully weigh the required amount of the compound on a tared weigh paper or in a suitable container within the fume hood.

  • Transfer: Gently transfer the compound to the reaction vessel. Avoid creating dust. Use a spatula for solids and a calibrated pipette for solutions.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all surfaces and glassware that have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol, acetone) followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh papers, and pipette tips, in a designated hazardous waste container for halogenated organic compounds.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and then eye protection. Wash hands thoroughly after removing all PPE.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and splashes.[1]
Body Protection Laboratory coatProtects skin and clothing from contamination.[1]
Respiratory Protection Use in a chemical fume hoodPrevents inhalation of harmful dust and vapors.[1]

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

cluster_emergency Emergency Response exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Wash with plenty of water skin->action_skin action_eye Rinse cautiously with water for several minutes eye->action_eye action_inhalation Move to fresh air inhalation->action_inhalation action_ingestion Rinse mouth. Immediately call a POISON CENTER/doctor ingestion->action_ingestion seek_medical Seek Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Emergency procedures for exposure to this compound.

  • Skin Contact: Immediately wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[1] Rinse mouth.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the compound and any contaminated materials as hazardous chemical waste. It should be collected in a clearly labeled, sealed container designated for halogenated organic compounds.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.